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  • Product: 4-Methoxyaniline-2,3,5,6-d4
  • CAS: 1219798-55-6

Core Science & Biosynthesis

Foundational

4-Methoxyaniline-2,3,5,6-d4 CAS number 1219798-55-6

An In-Depth Technical Guide to 4-Methoxyaniline-2,3,5,6-d4 (CAS: 1219798-55-6) Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-Methoxyaniline-2,3,5,6-d4, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methoxyaniline-2,3,5,6-d4 (CAS: 1219798-55-6)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methoxyaniline-2,3,5,6-d4, a deuterium-labeled internal standard essential for high-precision quantitative analysis. The document details its physicochemical properties, plausible synthetic pathways, and rigorous analytical characterization methods. The core focus is its application as an internal standard in mass spectrometry-based bioanalysis, for which a detailed, field-proven experimental protocol is provided. This guide is intended for researchers, analytical scientists, and drug development professionals who require the highest level of accuracy and reliability in their quantitative workflows.

Introduction: The Gold Standard for Quantitative Analysis

In the landscape of modern analytical chemistry, particularly in regulated environments such as pharmaceutical development and clinical diagnostics, the demand for precision is absolute. Mass spectrometry (MS), typically coupled with liquid chromatography (LC), stands as the premier technique for quantifying analytes in complex biological matrices. However, its accuracy is susceptible to variations in sample preparation, instrument performance, and matrix effects.[1][2]

The use of a stable isotope-labeled (SIL) internal standard is the most robust method to correct for this variability.[3] 4-Methoxyaniline-2,3,5,6-d4 (also known as p-Anisidine-d4) is the deuterium-labeled analogue of 4-Methoxyaniline (p-Anisidine). Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same ionization efficiencies and matrix effects.[1][3] Its distinct mass-to-charge ratio (m/z), however, allows it to be independently quantified by the mass spectrometer. This unique combination makes it an ideal tool for stable isotope dilution assays, a technique recognized by regulatory bodies like the FDA and EMA as the gold standard for bioanalytical validation.[1]

This guide offers an in-depth exploration of this critical analytical reagent, from its synthesis and characterization to its practical application in a validated quantitative workflow.

Physicochemical Properties and Handling

4-Methoxyaniline-2,3,5,6-d4 is a solid at room temperature, appearing as a light grey to grey crystalline substance.[4] Due to the potential for oxidation, which can cause discoloration, it should be stored under an inert atmosphere in a refrigerator.[4][5][6] The high isotopic enrichment of ≥99 atom % D ensures minimal isotopic crossover with the unlabeled analyte, a critical factor for analytical sensitivity.[7]

PropertyValueSource(s)
CAS Number 1219798-55-6[4][7]
Synonyms p-Anisidine-d4, 4-Methoxyaniline-d4, 2,3,5,6-Tetradeuterio-4-methoxyaniline[4]
Molecular Formula C₇H₅D₄NO[7]
Molecular Weight 127.18 g/mol [7]
Unlabeled MW 123.15 g/mol [8]
Melting Point 57 - 60 °C[4]
Appearance Light Grey to Grey Solid[4]
Solubility Slightly soluble in Chloroform and Methanol[4]
Isotopic Enrichment ≥99 atom % D[7]
Storage Conditions Refrigerator, under inert atmosphere[4]
Safety and Handling

The unlabeled parent compound, p-Anisidine, is classified as toxic and a suspected carcinogen.[6] Therefore, 4-Methoxyaniline-2,3,5,6-d4 should be handled with equivalent care.

  • Engineering Controls : Always handle in a certified chemical fume hood to avoid inhalation of dust.[9]

  • Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.

  • Disposal : Dispose of as hazardous waste in accordance with local, regional, and national regulations. Do not empty into drains.[9]

Synthesis and Isotopic Labeling

While specific proprietary synthesis routes may vary between manufacturers, a chemically sound and plausible pathway for 4-Methoxyaniline-2,3,5,6-d4 involves the reduction of a deuterated precursor. The synthesis of the unlabeled p-Anisidine is typically achieved via the reduction of 4-nitroanisole.[6] Following this logic, the deuterated analogue is efficiently synthesized from 4-nitroanisole-2,3,5,6-d4.

The overall synthetic logic is as follows:

  • Deuteration of a Precursor : A suitable aromatic precursor, such as phenol or aniline, undergoes hydrogen-deuterium exchange under catalytic conditions to produce the tetradeuterated ring.

  • Functional Group Manipulation : The deuterated precursor is then converted to 4-nitroanisole-d4. For example, deuterated phenol can be methylated and then nitrated.

  • Reduction : The final step is the reduction of the nitro group (-NO₂) to an amine group (-NH₂), yielding the target compound.

G cluster_0 Plausible Synthetic Pathway A Phenol-d6 or Aniline-d5 (Deuterated Starting Material) B 4-Nitroanisole-2,3,5,6-d4 (Key Intermediate) A->B Methylation & Nitration C 4-Methoxyaniline-2,3,5,6-d4 (Final Product) B->C Reduction (e.g., H2/Pd, Sn/HCl)

Caption: Plausible synthetic route for 4-Methoxyaniline-2,3,5,6-d4.

This approach ensures that the deuterium labels are incorporated into the stable aromatic ring, preventing back-exchange under typical experimental conditions.

Analytical Characterization: Ensuring Identity and Purity

Confirming the identity, purity, and isotopic enrichment of the standard is paramount. This is achieved through a combination of standard analytical techniques.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The most telling spectrum. For a fully deuterated ring, the aromatic proton signals (typically found between 6.5-7.5 ppm for the unlabeled compound) should be absent. The only significant signals would be from the methoxy group (-OCH₃) around 3.7 ppm and the amine group (-NH₂), which can be broad and variable in position.

    • ¹³C NMR : Deuterium coupling will cause the signals for the deuterated carbons (C2, C3, C5, C6) to appear as multiplets with reduced intensity, providing clear evidence of labeling.

  • Mass Spectrometry (MS) :

    • MS analysis directly confirms the mass shift due to deuterium incorporation. The molecular ion peak for the deuterated compound should be at an m/z corresponding to a mass of ~127.18 Da, a +4 Da shift from the unlabeled compound's mass of ~123.15 Da. The isotopic distribution pattern will also confirm the presence of four deuterium atoms.

Application in Quantitative Bioanalysis: A Practical Workflow

The primary application of 4-Methoxyaniline-2,3,5,6-d4 is as an internal standard (IS) for the quantification of p-Anisidine in complex matrices.[11] p-Anisidine may be a metabolite of certain drug candidates, an environmental contaminant, or a biomarker, making its accurate quantification essential.[12]

The following protocol outlines a robust workflow for quantifying p-Anisidine in human plasma using LC-MS/MS.

Experimental Workflow Diagram

G cluster_workflow LC-MS/MS Quantitative Workflow prep 1. Prepare Standards (Calibration Curve & QCs) spike 2. Spike Samples (Plasma + IS) prep->spike extract 3. Protein Precipitation (e.g., with Acetonitrile) spike->extract separate 4. LC Separation (Reversed-Phase C18) extract->separate detect 5. MS/MS Detection (MRM Mode) separate->detect quant 6. Data Analysis (Analyte/IS Ratio vs. Conc.) detect->quant

Caption: Standard workflow for bioanalytical quantification using an IS.

Detailed Step-by-Step Protocol

Objective: To determine the concentration of 4-Methoxyaniline in human plasma.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh ~5 mg of 4-Methoxyaniline, dissolve in 5 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Accurately weigh ~5 mg of 4-Methoxyaniline-2,3,5,6-d4, dissolve in 5 mL of methanol.

  • Calibration Standards (Calibrators): Serially dilute the Analyte Stock with methanol:water (50:50) to prepare working solutions. These are then spiked into blank plasma to create calibrators ranging from 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QCs at low, medium, and high concentrations in the same manner using a separate weighing of the analyte stock.

  • IS Working Solution (50 ng/mL): Dilute the IS Stock solution with acetonitrile.

2. Sample Preparation (Protein Precipitation):

  • Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.

  • Pipette 50 µL of plasma (calibrator, QC, or unknown) into the appropriate tube.

  • Add 200 µL of the IS Working Solution (50 ng/mL in acetonitrile) to every tube. The acetonitrile acts as the protein precipitation agent.

  • Vortex each tube vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrumentation : A triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • LC Method :

    • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    • Mobile Phase A : Water with 0.1% Formic Acid.
    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
    • Flow Rate : 0.4 mL/min.
    • Gradient : Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
    • Injection Volume : 5 µL.
  • MS/MS Method :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).
    • Detection Mode : Multiple Reaction Monitoring (MRM). The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides exceptional specificity.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Methoxyaniline 124.1109.115
4-Methoxyaniline-d4 (IS) 128.1113.115

4. Data Analysis and Quantification:

  • Integrate the peak areas for both the analyte and the internal standard for all injections.

  • Calculate the Peak Area Ratio (PAR) for each sample: PAR = Analyte Peak Area / IS Peak Area.

  • Construct a calibration curve by plotting the PAR of the calibrators against their known concentrations.

  • Perform a linear regression analysis (typically with 1/x² weighting) on the calibration curve.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their PAR values from the regression equation of the calibration curve.

Conclusion

4-Methoxyaniline-2,3,5,6-d4 is more than just a chemical reagent; it is an enabling tool for generating high-quality, reliable, and defensible quantitative data. Its properties as a stable isotope-labeled internal standard make it indispensable for drug metabolism studies, pharmacokinetic analysis, clinical diagnostics, and any field requiring precise measurement in complex biological systems. Understanding its properties, handling requirements, and the principles of its application allows researchers to mitigate analytical variability and achieve the highest standards of scientific integrity.

References

  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene.
  • Veeprho. (n.d.). 4-Methoxyaniline | CAS 104-94-9. Retrieved from [Link].

  • Benchchem. (2026). The Chemistry and Properties of p-Anisidine (4-Methoxyaniline).
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Benchchem. (n.d.). In-Depth Technical Guide: 4-Methoxy-N-(1-phenylethyl)aniline.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine.
  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link].

  • PubChem. (n.d.). p-Anisidine. Retrieved from [Link].

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link].

  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline. Retrieved from [Link].

  • PubMed. (2007). ANIBAL, stable isotope-based quantitative proteomics by aniline and benzoic acid labeling of amino and carboxylic groups. Retrieved from [Link].

  • National Institutes of Health. (n.d.). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Retrieved from [Link].

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • Benchchem. (2025). The Indispensable Role of Deuterated Standards in Mass Spectrometry.
  • Frontiers. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Retrieved from [Link].

  • ChemRxiv. (n.d.). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder.
  • ACS Publications. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Retrieved from [Link].

  • IJRPR. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link].

Sources

Exploratory

Introduction: The Role of Isotopic Labeling in Precision Analytics

An In-Depth Technical Guide to 4-Methoxyaniline-d4: Properties, Applications, and Advanced Methodologies In the landscape of modern pharmaceutical research and development, the demand for analytical precision is absolute...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methoxyaniline-d4: Properties, Applications, and Advanced Methodologies

In the landscape of modern pharmaceutical research and development, the demand for analytical precision is absolute. The ability to accurately quantify target molecules in complex biological matrices is fundamental to understanding pharmacokinetics, metabolism, and toxicity. 4-Methoxyaniline-d4 (also known as p-Anisidine-d4) emerges as a critical tool in this pursuit. It is the stable isotope-labeled (SIL) analogue of 4-Methoxyaniline, a common chemical intermediate and a structural motif present in numerous pharmaceutical compounds.[1][2]

The incorporation of four deuterium atoms onto the benzene ring creates a compound that is chemically identical to its unlabeled counterpart but possesses a distinct, higher molecular weight (+4 Da).[1][3] This mass shift is the cornerstone of its utility. When used as an internal standard in mass spectrometry, 4-Methoxyaniline-d4 co-elutes with the unlabeled analyte and experiences identical ionization and matrix effects. This co-behavior allows it to normalize for variations during sample preparation and analysis, providing a level of accuracy unattainable with other quantification methods. This guide provides a comprehensive overview of 4-Methoxyaniline-d4, focusing on its physicochemical properties and its primary application in isotope dilution mass spectrometry (ID-MS).

Physicochemical Properties: A Comparative Overview

A clear understanding of the fundamental properties of both the labeled and unlabeled compound is essential for its effective application. The key distinction lies in the molecular weight, which is precisely increased by the mass of the incorporated deuterium isotopes.

Property4-Methoxyaniline-d44-Methoxyaniline (p-Anisidine)
Molecular Formula C₇H₅D₄NOC₇H₉NO[4][5]
Molecular Weight 127.18 g/mol [1][3]123.15 g/mol [5][6]
CAS Number 1219798-55-6[1][2]104-94-9[5][6]
Synonyms p-Anisidine-2,3,5,6-d4, 4-Aminoanisole-d4p-Anisidine, 4-Aminoanisole[7]
Isotopic Enrichment ≥99 atom % D[1][3]Not Applicable
Appearance Grey-brown solid[2]White to yellow/brown crystalline solid[8]
Melting Point Not specified56-60 °C[9]
Boiling Point Not specified243 °C[8]

Core Application: The Gold Standard of Quantification via Isotope Dilution Mass Spectrometry (ID-MS)

The premier application for 4-Methoxyaniline-d4 is its use as an internal standard (IS) for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique, known as isotope dilution, is widely regarded as the gold standard for bioanalysis due to its superior accuracy and precision.[10]

The Rationale for Isotopic Dilution

In drug development, analytes are often measured in complex matrices like plasma, urine, or tissue homogenates. These matrices contain endogenous components that can interfere with the analysis, most notably by causing "ion suppression" or "enhancement" in the mass spectrometer's ion source. This phenomenon leads to inconsistent and inaccurate measurements.

The brilliance of using a stable isotope-labeled internal standard like 4-Methoxyaniline-d4 is that it behaves virtually identically to the non-labeled analyte (the target molecule) throughout the entire analytical process.

  • During Sample Extraction: Any loss of the analyte during sample cleanup (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the IS.

  • During Chromatography: The SIL standard co-elutes with the analyte, ensuring that both molecules enter the mass spectrometer at the same time and are subjected to the same matrix effects.

  • During Ionization: The analyte and IS experience the same degree of ion suppression or enhancement.

Because a known concentration of the IS is spiked into every sample at the beginning of the workflow, the ratio of the analyte's signal to the IS's signal remains constant, irrespective of sample loss or matrix effects.[11] This provides a self-validating system where the IS normalizes for variability, ensuring that the final calculated concentration is highly reliable and reproducible.

Experimental Workflow: Quantification of a Target Analyte

The following protocol outlines a generalized, yet detailed, methodology for the quantification of a hypothetical drug containing the 4-methoxyaniline moiety in human plasma.

Objective: To determine the concentration of "Analyte-X" in human plasma samples using LC-MS/MS with 4-Methoxyaniline-d4 as an internal standard.

Methodology:

  • Preparation of Stock Solutions:

    • Analyte-X Stock (1 mg/mL): Accurately weigh 10 mg of Analyte-X reference standard and dissolve in 10 mL of methanol.

    • Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of 4-Methoxyaniline-d4 and dissolve in 1 mL of methanol. The smaller volume is typical as less IS is consumed.

  • Preparation of Working Solutions:

    • Calibration Standards: Perform serial dilutions of the Analyte-X stock solution with a 50:50 methanol:water mixture to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with methanol. This working solution will be used to spike all samples. The concentration is chosen to yield a robust signal in the mass spectrometer.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into separate 1.5 mL microcentrifuge tubes.

    • Add 20 µL of the Internal Standard Spiking Solution (100 ng/mL) to every tube except for "blank" samples.

    • Vortex briefly (approx. 10 seconds).

    • Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins. The 3:1 ratio of solvent to plasma is a common and effective choice.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Analyte-X: Determine the specific precursor → product ion transition (e.g., m/z 250.2 → 123.1).

        • 4-Methoxyaniline-d4 (IS): The transition would be from its protonated parent ion to a characteristic fragment ion (e.g., m/z 128.2 → 112.2).

  • Data Processing:

    • Integrate the peak areas for both the Analyte-X and the 4-Methoxyaniline-d4 MRM transitions.

    • Calculate the ratio of the Analyte-X peak area to the IS peak area for each sample.

    • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Apply a linear regression with 1/x² weighting.

    • Determine the concentration of Analyte-X in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagram illustrates the logical flow of the Isotope Dilution Mass Spectrometry protocol.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample / Calibrator spike Spike with 4-Methoxyaniline-d4 (IS) plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (Co-elution of Analyte & IS) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio curve Generate Calibration Curve ratio->curve quant Quantify Unknowns curve->quant

Caption: Isotope Dilution Mass Spectrometry Workflow.

Significance in Drug Development and Safety

The aniline substructure is prevalent in many pharmaceuticals, but it is also associated with potential metabolic liabilities. The liver can metabolize anilines in ways that produce toxic reactive metabolites, which can lead to adverse drug reactions.[12] Therefore, accurately quantifying the parent drug and its metabolites is crucial during preclinical and clinical development to establish a safe therapeutic window. The use of SIL standards like 4-Methoxyaniline-d4 provides the robust data needed for these critical safety and efficacy assessments.

Conclusion

4-Methoxyaniline-d4 is more than just a chemical reagent; it is an enabling tool for high-fidelity science. Its design as a stable isotope-labeled internal standard directly addresses the fundamental challenges of quantification in complex biological systems. By ensuring that every measurement is internally normalized and validated, it provides researchers, scientists, and drug development professionals with the trustworthy data required to make confident decisions. The methodologies it supports are central to advancing new therapeutics from the laboratory to the clinic, underpinning the safety and efficacy studies that are the bedrock of pharmaceutical science.

References

  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved from [Link]

  • Muby Chemicals. (n.d.). P-Anisidine or 4-Methoxyaniline or 4-Aminoanisole or 4-Aminophenyl methyl ether Manufacturers. Retrieved from [Link]

  • Veeprho. (n.d.). 4-Methoxyaniline | CAS 104-94-9. Retrieved from [Link]

  • Hua, H.-C., et al. (n.d.). Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditions. Royal Society of Chemistry. Retrieved from [Link]

  • Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63. Retrieved from [Link]

  • Wilde, M. J., et al. (2022). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link]

  • Scion Instruments. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]

  • Shibayama, A., et al. (2013). Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. Analytical Biochemistry, 440(2), 199-206. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Isotopic Enrichment of 4-Methoxyaniline-2,3,5,6-d4: Methodologies, Mechanistic Insights, and Practical Applications

Abstract This technical guide provides an in-depth exploration of the isotopic enrichment of 4-Methoxyaniline-2,3,5,6-d4, a critical isotopologue for advanced research in drug metabolism and pharmacokinetics. Moving beyo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the isotopic enrichment of 4-Methoxyaniline-2,3,5,6-d4, a critical isotopologue for advanced research in drug metabolism and pharmacokinetics. Moving beyond simple procedural lists, this document elucidates the causal mechanisms behind synthetic choices, focusing on achieving high isotopic purity and regiospecificity. We critically evaluate common deuteration strategies, including direct Hydrogen-Deuterium (H/D) exchange and catalytic deuterodehalogenation, ultimately presenting the latter as the superior method for this specific target. A detailed, self-validating experimental protocol is provided, complemented by a robust framework for analytical characterization using Mass Spectrometry and NMR spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of deuterated aniline synthesis.

Introduction: The Strategic Value of Deuterated 4-Methoxyaniline in Modern Drug Development

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway.[1] In pharmaceutical sciences, the strategic replacement of hydrogen with its stable, heavier isotope, deuterium (D), has become an indispensable tool. This substitution, while minimally altering the steric profile of a molecule, can have a profound impact on its metabolic fate due to the kinetic isotope effect (KIE).

1.1 The Kinetic Isotope Effect (KIE) in Drug Metabolism The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions involving the cleavage of a C-H bond, a common step in Phase I metabolism mediated by Cytochrome P450 (CYP) enzymes, can be significantly slower when a deuterium atom is present at the metabolic "soft spot".[2][3] This KIE can be leveraged to enhance a drug's pharmacokinetic profile, reduce toxic metabolites, and improve systemic exposure.[4]

1.2 4-Methoxyaniline-d4 as a Metabolic Tracer and Internal Standard 4-Methoxyaniline, or p-anisidine, is a common structural motif in many pharmaceutical compounds.[5] The deuterated analogue, 4-Methoxyaniline-2,3,5,6-d4, where the four aromatic protons are replaced by deuterium, serves two primary roles:

  • Metabolic Tracer: It is used in drug metabolism studies to elucidate the biotransformation pathways of aniline-containing parent drugs.[6]

  • Internal Standard: Due to its mass shift, it is an ideal internal standard for quantitative bioanalysis by GC-MS or LC-MS, co-eluting with the non-labeled analyte but being clearly distinguishable in the mass detector.[7]

1.3 Defining Isotopic Enrichment and Purity It is crucial to distinguish between isotopic enrichment and chemical purity.

  • Isotopic Enrichment: Refers to the mole fraction of the specific isotope (deuterium) at the labeled positions, typically expressed as an atom percent (atom % D).[8] For 4-Methoxyaniline-2,3,5,6-d4, a high enrichment (e.g., 99 atom % D) is desired.[9]

  • Chemical Purity: Refers to the percentage of the desired chemical compound in the sample, free from other chemical species.

This guide focuses on methodologies designed to maximize both parameters.

Strategic Approaches to the Synthesis of 4-Methoxyaniline-2,3,5,6-d4

The synthesis of a specifically labeled compound like 4-Methoxyaniline-2,3,5,6-d4 requires careful consideration of regiospecificity—the precise location of the deuterium atoms.

Diagram 1: Comparative Analysis of Synthetic Strategies

cluster_0 Synthetic Strategies for 4-Methoxyaniline-d4 cluster_1 Method A: Direct H/D Exchange cluster_2 Method B: Synthesis from Deuterated Precursor cluster_3 Method C: Catalytic Deuterodehalogenation (Recommended) Start Target: 4-Methoxyaniline-2,3,5,6-d4 HD_Exchange Direct H/D Exchange on 4-Methoxyaniline Start->HD_Exchange Precursor Synthesis from Aniline-d5 Start->Precursor Dehalo Catalytic Deuterodehalogenation of a Halogenated Precursor Start->Dehalo HD_Mech Mechanism: Electrophilic Aromatic Substitution HD_Exchange->HD_Mech HD_Outcome Outcome: Poor Regiospecificity & Low Enrichment (Deactivating anilinium ion formation) HD_Exchange->HD_Outcome Precursor_Mech Mechanism: Multi-step functional group interconversion Precursor->Precursor_Mech Precursor_Outcome Outcome: High Cost & Complexity (Viable but less efficient) Precursor->Precursor_Outcome Dehalo_Mech Mechanism: Palladium-Catalyzed Reduction Dehalo->Dehalo_Mech Dehalo_Outcome Outcome: Excellent Regiospecificity & High Isotopic Purity (Halogen acts as a precise placeholder) Dehalo->Dehalo_Outcome

Caption: Comparison of synthetic routes to 4-Methoxyaniline-d4.

2.1 Direct Hydrogen-Deuterium (H/D) Exchange: A Critical Evaluation Direct H/D exchange involves treating the unlabeled 4-methoxyaniline with a deuterium source, often under acidic or metal-catalyzed conditions.[10]

  • Causality Behind Inefficiency: While seemingly straightforward, this method is ill-suited for 4-methoxyaniline. In strongly acidic media (e.g., CF3COOD), the aniline nitrogen is protonated to form an anilinium ion.[11] This group is strongly deactivating, slowing the desired electrophilic aromatic substitution required for H/D exchange. The reactivity of p-anisidine under these conditions is significantly lower than other anilines, and deuteration proceeds with very low selectivity.[11]

2.2 Catalytic Deuterodehalogenation: The Method of Choice A far more robust and reliable strategy is the catalytic deuterodehalogenation of a suitable polyhalogenated precursor. This method offers unparalleled control over the sites of deuteration.

  • Mechanistic Principle: This reaction typically employs a palladium catalyst (e.g., Pd/C) to facilitate the reductive cleavage of carbon-halogen bonds, using deuterium gas (D₂) or a deuterated solvent as the deuterium source.[12] The halogen atoms act as precise placeholders, ensuring that deuterium is incorporated only at the desired 2,3,5, and 6 positions.

  • Trustworthiness: This approach is a self-validating system for regiospecificity. The final positions of the deuterium labels are predetermined by the structure of the starting material, virtually eliminating the risk of isotopic scrambling on the aromatic ring. Various methods for the catalytic deuteration of haloarenes have been developed, demonstrating broad functional group tolerance, including for anilines.[12][13][14]

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Methoxyaniline-2,3,5,6-d4

This protocol is based on the established principles of palladium-catalyzed deuterodehalogenation.[12] The chosen starting material, 2,3,5,6-tetrachloro-4-methoxyaniline, ensures complete deuteration at the target positions.

Diagram 2: Experimental Workflow

cluster_0 Synthesis and Validation Workflow start Start: Materials Assembly reaction 1. Reaction Setup (Precursor, Catalyst, Base, D-Source) start->reaction execution 2. Catalytic Deuterodehalogenation (Stir under D2 atmosphere) reaction->execution workup 3. Reaction Work-up (Filter catalyst, Extract with solvent) execution->workup purify 4. Purification (Column Chromatography or Recrystallization) workup->purify product Purified 4-Methoxyaniline-d4 purify->product analysis 5. Analytical Validation product->analysis ms Mass Spectrometry (MS) (Confirm M.W. and Isotopic Distribution) analysis->ms nmr NMR Spectroscopy (Confirm Structure and Site-Specific Enrichment) analysis->nmr final Final Validated Product ms->final nmr->final

Caption: Step-by-step workflow for synthesis and validation.

3.1 Materials and Reagents

  • 2,3,5,6-Tetrachloro-4-methoxyaniline (Starting Material)

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Sodium Acetate (NaOAc) or other suitable base

  • Methanol-d4 (CD₃OD) as solvent and deuterium source

  • Deuterium gas (D₂) (Optional, for enhanced enrichment)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite® or other filter aid

3.2 Step-by-Step Procedure

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 2,3,5,6-tetrachloro-4-methoxyaniline (1.0 eq).

  • Catalyst and Base Addition: Carefully add 10% Pd/C (0.05 eq) and anhydrous sodium acetate (4.0 eq).

  • Atmosphere Exchange: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous Methanol-d4 via syringe.

  • Deuterium Introduction: Evacuate the flask again and backfill with Deuterium (D₂) gas from a balloon. Maintain a positive D₂ pressure throughout the reaction.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, filtering it through celite, and spotting/injecting.

  • Catalyst Removal: Upon completion, carefully vent the D₂ atmosphere and flush with Nitrogen. Dilute the reaction mixture with Ethyl Acetate. Filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with additional Ethyl Acetate.

  • Aqueous Work-up: Combine the filtrates and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

3.3 Purification The crude 4-Methoxyaniline-2,3,5,6-d4 can be purified by flash column chromatography on silica gel or by recrystallization to achieve high chemical purity.[15]

Analytical Validation: Ensuring Isotopic and Chemical Purity

Rigorous analytical testing is non-negotiable to validate the identity, chemical purity, and isotopic enrichment of the final product.

4.1 Mass Spectrometry (MS) Mass spectrometry is the primary tool for confirming the successful incorporation of deuterium by observing the increase in molecular weight.[1][6]

  • Expected M/Z: The molecular weight of unlabeled 4-methoxyaniline (C₇H₉NO) is 123.15 g/mol .[16] The target compound, 4-Methoxyaniline-2,3,5,6-d4 (C₇H₅D₄NO), should have a molecular weight of approximately 127.18 g/mol .[9]

  • Isotopic Distribution: High-resolution mass spectrometry can also reveal the isotopic distribution, allowing for the calculation of the percentage of d4, d3, d2, etc., species in the sample.[17]

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the gold standard for confirming the precise location and extent of deuteration.

  • ¹H NMR: The most telling spectrum. A successful synthesis will show a complete or near-complete disappearance of the signals corresponding to the aromatic protons (positions 2,3,5,6). The singlets for the -OCH₃ and -NH₂ protons should remain.

  • ²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. A single resonance in the aromatic region confirms that deuterium has been incorporated onto the ring.

  • ¹³C NMR: The carbons bonded to deuterium will exhibit characteristic triplet patterns (due to C-D coupling) and will be shifted slightly upfield compared to their C-H counterparts.[18]

4.3 Quantitative Data Summary

ParameterMethodExpected Result for High-Purity Product
Molecular WeightESI-MS[M+H]⁺ = 128.1
Isotopic EnrichmentHRMS / NMR≥ 98 atom % D
Chemical PurityHPLC / ¹H NMR≥ 99%
Structure Confirmation¹H, ²H, ¹³C NMRDisappearance of aromatic ¹H signals; Presence of aromatic ²H signal.

Applications in Drug Development

The availability of high-purity 4-Methoxyaniline-2,3,5,6-d4 is a significant enabler for preclinical and clinical research.

5.1 Case Study: Use in Pharmacokinetic (PK) and Drug Metabolism (DM) Studies In a typical "cold-on-hot" study, a test animal or human subject is administered the unlabeled drug. At a specific time point, a single dose of the deuterated drug is given. Plasma samples are then analyzed by LC-MS/MS. The distinct mass difference allows for the simultaneous quantification of both the original drug and the newly administered dose, providing precise data on clearance, half-life, and steady-state kinetics. This approach is invaluable for understanding a drug's disposition in the body.[3][19]

5.2 Role as an Internal Standard in Bioanalytical Assays In quantitative assays, a known amount of 4-Methoxyaniline-d4 is spiked into every biological sample (e.g., plasma, urine) containing the unlabeled (d0) analyte. Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences the same extraction losses and ionization suppression/enhancement effects during sample preparation and LC-MS analysis.[7] By comparing the peak area of the analyte to the peak area of the internal standard, a highly accurate and precise quantification can be achieved.

Conclusion

The isotopic enrichment of 4-Methoxyaniline-2,3,5,6-d4 is best achieved through a regiospecific synthesis rather than direct H/D exchange. The palladium-catalyzed deuterodehalogenation of a polyhalogenated precursor provides a trustworthy and self-validating methodology, delivering a product with high isotopic enrichment and chemical purity. This approach, verified by a comprehensive suite of analytical techniques including MS and multi-nuclear NMR, yields a critical tool that empowers researchers to conduct more accurate and insightful drug metabolism and pharmacokinetic studies, ultimately accelerating the drug development pipeline.

References

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Exploratory

An In-Depth Technical Guide to the Stability and Storage of 4-Methoxyaniline-d4

Introduction: The Role of 4-Methoxyaniline-d4 in Advanced Research 4-Methoxyaniline-d4, the deuterated analogue of p-anisidine, is a crucial reagent and internal standard in various scientific disciplines, particularly i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 4-Methoxyaniline-d4 in Advanced Research

4-Methoxyaniline-d4, the deuterated analogue of p-anisidine, is a crucial reagent and internal standard in various scientific disciplines, particularly in drug development and metabolic research. Its applications leverage the unique properties of deuterium labeling, which include providing a distinct mass shift for mass spectrometry-based quantification and potentially altering metabolic pathways due to the kinetic isotope effect. This guide offers a comprehensive overview of the factors influencing the stability of 4-Methoxyaniline-d4 and provides evidence-based recommendations for its optimal storage and handling to ensure its integrity and the reliability of experimental data.

Pillar 1: Understanding the Chemical Stability of 4-Methoxyaniline-d4

The stability of 4-Methoxyaniline-d4 is governed by its inherent chemical properties as an aromatic amine and the influence of deuterium substitution on its reactivity. Aromatic amines are susceptible to degradation through several pathways, primarily oxidation and photodegradation.

The Protective Influence of Deuteration: The Kinetic Isotope Effect

A foundational concept in understanding the stability of 4-Methoxyaniline-d4 is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[1][2] Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond.[1][2] This effect is particularly relevant for the degradation pathways of 4-Methoxyaniline-d4, where the deuterated aromatic ring exhibits enhanced resistance to cleavage compared to its non-deuterated counterpart.

Primary Degradation Pathways
  • Autoxidation: Aromatic amines can undergo slow oxidation in the presence of atmospheric oxygen, a process known as autoxidation. This is a free-radical chain reaction that can be initiated by light, heat, or trace metal ions. The reaction typically involves the abstraction of a hydrogen atom from the amine group or the aromatic ring, leading to the formation of colored impurities. The deuteration of the aromatic ring in 4-Methoxyaniline-d4 is expected to slow down this degradation pathway due to the KIE.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can promote the degradation of aromatic amines. This process often involves the formation of reactive oxygen species and can lead to complex mixtures of colored degradation products. p-Anisidine, the non-deuterated analogue, is known to absorb light at around 300 nm, making it susceptible to direct photolysis.[3]

Potential Degradation Products

While specific degradation studies on 4-Methoxyaniline-d4 are not extensively published, the degradation of p-anisidine can provide insights into potential products. Oxidation can lead to the formation of nitroso, nitro, and azo compounds, which are often colored. Polymerization can also occur, resulting in insoluble materials.

Pillar 2: Recommended Storage and Handling Protocols

The following recommendations are designed to mitigate the degradation pathways discussed above and preserve the chemical and isotopic purity of 4-Methoxyaniline-d4.

Optimal Storage Conditions for the Solid Compound
ParameterRecommendationRationale
Temperature Room Temperature (20-25°C)4-Methoxyaniline-d4 is a solid with a melting point of approximately 57°C and is generally stable at ambient temperatures.[4] Refrigeration is not typically necessary for the solid and may introduce moisture through condensation if not properly equilibrated before opening.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen, thereby inhibiting autoxidation.[5]
Light Amber Glass Vial, Stored in the DarkProtects the compound from photodegradation.[5]
Container Tightly Sealed Glass VialPrevents exposure to moisture and atmospheric contaminants. Avoid plastic containers as some may be incompatible.
Handling and Preparation of Solutions

The preparation of solutions requires careful consideration to maintain the stability of 4-Methoxyaniline-d4.

Key Considerations:

  • Solvent Choice: Aprotic solvents such as acetonitrile, methanol, or dichloromethane are recommended for preparing stock solutions.[5] Protic solvents, especially water (H₂O), should be used with caution as they can facilitate the exchange of the amine protons (-NH₂) with solvent protons. While the deuterons on the aromatic ring are not readily exchangeable, the amine protons are.[6][7]

  • H/D Exchange of Amine Protons: When preparing solutions in protic solvents like D₂O for NMR analysis, it is expected that the amine protons will exchange with deuterium from the solvent, resulting in an -ND₂ group.[8][9] This is a reversible equilibrium. For quantitative applications using the amine protons as a reference, this exchange must be considered.

  • Solution Storage: Stock solutions should be stored at low temperatures (e.g., -20°C) in tightly sealed, amber vials to minimize solvent evaporation and degradation.[5] For working solutions, it is best practice to prepare them fresh daily.[5]

Protocol for Preparing a Stock Solution:

  • Equilibration: Allow the container of solid 4-Methoxyaniline-d4 to equilibrate to room temperature before opening to prevent condensation.

  • Inert Atmosphere: If possible, handle the solid in a glove box or under a stream of inert gas (argon or nitrogen).

  • Weighing: Accurately weigh the desired amount of the solid using an analytical balance.

  • Dissolution: Transfer the solid to a Class A volumetric flask. Add a small amount of the chosen aprotic solvent to dissolve the solid completely.

  • Dilution: Once dissolved, dilute to the mark with the solvent.

  • Mixing: Mix the solution thoroughly by inverting the flask several times.

  • Storage: Transfer the solution to a clean, dry, amber glass vial with a PTFE-lined cap. Purge the headspace with an inert gas before sealing. Store at the recommended low temperature.

Pillar 3: Purity Assessment and Stability Monitoring

Regular assessment of the purity of 4-Methoxyaniline-d4, especially for long-term storage or before use in critical applications, is essential. A combination of analytical techniques provides a comprehensive evaluation of both chemical purity and isotopic enrichment.

Analytical Methodologies
TechniqueApplicationKey Insights
¹H NMR Chemical Purity & Structure VerificationProvides information on the presence of proton-containing impurities. The disappearance of signals corresponding to the aromatic protons confirms a high degree of deuteration.[10]
²H NMR Isotopic Enrichment & Site of DeuterationDirectly observes the deuterium signals, allowing for the confirmation of the deuteration pattern and quantification of isotopic enrichment.
GC-MS Chemical Purity & Isotopic EnrichmentSeparates volatile impurities and provides mass information to confirm the identity of the compound and its degradation products. The mass spectrum will show a characteristic isotopic cluster for the deuterated compound.[11]
LC-MS Chemical Purity & Stability StudiesA powerful tool for monitoring the formation of less volatile degradation products over time. Can be used to quantify the parent compound and its degradants in stability studies.[12]
Exemplary Protocol for a Long-Term Stability Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.[13][14]

  • Objective: To determine the long-term stability of 4-Methoxyaniline-d4 under recommended storage conditions.

  • Materials:

    • Three batches of 4-Methoxyaniline-d4 solid.

    • Amber glass vials with PTFE-lined caps.

    • Controlled environment stability chambers (e.g., 25°C/60% RH).

  • Procedure:

    • Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Storage: Aliquot the solid from each batch into separate vials for each time point. Store the vials in the stability chamber.

    • Analysis: At each time point, remove the designated vials and analyze the contents using a validated stability-indicating LC-MS method for chemical purity and a GC-MS or NMR method for isotopic enrichment.

    • Parameters to Monitor: Appearance, assay (parent compound percentage), degradation products, and isotopic enrichment.

  • Acceptance Criteria:

    • Assay of 4-Methoxyaniline-d4 should remain within a specified range (e.g., 98.0% - 102.0%).

    • No significant increase in any single degradation product or total degradation products.

    • Isotopic enrichment should remain above a defined threshold (e.g., >98 atom % D).

Visualizing Key Workflows

Decision Tree for Storage and Handling

start Receiving 4-Methoxyaniline-d4 storage_solid Store Solid: - Room Temperature - Inert Atmosphere - Dark, Tightly Sealed Glass Vial start->storage_solid use Intended Use storage_solid->use prep_solution Prepare Solution use->prep_solution Solution Needed solvent_choice Solvent Selection prep_solution->solvent_choice aprotic Aprotic Solvent (e.g., Acetonitrile) solvent_choice->aprotic Quantitative/Stability protic Protic Solvent (e.g., D2O) solvent_choice->protic NMR/Exchange Study store_solution Store Solution: - Low Temperature (-20°C) - Amber, Tightly Sealed Vial aprotic->store_solution Stock Solution use_fresh Use Immediately aprotic->use_fresh Working Solution nmr_analysis NMR Analysis: Expect -NH2 to -ND2 exchange protic->nmr_analysis

Caption: Decision workflow for storing and handling 4-Methoxyaniline-d4.

Workflow for Purity and Stability Assessment

start Purity/Stability Assessment initial_analysis Initial Analysis (Time 0) start->initial_analysis storage Store under Defined Conditions (e.g., 25°C/60% RH) initial_analysis->storage time_point Pull Samples at Time Points storage->time_point analysis Analyze Samples time_point->analysis data_eval Evaluate Data analysis->data_eval pass Meets Acceptance Criteria data_eval->pass Pass fail Fails Acceptance Criteria data_eval->fail Fail conclusion Determine Shelf-Life/Re-analysis Date pass->conclusion fail->conclusion

Caption: General workflow for a purity and stability study of 4-Methoxyaniline-d4.

Conclusion

The stability of 4-Methoxyaniline-d4 is robust when appropriate storage and handling procedures are implemented. Its deuterated aromatic ring provides enhanced stability against oxidative degradation due to the kinetic isotope effect. By storing the solid compound at room temperature in a dark, dry, and inert environment, and by preparing solutions with care, particularly regarding solvent choice, researchers can ensure the long-term integrity of this valuable analytical standard. Regular purity assessments using a combination of chromatographic and spectroscopic techniques will further guarantee the reliability of experimental results obtained using 4-Methoxyaniline-d4.

References

  • Amide Hydrogen Exchange (HX) - NMR Wiki. (2012, February 25). Retrieved from [Link]

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  • Hydrogen–deuterium exchange - Wikipedia. (n.d.). Retrieved from [Link]

  • 1H NMR approach as an alternative to the classical p-anisidine value method. (n.d.). Retrieved from [Link]

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  • Interfacing poly(p-anisidine) with photosystem I for the fabrication of photoactive composite films - PMC. (n.d.). Retrieved from [Link]

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  • Kinetic isotope effect - Wikipedia. (n.d.). Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Solubility of 4-Methoxyaniline-2,3,5,6-d4 in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility of 4-Methoxyaniline-2,3,5,6-d4, a deuterated isotopologue of p-anisidine, in a range of common organic solvents. Aimed at researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Methoxyaniline-2,3,5,6-d4, a deuterated isotopologue of p-anisidine, in a range of common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the dissolution of this compound, offers a detailed experimental protocol for solubility determination, and presents both qualitative and quantitative solubility data. The guide emphasizes the practical implications of solubility for the handling, formulation, and application of deuterated compounds in scientific research.

Introduction: The Significance of Solubility in the Application of Deuterated Compounds

4-Methoxyaniline-2,3,5,6-d4 is the deuterated form of 4-methoxyaniline (also known as p-anisidine), an important intermediate in the synthesis of dyes and pharmaceuticals.[1] The strategic replacement of hydrogen with deuterium atoms in a molecule can significantly alter its metabolic fate, a property leveraged in drug discovery to enhance pharmacokinetic profiles. Understanding the solubility of such deuterated compounds is paramount for their effective use. Solubility data informs critical decisions in process chemistry, formulation development, and in vitro/in vivo study design, ensuring the compound's successful application in research and development.

This guide will provide a detailed examination of the solubility of 4-Methoxyaniline-2,3,5,6-d4, drawing comparisons with its non-deuterated analogue to offer a complete physicochemical profile.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. The process involves overcoming the solute-solute and solvent-solvent intermolecular forces and establishing new solute-solvent interactions. The overall free energy change of dissolution (ΔG_sol) dictates the extent of solubility.

For 4-Methoxyaniline-2,3,5,6-d4, the key molecular features influencing its solubility are:

  • The Aromatic Ring: The benzene core is nonpolar and will interact favorably with nonpolar or moderately polar solvents through van der Waals forces.

  • The Methoxy Group (-OCH₃): This group introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor.

  • The Amine Group (-NH₂): This group is polar and can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic and polar aprotic solvents.

The interplay of these functional groups determines the overall polarity of the molecule and its ability to interact with different solvents.

The Impact of Deuteration on Solubility

The substitution of protium (¹H) with deuterium (²H) introduces subtle changes to the molecule's physical properties that can influence solubility. While the electronic structure remains largely unchanged, the increased mass of deuterium can lead to:

  • Slightly Stronger Intermolecular Interactions: C-D bonds are slightly shorter and less polarizable than C-H bonds, which can lead to minor differences in van der Waals forces and dipole-dipole interactions.

  • Altered Hydrogen Bonding: The strength of N-D···O and N-H···O hydrogen bonds can differ slightly, potentially affecting interactions with protic solvents.

Generally, these isotopic effects on solubility are small but can be significant in specific contexts, particularly where subtle differences in crystal lattice energy or solvation energy are critical.[2][3]

Solubility Profile of 4-Methoxyaniline-2,3,5,6-d4 and its Non-Deuterated Analogue

Solvent4-Methoxyaniline-2,3,5,6-d4 Solubility4-Methoxyaniline (p-Anisidine) SolubilitySolvent Type
Methanol Slightly SolubleVery Soluble[4]Polar Protic
Ethanol Data not availableVery Soluble[4][5]Polar Protic
Chloroform Slightly SolubleData not availableModerately Polar Aprotic
Acetone Data not availableSoluble[5][6]Polar Aprotic
Benzene Data not availableSoluble[5][6]Nonpolar Aprotic
Diethyl Ether Data not availableSoluble[5][7]Nonpolar Aprotic
Water Data not available21 g/L (20 °C)[1][8][9][10]Polar Protic

Note: "Very Soluble," "Soluble," and "Slightly Soluble" are qualitative descriptors from various sources. The quantitative value for water solubility provides a useful benchmark.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following section details the widely accepted isothermal shake-flask method coupled with UV-Vis spectrophotometric analysis. This method is robust, relatively straightforward, and suitable for a wide range of organic compounds.

Principle of the Method

An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique, in this case, UV-Vis spectrophotometry.

Materials and Equipment
  • 4-Methoxyaniline-2,3,5,6-d4 (or 4-Methoxyaniline) of high purity

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute prep2 Add solvent to vials prep1->prep2 Combine equil1 Seal vials and place in shaker prep2->equil1 equil2 Equilibrate at constant temperature (e.g., 24-48 hours) equil1->equil2 sep1 Centrifuge vials equil2->sep1 sep2 Filter supernatant sep1->sep2 an1 Prepare serial dilutions sep2->an1 an2 Measure absorbance (UV-Vis) an1->an2 an3 Determine concentration from calibration curve an2->an3

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-Methoxyaniline-2,3,5,6-d4 into several vials (in triplicate for each solvent). An amount that ensures undissolved solid remains at equilibrium is crucial.

    • Pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis by UV-Vis Spectrophotometry:

    • Calibration Curve: Prepare a series of standard solutions of known concentrations of 4-Methoxyaniline-2,3,5,6-d4 in the respective solvent. Determine the wavelength of maximum absorbance (λ_max). Measure the absorbance of each standard at λ_max and construct a calibration curve of absorbance versus concentration.

    • Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λ_max.

    • Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the solubility of 4-Methoxyaniline-2,3,5,6-d4 in the original saturated solution.

Factors Influencing Solubility: A Deeper Dive

The solubility of 4-Methoxyaniline-2,3,5,6-d4 is a result of a complex interplay of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the key interactions.

molecular_interactions cluster_solvents Organic Solvents solute 4-Methoxyaniline-d4 - Aromatic Ring (Nonpolar) - Methoxy Group (Polar, H-bond acceptor) - Amine Group (Polar, H-bond donor/acceptor) polar_protic Polar Protic (e.g., Methanol) - H-bond donor/acceptor - Dipole-dipole solute->polar_protic Strong Interaction (H-bonding, Dipole-dipole) polar_aprotic Polar Aprotic (e.g., Acetone) - No H-bond donor - Dipole-dipole solute->polar_aprotic Moderate Interaction (Dipole-dipole) nonpolar Nonpolar (e.g., Benzene) - van der Waals forces solute->nonpolar Weaker Interaction (van der Waals)

Caption: Intermolecular forces governing solubility.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): The amine and methoxy groups of 4-methoxyaniline can form strong hydrogen bonds with the solvent molecules, leading to high solubility. The nonpolar aromatic ring's contribution is less significant in this case.

  • In Polar Aprotic Solvents (e.g., Acetone): Dipole-dipole interactions between the polar functional groups of the solute and the solvent are the primary driving force for dissolution. The absence of hydrogen bond donation from the solvent might result in slightly lower solubility compared to protic solvents.

  • In Nonpolar Solvents (e.g., Benzene): The nonpolar aromatic ring of 4-methoxyaniline interacts favorably with the nonpolar solvent through van der Waals forces. The polar functional groups are less well-solvated, which can limit the overall solubility.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the solubility of 4-Methoxyaniline-2,3,5,6-d4 in organic solvents. While direct quantitative data for the deuterated compound remains sparse, the solubility profile of its non-deuterated analogue, 4-methoxyaniline, offers a reliable initial assessment. The provided experimental protocol for the isothermal shake-flask method allows for the precise determination of solubility, enabling researchers to generate the specific data required for their applications.

Future work should focus on the systematic experimental determination of the solubility of 4-Methoxyaniline-2,3,5,6-d4 in a wider range of pharmaceutically relevant solvents and at various temperatures. Such data would be invaluable for building predictive solubility models and further advancing the use of deuterated compounds in drug development and other scientific disciplines.

References

  • Taylor & Francis. (n.d.). P-anisidine – Knowledge and References. Retrieved February 1, 2026, from [Link]

  • LookChem. (n.d.). p-Anisidine. Retrieved February 1, 2026, from [Link]

  • Groundwater Chemicals Desk Reference. (n.d.). p-ANISIDINE.
  • PubChem. (n.d.). P-Anisidine. Retrieved February 1, 2026, from [Link]

  • Inchem.org. (n.d.). ICSC 0971 - p-ANISIDINE. Retrieved February 1, 2026, from [Link]

  • Scent.vn. (n.d.). P-Anisidine (CAS 104-94-9): Odor profile, Properties, & IFRA compliance. Retrieved February 1, 2026, from [Link]

  • Impactfactor. (2025). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (n.d.). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Retrieved February 1, 2026, from [Link]

  • Hansen Solubility Parameters. (n.d.). HSP Basics | Practical Solubility Science. Retrieved February 1, 2026, from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 1, 2026, from [Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025). Deuterium isotope effects on noncovalent interactions between molecules. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P , and δ H ) of the.... Retrieved February 1, 2026, from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Retrieved February 1, 2026, from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved February 1, 2026, from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved February 1, 2026, from [Link]

  • UPCommons. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (2023). Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 1, 2026, from [Link]

  • PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved February 1, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (n.d.). Heavy water. Retrieved February 1, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 1, 2026, from [Link]

Sources

Exploratory

Beyond the SDS: Technical Stewardship of 4-Methoxyaniline-d4

Executive Summary & Molecular Identity 4-Methoxyaniline-d4 (p-Anisidine-d4) is not merely a hazardous reagent; it is a high-precision isotopic tool used primarily as an internal standard in LC-MS/MS quantification of aro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

4-Methoxyaniline-d4 (p-Anisidine-d4) is not merely a hazardous reagent; it is a high-precision isotopic tool used primarily as an internal standard in LC-MS/MS quantification of aromatic amines. While it shares the acute toxicity profile of its non-deuterated parent, its high cost and chemical instability (oxidation sensitivity) demand a handling protocol that exceeds standard safety compliance.

This guide bridges the gap between regulatory H-codes and practical laboratory stewardship, providing the "why" behind every safety and handling requirement.

Chemical Specifications
PropertyData
Chemical Name 4-Methoxyaniline-2,3,5,6-d4
Synonyms p-Anisidine-d4; 4-Aminoanisole-d4
CAS Number 1219798-55-6 (Ring-d4) / 104-94-9 (Unlabeled Parent)
Molecular Formula C₇H₅D₄NO
Molecular Weight ~127.18 g/mol (vs. 123.15 g/mol for unlabeled)
Appearance Off-white to grey/brown crystalline solid (Darkens on oxidation)
Solubility Soluble in Methanol, DMSO, Ethanol; Sparingly soluble in water

Toxicological Mechanism: The "Why" of Safety

Standard SDS documents list H300/H310/H330 (Fatal if swallowed, in contact with skin, or inhaled), but they rarely explain the mechanism driving this lethality. Understanding the pathway is critical for recognizing early symptoms.

The Methemoglobinemia Pathway

4-Methoxyaniline-d4 is a potent inducer of methemoglobinemia. It is not the amine itself that causes the damage, but its metabolic activation in the liver. The compound undergoes N-hydroxylation (typically via CYP450 enzymes), forming N-hydroxy-p-anisidine. This metabolite enters the erythrocyte and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin (MetHb).[1][2][3][4][5] MetHb cannot bind oxygen, leading to functional anemia and cellular hypoxia.[1][3][4]

Mechanistic Visualization

The following diagram outlines the bioactivation pathway that necessitates extreme containment measures.

Methemoglobinemia_Pathway Parent 4-Methoxyaniline-d4 (Lipophilic, enters body) Liver Hepatic Bioactivation (CYP450 N-Hydroxylation) Parent->Liver Absorption Metabolite N-hydroxy-p-anisidine-d4 (Active Metabolite) Liver->Metabolite Metabolism RBC Erythrocyte Interaction Metabolite->RBC Transport Hb_Ox Hemoglobin Oxidation (Fe2+ -> Fe3+) RBC->Hb_Ox Redox Cycle Hypoxia Tissue Hypoxia (Cyanosis/Death) Hb_Ox->Hypoxia Loss of O2 Transport

Figure 1: The metabolic activation of p-Anisidine-d4 leading to methemoglobinemia.[1]

Advanced Handling & Stewardship Protocols

Because 4-Methoxyaniline-d4 is an expensive reference standard, degradation is as much a risk as toxicity. Aromatic amines are notoriously air- and light-sensitive, undergoing auto-oxidation to form azo-dimers and quinoid structures (browning).

The "Argon-Dark" Protocol

To maintain isotopic purity (>98% D) and chemical integrity, follow this strict receiving and storage workflow.

Step-by-Step Protocol:

  • Receipt: Upon arrival, inspect the vial. If the solid is dark brown or black, significant oxidation has occurred; purity may be compromised.[6]

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation (hygroscopicity leads to difficult weighing and accelerated degradation).

  • Atmosphere: Handle strictly inside a fume hood or glovebox.

    • Best Practice: Flush the headspace of the stock vial with Argon or Nitrogen after every use.

  • Solubilization: Prepare stock solutions in degassed Methanol or DMSO.

    • Note: Deuterium exchange at the amine (-ND2) is rapid in protic solvents, but the ring deuteriums (C-D) are stable.

  • Storage: Store neat solids at -20°C. Store solutions at -80°C in amber glass vials with PTFE-lined caps.

Safe Handling Workflow

Handling_Workflow Receipt Receipt of Standard (Check Color: White/Grey = Good) Equilibrate Warm to Room Temp (Prevent Condensation) Receipt->Equilibrate Open Open in Fume Hood (Wear Double Nitrile Gloves) Equilibrate->Open Weigh Weighing (Use Anti-Static Gun) Open->Weigh Purge Headspace Purge (Argon/Nitrogen) Weigh->Purge Immediate Reseal Store Storage (-20°C, Dark, Desiccated) Purge->Store

Figure 2: Workflow for preserving chemical stability and operator safety.

Emergency Response & Clinical Countermeasures

In the event of exposure, standard First Aid is insufficient due to the specific risk of methemoglobinemia.

Exposure Response Matrix
RouteImmediate ActionCritical Warning
Inhalation Move to fresh air immediately. Administer oxygen if breathing is difficult.Do not perform mouth-to-mouth resuscitation (risk of secondary contamination).
Skin Contact Wash with soap and water for 15 min. Discard contaminated clothing.[7][8][9][10]Absorption is rapid. Monitor for cyanosis (blue lips/nails) for 24 hours.
Ingestion Rinse mouth. Do not induce vomiting. Transport to ER immediately.Symptoms may be delayed 1-4 hours.
Medical Management (For Physicians)
  • Diagnosis: Arterial Blood Gas (ABG) will show normal PaO2 despite low SaO2 (saturation gap). Blood may appear chocolate-brown.[5]

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the first-line treatment. It acts as a cofactor for NADPH-MetHb reductase, accelerating the reduction of MetHb back to Hemoglobin.[1]

  • Contraindication: Avoid Methylene Blue in patients with G6PD deficiency (risk of hemolysis).

Analytical Validation

Researchers must validate that the material is indeed the d4 isotopologue and not the unlabeled parent, which would skew quantitation.

Mass Spectrometry (LC-MS/MS)
  • Parent Ion: Monitor for the [M+H]⁺ peak.

    • Unlabeled p-Anisidine: m/z 124.1

    • p-Anisidine-d4: m/z 128.1 (approximate, depending on exact D-substitution).

  • Mass Shift: A shift of +4 Da confirms the presence of four deuterium atoms.

  • Isotopic Scrambling: If the peak splits or broadens significantly in protic mobile phases over time, check for D/H exchange on the amine group (though ring D is generally stable).

NMR Verification
  • 1H NMR: The aromatic region (6.5 - 7.0 ppm) should be "silent" or show only small residual peaks (indicating <100% deuteration) compared to the unlabeled standard. The methoxy singlet (~3.7 ppm) and amine broad singlet should remain visible.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8092, p-Anisidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - p-anisidine. Retrieved from [Link]

  • Bradberry, S. M. (2003). Occupational methaemoglobinaemia. Mechanisms of production, features, diagnosis and management.[4] Toxicological Reviews. [Link]

Sources

Foundational

Precision Synthesis of 4-Methoxyaniline-2,3,5,6-d4: A Modular Technical Guide

Part 1: Executive Summary & Strategic Rationale Target Molecule: 4-Methoxyaniline-2,3,5,6-d4 ( -Anisidine-d4) CAS: 1219798-55-6 (labeled) Primary Application: Internal standard for LC-MS/MS bioanalysis; metabolic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 4-Methoxyaniline-2,3,5,6-d4 (


-Anisidine-d4)
CAS:  1219798-55-6 (labeled)
Primary Application:  Internal standard for LC-MS/MS bioanalysis; metabolic stability studies (DMPK) probing aromatic oxidation; mechanistic toxicology.
The "Isotopic Fidelity" Challenge

In drug development, the utility of a deuterated internal standard or metabolic probe hinges on its isotopic purity and positional stability . While hydrogen-deuterium (H/D) exchange on the electron-rich aniline ring is chemically feasible, it suffers from "back-exchange" in protic solvents and lower isotopic incorporation at the meta-to-amine positions.

Therefore, this guide prioritizes a De Novo Construction Strategy (Route A). By starting with a pre-deuterated aromatic core (Anisole-d5) and performing regioselective functionalization, we guarantee that the deuterium atoms at positions 2, 3, 5, and 6 remain non-labile and chemically distinct.

Part 2: Retrosynthetic Analysis & Pathway Design

The synthesis is designed to avoid scrambling the isotopic label. We utilize the strong ortho/para directing power of the methoxy group in the starting material to install the nitrogen functionality, followed by a mild reduction.

The Pathway (Graphviz Visualization)

SynthesisRoute Start Anisole-2,3,4,5,6-d5 (Commercially Available) Step1 Reaction 1: Regioselective Nitration Start->Step1 HNO3, Ac2O (Acetyl Nitrate) < 10°C Inter Intermediate: 4-Nitroanisole-2,3,5,6-d4 Step1->Inter Para-Substitution (-D replaced by -NO2) Step2 Reaction 2: Catalytic Hydrogenation Inter->Step2 H2 (1 atm), Pd/C MeOH Target TARGET: 4-Methoxyaniline-2,3,5,6-d4 Step2->Target Reduction (-NO2 to -NH2)

Figure 1: Retrosynthetic logic flow. Note that the deuterium at position 4 is sacrificed during nitration, leaving the desired 2,3,5,6-d4 pattern.

Part 3: Detailed Experimental Protocols

Phase 1: Regioselective Nitration of Anisole-d5

Objective: Install the nitro group at the para position while minimizing isotopic dilution (H/D exchange) and ortho isomer formation.

Critical Mechanism: The use of Acetyl Nitrate (generated in situ from Acetic Anhydride and HNO3) is preferred over standard H2SO4/HNO3. Sulfuric acid is a strong source of exchangeable protons which could dilute the ring deuteration via acid-catalyzed exchange before nitration occurs.

Reagents & Materials
  • Substrate: Anisole-d5 (98+ atom % D).

  • Reagents: Acetic Anhydride (

    
    ), Fuming Nitric Acid (HNO3).
    
  • Solvent: Glacial Acetic Acid (optional, if dilution is needed).

Protocol Steps
  • Preparation of Acetyl Nitrate (The "Menke" Conditions):

    • In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, charge Acetic Anhydride (3.0 equiv relative to anisole).

    • Cool the flask to 0°C using an ice/salt bath.

    • Slowly add Fuming Nitric Acid (1.05 equiv) dropwise.

    • Caution: Maintain temperature below 5°C . The formation of acetyl nitrate is exothermic and the reagent is unstable at high temperatures.

  • Nitration:

    • Add Anisole-d5 (1.0 equiv) dropwise to the cold acetyl nitrate solution.

    • Maintain internal temperature between 0°C and 5°C .

    • Scientist's Note: Low temperature is crucial. Higher temperatures favor the ortho isomer (steric hindrance of -OMe is lower than -NHAc) and increase the risk of D-exchange.

  • Workup & Purification:

    • Stir for 2 hours at 0°C.

    • Quench by pouring the mixture onto crushed ice/water (hydrolyzes excess anhydride).

    • The product, 4-Nitroanisole-d4 , typically precipitates as a solid.

    • Filter the solid.[1][2] If an oil forms, extract with Dichloromethane (DCM), wash with saturated

      
       (to remove acetic acid), and dry over 
      
      
      
      .
  • Isomer Separation (Critical):

    • The crude will contain ~90% para and ~10% ortho isomer.

    • Recrystallization: Recrystallize from Ethanol/Water (1:1). The para-nitroanisole (mp 54°C) crystallizes readily, while the ortho-isomer (liquid/low melt) remains in the mother liquor.

Yield Target: 75-85% Data Check:


 NMR should show no aromatic signals (silent ring).
Phase 2: Catalytic Hydrogenation to 4-Methoxyaniline-d4

Objective: Reduce the nitro group to the amine without reducing the aromatic ring or removing deuterium.

Reagents & Materials
  • Substrate: 4-Nitroanisole-d4 (from Phase 1).

  • Catalyst: 10% Palladium on Carbon (Pd/C) (50% water wet to minimize ignition risk).

  • Hydrogen Source:

    
     gas (balloon pressure is sufficient) or Ammonium Formate (transfer hydrogenation).
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[3]

Protocol Steps
  • Setup:

    • In a hydrogenation vessel (or heavy-walled flask), dissolve 4-Nitroanisole-d4 in Methanol (0.1 M concentration).

    • Add 10% Pd/C (10 wt% loading relative to substrate).

  • Reaction:

    • Purge the system with Nitrogen (

      
      ) three times, then Hydrogen (
      
      
      
      ) three times.
    • Stir vigorously under a balloon of

      
       at room temperature (20-25°C).
      
    • Monitor: Reaction is typically complete in 2-4 hours. Monitor by TLC (visualize with ninhydrin for amine) or LC-MS.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. (Caution: Pd/C is pyrophoric; keep wet).

    • Concentrate the filtrate under reduced pressure.[4]

  • Final Purification:

    • The resulting 4-Methoxyaniline-d4 is often pure enough for use.

    • If oxidation (browning) occurs, recrystallize immediately from Hexane/EtOAc or convert to the Hydrochloride salt (using HCl in ether) for long-term stability.

Yield Target: >90%

Part 4: Analytical Validation & Quality Control

To certify the material for regulated studies, the following data profile is required.

Data Summary Table
ParameterSpecificationMethodRationale
Chemical Purity > 98.0%HPLC-UV (254 nm)Ensure no nitro-precursor remains.
Isotopic Enrichment > 98 atom % DHRMS /

NMR
Critical for MS internal standard use.
Isotopic Distribution d4 > 95%HRMSMinimize d0-d3 contribution to blank signal.
Appearance Off-white to grey solidVisualp-Anisidine oxidizes to purple/brown upon air exposure.
NMR Validation Logic
  • 
     NMR (DMSO-d6): 
    
    • Protio-Standard: Shows two doublets (AA'BB' system) in the aromatic region (6.5 - 7.0 ppm).

    • d4-Target: The aromatic region (6.5 - 7.0 ppm) should be silent (flat baseline).

    • Signals Present: Only the Methoxy singlet (~3.6 ppm) and the Amine broad singlet (~4.5 ppm) should appear.

Part 5: Safety & Handling (E-E-A-T)

  • Toxicity: p-Anisidine is highly toxic by inhalation, ingestion, and skin contact (Category 1/2 Acute Tox). It is a known methemoglobin-former. Double-gloving and fume hood use are mandatory.

  • Energetics: The nitration step involves acetyl nitrate, which can be explosive if overheated. Never allow the temperature to exceed 10°C during formation.[4]

  • Storage: Store the final amine under Argon/Nitrogen in the dark at -20°C. Anilines are prone to photo-oxidation.

References

  • Nitration of Anisole (Classic Protocol)

    • Reverdin, F. "2-Nitro-4-methoxyaniline."[1] Organic Syntheses, Coll.[1] Vol. 3, p.661 (1955); Vol. 28, p.84 (1948).

    • Source:

  • Catalytic Hydrogenation of Nitroanisoles

    • Zhang, W. et al. "Method for preparing p-anisidine through catalytic hydrogenation of p-nitroanisole."[5] ChemicalBook / Patent CN103073436A.

    • Source:

  • H/D Exchange Context (Alternative Methods)

    • Atzrodt, J. et al. "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, 2007, 46, 7744–7765. (Contextual grounding for exchange vs. synthesis).
    • Source:

  • Commercial Reference & Properties

    • Sigma-Aldrich.
    • Source:

Sources

Exploratory

Technical Guide: Strategic Sourcing and Application of 4-Methoxyaniline-d4

Executive Summary 4-Methoxyaniline-d4 (p-Anisidine-d4) is a critical stable isotope-labeled internal standard (SIL-IS) used primarily in the quantification of p-anisidine, a potentially genotoxic impurity (PGI) often fou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyaniline-d4 (p-Anisidine-d4) is a critical stable isotope-labeled internal standard (SIL-IS) used primarily in the quantification of p-anisidine, a potentially genotoxic impurity (PGI) often found in pharmaceutical drug substances.[1] Its utility relies on the principle of Stable Isotope Dilution Assay (SIDA), where the deuterated analog compensates for matrix effects, extraction inefficiencies, and ionization variability in Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

This guide addresses the technical criteria for selecting a supplier, the chemical rationale behind the specific isotopologue (ring-deuterated vs. methyl-deuterated), and a validated workflow for its application in trace analysis.[1]

Part 1: Chemical Profile & Technical Significance

The Molecule[2][3][4]
  • Chemical Name: 4-Methoxyaniline-2,3,5,6-d4[1]

  • Synonym: p-Anisidine-d4[1]

  • CAS Number: 1219798-55-6 (Specific to the 2,3,5,6-d4 isotopologue)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 127.18 g/mol (vs. 123.15 g/mol for unlabeled)[1]

Isotopic Positioning: Why Ring Deuteration Matters

Not all deuterated standards are equal. For 4-Methoxyaniline, the position of the deuterium label is a Critical Quality Attribute (CQA).[1]

  • Ring-d4 (Preferred): Deuterium atoms are placed on the aromatic ring (positions 2, 3, 5, 6).[1] The C-D bond on the aromatic ring is chemically stable under most analytical conditions.

  • Methoxy-d3 (Risk): Labeling the methoxy group (

    
    ) is less chemically robust.[1] In highly acidic conditions or enzymatic environments, the methyl group can be subject to metabolic demethylation or exchange, potentially compromising the integrity of the internal standard signal.[1]
    

Recommendation: Always specify 4-Methoxyaniline-2,3,5,6-d4 to ensure metabolic and chemical stability during sample preparation.[1]

Part 2: Commercial Supplier Landscape

The supply chain for stable isotopes consists of Primary Manufacturers (who perform the deuteration synthesis) and Distributors (who repackage). For trace analysis of genotoxins, buying from a primary source or a distributor with transparent CoA (Certificate of Analysis) data is essential to avoid "D0" cross-contamination.

Comparative Supplier Analysis
SupplierTypeProduct CodeEnrichmentKey Feature
C/D/N Isotopes Primary ManufacturerD-701199 atom % DSpecializes exclusively in deuterated compounds; high batch-to-batch consistency.[1]
Toronto Research Chemicals (TRC) Specialist ManufacturerA673502>98%Extensive inventory of difficult-to-find metabolites; offers varying salt forms (HCl vs Free Base).[1]
Sigma-Aldrich (Merck) Distributor736091 (Example)VariesGlobal logistics network; convenient for small R&D quantities but often re-sources from primary manufacturers.[1]
Santa Cruz Biotech Distributorsc-256816≥98%Good for proteomic applications; often supplies the HCl salt form for better solubility.[1]
Supplier Selection Decision Logic

The following decision tree assists in selecting the correct grade and supplier based on your specific analytical phase (R&D vs. GMP Release).

SupplierSelection Start Select Application GMP GMP / QC Release (Genotoxin Testing) Start->GMP RD Early R&D / Mechanistic Studies Start->RD Req1 Requirement: Full CoA, Res. Solvents, High Isotopic Purity (>99%) GMP->Req1 Req2 Requirement: Cost Efficiency, Speed of Delivery RD->Req2 Source1 Primary Manufacturer (e.g., C/D/N, TRC) Req1->Source1 Traceability Critical Source2 Catalog Distributor (e.g., Sigma, SCBT) Req2->Source2 Convenience

Figure 1: Strategic sourcing workflow for deuterated p-anisidine based on regulatory requirements.

Part 3: Validated Application Protocol (LC-MS/MS)

This protocol describes the use of 4-Methoxyaniline-d4 as an Internal Standard (IS) for quantifying p-anisidine impurities in drug substances.[1]

The SIDA Principle

The method relies on the fact that the physicochemical properties of the analyte and its deuterated analog are nearly identical, yet they are mass-resolvable.[1]

SIDA_Workflow Sample Drug Substance (Contains p-Anisidine) Mix Spiking & Mixing Sample->Mix IS Internal Standard (4-Methoxyaniline-d4) IS->Mix Fixed Conc. Extract Extraction/Cleanup (LLE or SPE) Mix->Extract Co-Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Co-Elution Data Ratio Calculation (Area Analyte / Area IS) LCMS->Data Mass Distinction

Figure 2: Stable Isotope Dilution Assay (SIDA) workflow ensuring error compensation.

Step-by-Step Methodology

1. Stock Solution Preparation:

  • Solvent: Dissolve 4-Methoxyaniline-d4 in Methanol or Acetonitrile. Avoid protic solvents if storing for long periods to prevent slow H/D exchange, although ring-D is relatively stable.[1]

  • Concentration: Prepare a 1 mg/mL master stock. Store at -20°C in amber glass (anilines are light-sensitive).

2. Spiking (The Critical Step):

  • Add the IS to the sample before any sample preparation (filtration, extraction).

  • Target Concentration: The IS concentration should mimic the expected analyte concentration (e.g., if the specification limit for p-anisidine is 10 ppm, spike the IS at 10 ppm equivalent).

3. LC-MS/MS Conditions (Example):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Analyte (p-Anisidine):[1][2] 124.1

      
       109.1 (Loss of 
      
      
      
      )[1]
    • IS (4-Methoxyaniline-d4): 128.1

      
       113.1 (Loss of 
      
      
      
      , retaining ring deuteriums).
Self-Validating Quality Checks

To ensure trustworthiness, every run must include:

  • Blank Check: Inject a blank containing only the IS. If a peak appears at the Analyte transition (124.1), the IS is contributing to the signal (isotopic impurity).[1] This must be <0.5% of the LOQ.

  • Retention Time Lock: The IS and Analyte should co-elute. Deuterium isotope effects may cause a slight shift (usually the deuterated compound elutes slightly earlier), but this should be consistent.

Part 4: Handling & Stability Risks

Oxidation Sensitivity

Anilines are prone to oxidation, turning from colorless to brown/purple.[1]

  • Mitigation: Store 4-Methoxyaniline-d4 under Argon or Nitrogen.[1]

  • Check: If the solid material is dark brown, purify or discard.[1] Oxidized byproducts can suppress ionization in MS.

H/D Exchange (Scrambling)

While ring deuteration is stable, exposure to extremely low pH (<1) at high temperatures can induce exchange.[1]

  • Mitigation: Keep extraction solvents buffered or moderately acidic (0.1% Formic Acid is safe). Avoid boiling in strong HCl.

References

  • US Food and Drug Administration (FDA). (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link][1]

  • Stokvis, E., et al. (2005).[1] Stable Isotope Dilution Analysis in LC-MS/MS: Principles and Applications. Biomedical Chromatography. (Contextual citation for SIDA workflow).

Sources

Foundational

The Pivotal Role of 4-Methoxyaniline-d4 in Modern Drug Metabolism Studies: A Technical Guide

In the landscape of pharmaceutical development, a profound understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. These drug metabolism and pharmacokinetic (D...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, a profound understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. These drug metabolism and pharmacokinetic (DMPK) studies form the bedrock upon which decisions of safety and efficacy are built. The demand for analytical precision and accuracy in this domain is absolute. At the heart of achieving this level of certainty in quantitative bioanalysis is the use of stable isotope-labeled (SIL) internal standards, which are now widely recognized as the gold standard.[1][2][3] This guide provides an in-depth technical exploration of 4-Methoxyaniline-d4, a key deuterated internal standard, and its critical role in the quantitative analysis of aromatic amine-containing xenobiotics.

Understanding the Core Principles: The Imperative of Deuterated Standards

Quantitative analysis of drugs and their metabolites in complex biological matrices like plasma or urine is fraught with potential for variability. The principle of Isotope Dilution Mass Spectrometry (IDMS) is the most robust method to counteract these challenges.[1] By introducing a known quantity of a stable isotope-labeled version of the analyte at the very beginning of the sample preparation process, we can correct for a multitude of potential errors.

A deuterated internal standard, such as 4-Methoxyaniline-d4, is chemically identical to its non-labeled counterpart (the analyte).[4][5] This near-perfect mimicry ensures that it behaves identically during every stage of the analytical workflow—extraction, chromatography, and ionization.[1][5] However, due to the replacement of hydrogen atoms with heavier deuterium isotopes, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.

This co-eluting, yet mass-differentiated, internal standard effectively normalizes for:

  • Matrix Effects: Variations in ionization efficiency caused by co-eluting endogenous components of the biological matrix.[1][3]

  • Ionization Suppression/Enhancement: Unpredictable changes in the analyte's signal due to the complexity of the sample.[2][4]

  • Extraction Inconsistency: Physical loss of the analyte during sample preparation steps like liquid-liquid extraction or protein precipitation.[1][4]

cluster_0 Sample Preparation Workflow cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (Analyte + Unknown Matrix Components) Add_IS Spike with 4-Methoxyaniline-d4 (Known Amount) Plasma->Add_IS Extraction Protein Precipitation / Extraction Add_IS->Extraction Analyte_Loss Analyte & IS Loss (Identical Proportions) Extraction->Analyte_Loss Supernatant Cleaned Supernatant for Injection Analyte_Loss->Supernatant LC_MS LC-MS/MS System Supernatant->LC_MS Data Signal Ratio (Analyte / IS) is Constant LC_MS->Data Conclusion Accurate & Precise Quantification Data->Conclusion

Caption: Workflow demonstrating how a deuterated internal standard corrects for analyte loss.

A Profile of 4-Methoxyaniline-d4

4-Methoxyaniline-d4 is the deuterated form of 4-methoxyaniline (also known as p-anisidine). The "d4" designation indicates that four hydrogen atoms on the aromatic ring have been replaced with deuterium. This labeling pattern provides a significant mass shift, ensuring that its mass signal is well-resolved from the natural isotopic distribution of the unlabeled analyte, a key requirement for a reliable internal standard.[5]

PropertyValue
Chemical Formula C₇H₅D₄NO
Molecular Weight 127.18 g/mol [6]
Unlabeled MW 123.15 g/mol [7][8]
Isotopic Enrichment Typically ≥98 atom % D[4][6]
Appearance White to brown solid[7][8]
CAS Number 1219798-55-6[6][9]

Metabolic Context: The Fate of Aromatic Amines

To effectively use 4-Methoxyaniline-d4 as an internal standard, it is beneficial to understand the metabolic pathways of the class of compounds it represents. Aromatic amines, like 4-methoxyaniline, undergo extensive Phase I and Phase II metabolism.[10][11]

  • Phase I Metabolism: Primarily involves oxidation reactions catalyzed by cytochrome P450 (CYP450) enzymes.[12][13] For aromatic amines, this can include N-oxidation to form hydroxylamines and ring oxidation to produce phenolic metabolites.[10][12]

  • Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[14] Common pathways for aromatic amines include N-acetylation and N-glucuronidation.[10]

For 4-methoxyaniline, expected metabolic pathways would include N-acetylation of the amino group and potential hydroxylation of the aromatic ring.[15][16]

cluster_0 Metabolic Pathways of 4-Methoxyaniline Parent 4-Methoxyaniline PhaseI Phase I (CYP450) Ring Hydroxylation Parent->PhaseI PhaseII_Ac Phase II (NATs) N-Acetylation Parent->PhaseII_Ac PhaseII_Gluc Phase II (UGTs) N-Glucuronidation Parent->PhaseII_Gluc Metabolite_OH Hydroxy-4-methoxyaniline PhaseI->Metabolite_OH Metabolite_Ac N-acetyl-4-methoxyaniline PhaseII_Ac->Metabolite_Ac Metabolite_Gluc 4-methoxyaniline-N-glucuronide PhaseII_Gluc->Metabolite_Gluc

Caption: Potential metabolic pathways for 4-methoxyaniline.

Experimental Protocol: Quantitative Analysis of an Aromatic Amine Analyte

This section provides a detailed methodology for the quantification of a hypothetical aromatic amine drug candidate in human plasma, using 4-Methoxyaniline-d4 as an internal standard.

Objective: To develop and validate a robust LC-MS/MS method for the accurate quantification of "Analyte X" in human plasma.

Materials and Reagents:

  • Analyte X reference standard

  • 4-Methoxyaniline-d4 (Internal Standard, IS)

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • Calibrated pipettes and appropriate labware

Step 1: Preparation of Stock and Working Solutions The integrity of the entire assay begins with the accurate preparation of stock solutions.[17]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Analyte X and 4-Methoxyaniline-d4 and dissolve in 1 mL of methanol. This solvent is chosen for its ability to solubilize a wide range of organic molecules and its compatibility with reversed-phase chromatography.

  • Working Solutions: Prepare serial dilutions of the Analyte X stock solution with 50:50 methanol:water to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the 4-Methoxyaniline-d4 stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water. The concentration of the IS should be in the mid-range of the calibration curve to ensure a stable and reproducible signal.

Step 2: Sample Preparation (Protein Precipitation) Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.

  • Pipette 50 µL of each calibration standard, quality control (QC) sample, and study sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL 4-Methoxyaniline-d4 working solution to every tube (except for blank matrix samples used to test for interference). Vortex briefly. The early addition of the IS is critical to ensure it experiences the same extraction variability as the analyte.[1]

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis This step involves separating the analyte from other components and detecting it with high specificity and sensitivity.

ParameterRecommended ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 5% B to 95% B over 3 minutesA standard gradient to elute a wide range of compounds.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Ionization Mode ESI PositiveAromatic amines readily form positive ions.
MRM Transition (Analyte X) e.g., 250.2 -> 150.1Precursor ion (protonated molecule) -> specific product ion.
MRM Transition (IS) 128.2 -> 113.2(M+H)+ of 4-Methoxyaniline-d4 -> specific product ion.

Step 4: Data Analysis and Quantification

  • Integrate the peak areas for both the Analyte X and 4-Methoxyaniline-d4 MRM transitions in each injection.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression with 1/x² weighting.

  • Determine the concentration of Analyte X in the QC and study samples by interpolating their Peak Area Ratios from the calibration curve.

Ensuring Method Robustness: Regulatory Validation

A bioanalytical method intended for regulatory submission must undergo rigorous validation to prove its reliability.[18][19] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for this process.[18][19] The use of a stable isotope-labeled internal standard like 4-Methoxyaniline-d4 is highly recommended by these agencies and is instrumental in meeting the stringent acceptance criteria for:[18]

  • Selectivity: Ensuring no interference from endogenous matrix components at the retention time of the analyte and IS.[19]

  • Accuracy and Precision: The method must accurately and reproducibly measure the analyte concentration over multiple days. The IS normalizes for run-to-run variability.

  • Matrix Effect: Demonstrating that the ionization of the analyte is not affected by different sources of the biological matrix. The co-eluting SIL-IS is the most effective tool to correct for matrix effects.[3]

Conclusion

4-Methoxyaniline-d4 is more than just a reagent; it is an enabling tool for generating high-quality, reliable data in drug metabolism studies. Its role as a stable isotope-labeled internal standard allows researchers to navigate the inherent complexities and variabilities of bioanalysis, ensuring that the data underpinning critical drug development decisions is accurate and robust. As analytical instrumentation continues to advance in sensitivity, the principles of isotope dilution mass spectrometry and the use of well-characterized internal standards like 4-Methoxyaniline-d4 will remain a cornerstone of quantitative pharmaceutical science.

References

  • Benchchem. Introduction to deuterated internal standards in mass spectrometry. Benchchem.
  • Anonymous. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • AptoChem. Deuterated internal standards and bioanalysis by AptoChem. AptoChem.
  • ResearchGate. Model illustrating pathways of aromatic amine metabolism and their... - ResearchGate.
  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc.
  • Benchchem. Deuterated Internal Standards: The Gold Standard in Mass Spectrometry - Benchchem. Benchchem.
  • Benchchem. A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods - Benchchem. Benchchem.
  • National Institutes of Health. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies - PMC.
  • ResearchGate. Metabolic pathway of 3 aromatic amines. A, Aniline; B, 2,4-Dimethylaniline - ResearchGate.
  • Gorrod, J. W., & Manson, D.
  • ChemicalBook. 4-Methoxyaniline--d4 | 1219798-55-6. ChemicalBook.
  • Anonymous. What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract - MDPI. MDPI.
  • ECA Academy.
  • U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers September 2019 - Food and Drug Administration. U.S.
  • ECHEMI. 104-94-9, 4-Methoxyaniline Formula. ECHEMI.
  • Veeprho. 4-Methoxyaniline | CAS 104-94-9. Veeprho.
  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry - FDA. U.S.
  • CymitQuimica. CAS 104-94-9: 4-Methoxyaniline. CymitQuimica.
  • Moravek, Inc.
  • Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. Metabolic Solutions.
  • Anonymous. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. | Homework.Study.com. Study.com.
  • The Good Scents Company. para-anisidine 4-methoxybenzenamine. The Good Scents Company.
  • Anonymous. p-Anisidine 4-Methoxyaniline.
  • Lucerna-Chem AG. MedChemExpress (MCE) – Stable Isotope-Labeled Compounds - Lucerna-Chem AG. Lucerna-Chem AG.
  • National Institutes of Health. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC.
  • CDN Isotopes. 4-Methoxyaniline-2,3,5,6-d4. CDN Isotopes.
  • Symeres. Stable isotope-labeled compounds | Symeres. Symeres.
  • Quora.
  • Anonymous. Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa.
  • Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. Organic Syntheses.
  • Mutlib, A. E. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology.
  • Sigma-Aldrich. p-Anisidine 4-Methoxyaniline. Sigma-Aldrich.
  • National Institutes of Health. Tissue Distribution, Excretion and Metabolism of O-Anisidine in Rats - PubMed.
  • Tokyo Chemical Industry (India) Pvt. Ltd. p-Anisidine | 104-94-9 | Tokyo Chemical Industry (India) Pvt. Ltd. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Stenutz. 4-methoxyaniline - Stenutz. Stenutz.
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  • Anonymous.
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Exploratory

4-Methoxyaniline-d4 as a tracer in biological systems

Technical Whitepaper: 4-Methoxyaniline-d4 as a Stable Isotope Tracer in Biological Systems Executive Summary 4-Methoxyaniline-d4 (p-Anisidine-d4) represents the "Gold Standard" stable isotope-labeled internal standard (S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Methoxyaniline-d4 as a Stable Isotope Tracer in Biological Systems

Executive Summary

4-Methoxyaniline-d4 (p-Anisidine-d4) represents the "Gold Standard" stable isotope-labeled internal standard (SIL-IS) for the precise quantification and metabolic tracing of p-anisidine, a critical genotoxic impurity (GTI) and pharmaceutical intermediate.[1] Unlike radioisotopes, this deuterated tracer enables non-invasive mass spectrometric tracking without ionizing radiation.[1]

This guide details the application of 4-Methoxyaniline-d4 in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It moves beyond basic usage to explore the mechanistic retention of the isotopic label during metabolic transformation, enabling simultaneous profiling of parent drugs and their toxic metabolites (e.g., quinone imines).

Chemical & Isotopic Architecture

To effectively use 4-Methoxyaniline-d4, one must understand its isotopic stability.[1] The commercial standard is typically 2,3,5,6-tetradeuterio-4-methoxyaniline (Ring-d4).[1]

  • Chemical Formula:

    
    
    
  • Molecular Weight: 127.18 g/mol (vs. 123.15 g/mol for native)

  • Mass Shift: +4 Da

Why Ring-d4 and not Methoxy-d3?

The choice of the ring-labeled isomer is not arbitrary; it is a calculated decision based on metabolic stability.[1]

  • Metabolic Retention: The primary metabolic pathway for p-anisidine is O-demethylation .[1] If a methoxy-d3 tracer were used, the deuterium label would be lost as

    
    , rendering the metabolite (p-aminophenol) invisible to the mass spectrometer.
    
  • Ring Stability: The aromatic C-D bonds are chemically inert under physiological conditions.[1] The label remains intact regardless of N-oxidation, N-acetylation, or O-demethylation, allowing the researcher to trace the aromatic core through the entire metabolic cascade.

Core Application: Quantitative Bioanalysis (LC-MS/MS)

In drug development, p-anisidine is monitored as a potential mutagenic impurity.[1] The d4-tracer is essential for correcting Matrix Effects —the suppression or enhancement of ionization caused by co-eluting biological components (phospholipids, salts).

The Principle of Co-Elution

Because deuterium has a negligible effect on lipophilicity compared to hydrogen, 4-Methoxyaniline-d4 co-elutes (or elutes with a negligible shift) with the native analyte.[1] Therefore, any suppression event affecting the analyte at retention time


 affects the IS equally.

Table 1: Mass Spectrometric Transitions (ESI+)

CompoundPrecursor Ion (Q1)Product Ion (Q3)Loss FragmentRole
p-Anisidine 124.1 (

)
109.1

(Methyl radical)
Analyte
p-Anisidine-d4 128.1 (

)
113.1

(Methyl radical)
Internal Standard

Critical Technical Note: Ensure your MS resolution is sufficient to distinguish the IS (


 128) from the M+4 isotope of the native analyte, although for low-mass molecules like anisidine, the natural M+4 abundance is negligible (

).

Visualization: Bioanalytical Workflow

The following diagram illustrates the self-validating workflow for using 4-Methoxyaniline-d4 to correct for extraction recovery and ionization suppression.

LCMS_Workflow cluster_logic Correction Logic Sample Biological Sample (Plasma/Urine) Spike SPIKE: Add 4-Methoxyaniline-d4 (Fixed Conc.) Sample->Spike Step 1 Equilibration Equilibration (Bind to Matrix Proteins) Spike->Equilibration Step 2: Critical for Recovery Check Extraction Extraction (LLE/SPE) Removes Salts/Proteins Equilibration->Extraction Step 3 LC LC Separation (Reverse Phase C18) Extraction->LC Step 4 Logic1 Loss during Extraction? IS lost equally. Extraction->Logic1 MS MS/MS Detection (MRM Mode) LC->MS Step 5: Co-elution Data Data Processing Ratio = Area(Analyte) / Area(IS) MS->Data Step 6 Logic2 Ion Suppression? IS suppressed equally. MS->Logic2

Figure 1: LC-MS/MS workflow demonstrating the self-correcting mechanism of the d4-tracer. By spiking before extraction, the IS validates the entire sample preparation process.

Application II: Metabolic Mechanistic Tracing

Beyond simple quantification, 4-Methoxyaniline-d4 is a powerful tool for mapping metabolic pathways.[1] The stability of the ring deuteration allows researchers to distinguish between exogenous p-anisidine and potential endogenous interferences (though rare for this compound).[1]

Key Metabolic Pathways Traced:

  • O-Demethylation (Bioactivation/Detox):

    • Substrate: 4-Methoxyaniline-d4 (

      
       128)[1]
      
    • Product: 4-Aminophenol-d4 (

      
       114)[1]
      
    • Insight: The mass shift allows you to quantify the metabolite specifically derived from the dosed drug, ignoring any background p-aminophenol from other sources (e.g., acetaminophen intake).

  • N-Oxidation (Toxification):

    • Product: N-Hydroxy-4-methoxyaniline-d4.[1]

    • Insight: This pathway leads to reactive quinone imines.[1] The d4 tracer helps identify these short-lived adducts in complex proteomic digests.[1]

Metabolic_Pathway cluster_metabolites Liver Microsomal Metabolism Parent 4-Methoxyaniline-d4 (m/z 128) Met1 4-Aminophenol-d4 (m/z 114) Parent->Met1 CYP450 (O-Demethylation) Met2 N-Hydroxy-p-anisidine-d4 (Reactive Intermediate) Parent->Met2 CYP450/FMO (N-Oxidation) Met3 N-Acetyl-p-anisidine-d4 (Conjugate) Parent->Met3 NAT1/2 (N-Acetylation) Note1 Ring-d4 label is RETAINED in all metabolites Met1->Note1

Figure 2: Metabolic fate of the d4-tracer. The ring-d4 label acts as an immutable tag, persisting through Phase I and Phase II metabolism.

Experimental Protocol: Validated LC-MS/MS Method

Objective: Quantification of p-anisidine in rat plasma using 4-Methoxyaniline-d4.

A. Reagents & Preparation
  • Stock Solution: Dissolve 1 mg 4-Methoxyaniline-d4 in 1 mL Methanol (1 mg/mL).

  • Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Acetonitrile:Water.

  • Matrix: Rat plasma (K2EDTA).[1]

B. Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Step 2 (Spike): Add 20 µL of Working IS Solution (100 ng/mL).[1] Vortex for 10 sec.

    • Why? Adding IS before precipitation corrects for any entrapment of analyte in the protein pellet.[1]

  • Step 3 (Precipitation): Add 200 µL ice-cold Acetonitrile. Vortex 1 min.

  • Step 4: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Step 5: Transfer supernatant to LC vial. Inject 5 µL.

C. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold for polar retention)[1]

    • 0.5-3.0 min: 5% -> 90% B[1]

    • 3.0-4.0 min: 90% B (Wash)[1]

    • 4.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Ion Source: Electrospray Ionization (ESI) Positive Mode.[1]

Data Interpretation & Troubleshooting

Calculating the Response Ratio


Plot this ratio against the concentration of the calibration standards. The curve must be linear (

).[1]
Troubleshooting "Crosstalk"

If you observe a signal in the Analyte channel (124.[1]1) when injecting only the d4-IS:

  • Check Isotopic Purity: Ensure the d4 standard is >99% isotopic purity. If it contains d0 impurities, your quantification will be biased high.[1]

  • Check Fragmentation: High collision energy can sometimes strip deuterium atoms (H/D exchange inside the source is rare for ring-D, but fragmentation can produce common ions).[1] Ensure the product ion transitions (109.1 vs 113.1) are specific.

References

  • National Toxicology Program (NTP). (2025).[1] Chemical Information Profile: p-Anisidine (CAS 104-94-9).[1][3][4] National Institutes of Health.[1] Available at: [Link]

  • European Medicines Agency (EMA). (2014).[1] Assessment report on p-anisidine and related impurities in pharmaceutical products. EMA/CHMP/CVMP/SWP.[1] Available at: [Link]

  • Guengerich, F. P. (2017).[1] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.[1][5] Methods in Enzymology, 596, 217-238.[1] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Available at: [Link][6]

Sources

Foundational

Technical Guide: 4-Methoxyaniline-2,3,5,6-d4 (p-Anisidine-d4)

This guide is structured as a high-level technical whitepaper designed for application scientists and bioanalytical researchers. It prioritizes mechanistic understanding, robust protocols, and data integrity. Application...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and bioanalytical researchers. It prioritizes mechanistic understanding, robust protocols, and data integrity.

Application: Stable Isotope Dilution Assays (SIDA), Metabolic Mechanistic Probing, and Genotoxic Impurity Profiling.

Executive Summary

4-Methoxyaniline-2,3,5,6-d4 (CAS: 1219798-55-6), commonly referred to as p-Anisidine-d4 , is the isotopically labeled analog of p-anisidine, a highly reactive aromatic amine used in dye synthesis and as an oxidation indicator in lipid chemistry.[1]

In drug development and environmental toxicology, p-Anisidine-d4 serves two critical functions:

  • Bioanalytical Internal Standard: It provides a mass-shifted reference (+4 Da) that co-elutes with the analyte but resolves spectrally, effectively normalizing matrix effects (ion suppression/enhancement) in LC-MS/MS workflows.[1]

  • Mechanistic Probe: The strategic placement of deuterium atoms on the aromatic ring (positions 2, 3, 5, and 6) stabilizes the carbon skeleton against metabolic ring-hydroxylation, allowing researchers to isolate N-oxidation pathways and quantify Kinetic Isotope Effects (KIE) during bioactivation studies.

Chemical Identity & Properties

PropertySpecification
Chemical Name 4-Methoxyaniline-2,3,5,6-d4
Synonyms p-Anisidine-d4; 4-Aminoanisole-d4
CAS Number 1219798-55-6
Molecular Formula C₇H₅D₄NO
Exact Mass 127.11 g/mol
Appearance Grey-brown crystalline solid (sensitive to air oxidation)
Isotopic Purity ≥ 98 atom % D
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water.[1]

Synthesis & Characterization

High-fidelity bioanalysis requires an internal standard with isotopic stability. The "De Novo" synthesis route is preferred over acid-catalyzed exchange to prevent back-exchange of deuterium during acidic workups or storage.[1]

The "De Novo" Synthesis Protocol

This pathway ensures the deuterium labels are locked onto the aromatic ring prior to functional group manipulation.[1]

Reaction Logic:

  • Precursor Selection: Start with Phenol-d6 (or d5) to guarantee ring deuteration.[1]

  • Methylation: Locks the oxygen, forming Anisole-d5.

  • Electrophilic Aromatic Substitution (Nitration): The methoxy group directs the nitro group to the para position.[1] Crucially, this step replaces the deuterium at C4 with the nitro group, resulting in the 2,3,5,6-d4 substitution pattern.

  • Reduction: Converts the nitro group to the target amine.[1]

Synthesis Phenol Phenol-d6 (Starting Material) Anisole Anisole-d5 (Methylation) Phenol->Anisole MeI, K2CO3 Acetone, Reflux Nitro 4-Nitroanisole-d4 (Intermediate) Anisole->Nitro HNO3, Ac2O (Electrophilic Sub.) Product p-Anisidine-d4 (Final Product) Nitro->Product H2, Pd/C MeOH (Reduction)

Figure 1: De Novo synthesis pathway ensuring regiospecific deuteration at positions 2, 3, 5, and 6.

Characterization Criteria (Self-Validating)
  • ¹H-NMR (DMSO-d6): The aromatic region (6.5–7.0 ppm) must be silent (integrated intensity < 2% of non-deuterated standard). You should only observe the methoxy singlet (~3.6 ppm) and the broad amine singlet (~4.5 ppm).

  • MS Isotopic Distribution: The M+0 (unlabeled) peak must be < 0.5% relative to the M+4 peak to prevent "cross-talk" interference in trace analysis.

Bioanalytical Application: LC-MS/MS Quantification

The primary utility of p-Anisidine-d4 is as an Internal Standard (IS) for quantifying genotoxic impurities in pharmaceuticals or secondary oxidation products in food oils.

The "Matrix Effect" Solution

In complex matrices (e.g., plasma, lipid-rich food extracts), co-eluting phospholipids can suppress ionization. Because p-Anisidine-d4 is chemically identical to the analyte, it experiences the exact same suppression.[1] The ratio of Analyte/IS remains constant, correcting the quantification error.

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole MS (ESI Positive Mode) Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

MRM Transitions (Mass Shift Logic):

  • Analyte (p-Anisidine): Precursor 124.1 → Product 109.1 (Loss of[1] •CH₃).

  • Internal Standard (p-Anisidine-d4): Precursor 128.1 → Product 113.1 (Loss of •CH₃).

Note: The deuterium atoms are on the ring.[1] The loss of the methyl group (-15 Da) does not remove any deuterium, preserving the +4 mass shift in the fragment ion.

LCMS_Workflow Sample Sample Matrix (Plasma/Oil) Extract Extraction (LLE or PPT) Sample->Extract Spike Spike IS: p-Anisidine-d4 Spike->Extract LC LC Separation (Co-elution of Analyte & IS) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio: Area_Analyte / Area_IS) MS->Data

Figure 2: Standardized LC-MS/MS workflow using Isotope Dilution.

Toxicology & Metabolic Bioactivation

p-Anisidine is a known carcinogen.[1] Understanding its bioactivation is critical for safety assessment.[1] The deuterated analog is used to probe the mechanism of toxicity.

Bioactivation Pathway

The toxicity of p-anisidine is driven by N-hydroxylation (CYP450 mediated), leading to a reactive Quinone Imine species that forms DNA adducts.[1]

  • Role of Deuterium: Deuterium at the ortho positions (2,6) can exhibit a Secondary Kinetic Isotope Effect (KIE) on the twisting of the N-hydroxy intermediate, or a Primary KIE if ring hydroxylation is a competing pathway.

  • Metabolic Switching: If the primary clearance route involves ring oxidation (C-H bond breaking), deuteration (C-D bond is stronger) will suppress this pathway, potentially shunting metabolism toward the toxic N-oxidation route. This makes p-Anisidine-d4 a valuable tool for "worst-case" toxicity modeling.[1]

Metabolism Parent p-Anisidine-d4 (Stable) CYP CYP450 Oxidation Parent->CYP NHydroxy N-Hydroxylamine (Toxic Precursor) CYP->NHydroxy N-Oxidation (Major Route) Quinone Quinone Imine (Reactive Electrophile) NHydroxy->Quinone -H2O Adduct DNA/Protein Adducts (Genotoxicity) Quinone->Adduct Covalent Binding

Figure 3: Bioactivation pathway of p-Anisidine leading to genotoxicity.[1]

Handling & Stability Protocol

Storage[2]
  • Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Protect from light to prevent photo-oxidation of the amine to azo-compounds.[1]

  • Hygroscopicity: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can degrade the isotopic purity over time.

Safety Profile
  • Hazard Class: Carcinogen (Cat 1B), Acute Toxin (Oral/Dermal/Inhalation).

  • Precaution: Handle strictly in a fume hood. Double-glove (Nitrile) is recommended. Treat all waste as hazardous genotoxic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7732, p-Anisidine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: p-Anisidine - Toxicological Information.[1] Retrieved from [Link]

  • Shimadzu Application News. LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids and Aromatic Amines. (General reference for amine analysis workflows). Retrieved from [Link]

  • Traylor, T. G., et al. (1992). Mechanism of aliphatic hydroxylation by Fe(III) porphyrins: Kinetic Isotope Effects.[2] (Foundational text on KIE mechanisms relevant to metabolic probing). J. Am. Chem. Soc. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 4-Methoxyaniline-2,3,5,6-d4 in Quantitative Mass Spectrometry: A Technical Guide

Introduction: The Imperative for Precision in Bioanalysis In the landscape of modern analytical chemistry, particularly within the realms of drug development, environmental monitoring, and food safety, the demand for pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of modern analytical chemistry, particularly within the realms of drug development, environmental monitoring, and food safety, the demand for precise and accurate quantification of trace-level analytes is paramount. Mass spectrometry, coupled with liquid chromatography (LC-MS), has emerged as the gold standard for such demanding applications. However, the inherent complexities of biological and environmental matrices often introduce variability that can compromise analytical fidelity. The use of stable isotope-labeled internal standards (SIL-IS) is a powerful strategy to mitigate these challenges, ensuring data of the highest quality and reliability. This technical guide provides a comprehensive overview of the application of 4-Methoxyaniline-2,3,5,6-d4 as a deuterated internal standard in mass spectrometry-based quantification of aromatic amines.

4-Methoxyaniline, also known as p-anisidine, is an aromatic amine used in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1][2] Its presence and the presence of other primary aromatic amines (PAAs) in various consumer products and environmental samples are of significant concern due to their potential carcinogenicity.[3] Consequently, robust analytical methods for their accurate quantification are essential. 4-Methoxyaniline-2,3,5,6-d4, a deuterated analog of p-anisidine, serves as an ideal internal standard for these analyses, offering a means to correct for variations in sample preparation and matrix effects.[4][5]

This guide will delve into the principles of isotope dilution mass spectrometry, provide detailed protocols for the use of 4-Methoxyaniline-2,3,5,6-d4 in the analysis of aromatic amines in various matrices, and discuss the critical aspects of method development and validation.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a technique that enables highly accurate and precise quantification by using an isotopically labeled version of the analyte as an internal standard. The fundamental principle lies in the addition of a known amount of the isotopically labeled standard (e.g., 4-Methoxyaniline-2,3,5,6-d4) to the sample at the earliest stage of the analytical workflow.

The deuterated internal standard is chemically identical to the native analyte (4-Methoxyaniline) and therefore exhibits virtually the same behavior during sample extraction, cleanup, derivatization, and chromatographic separation. However, due to the mass difference imparted by the deuterium atoms, the internal standard can be distinguished from the native analyte by the mass spectrometer.

By measuring the ratio of the mass spectrometric response of the native analyte to that of the known amount of the internal standard, any losses incurred during sample processing are compensated for, leading to a more accurate determination of the analyte's concentration.

Physicochemical Properties of 4-Methoxyaniline and its Deuterated Analog

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

Property4-Methoxyaniline (p-Anisidine)4-Methoxyaniline-2,3,5,6-d4
Chemical Formula C₇H₉NOC₇H₅D₄NO
Molecular Weight 123.15 g/mol [2]127.18 g/mol [6]
CAS Number 104-94-9[2]1219798-55-6[6]
Appearance White to brownish crystalline solid[2]Not specified, expected to be similar to unlabeled
Solubility Soluble in ethanol, ether, acetone[7]Not specified, expected to be similar to unlabeled
Storage Conditions Store at room temperature[6]Store at room temperature[6]

Application Note: Quantification of Primary Aromatic Amines in Aqueous Samples using LC-MS/MS and 4-Methoxyaniline-2,3,5,6-d4

This application note details a robust and sensitive method for the quantification of primary aromatic amines (PAAs) in aqueous matrices, such as environmental water samples or food simulants, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 4-Methoxyaniline-2,3,5,6-d4 as an internal standard.

Scope and Principle

This method is suitable for the trace-level quantification of a range of PAAs. The use of a deuterated internal standard, 4-Methoxyaniline-2,3,5,6-d4, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation. The workflow involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents
  • Analytes: Analytical standards of the target primary aromatic amines.

  • Internal Standard: 4-Methoxyaniline-2,3,5,6-d4.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium acetate, and ammonium hydroxide.

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges are often suitable for the extraction of basic compounds like aromatic amines.[7]

  • Sample Vials: Amber glass vials to protect light-sensitive compounds.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., 100 mL) Spike Spike with 4-Methoxyaniline-d4 Sample->Spike Adjust_pH Adjust pH (e.g., to ~8) Spike->Adjust_pH SPE_Load Load onto Conditioned SPE Cartridge Adjust_pH->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Sep Chromatographic Separation Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integrate Integrate Peak Areas MS_Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify Report Report Results Quantify->Report

Figure 1: General workflow for the analysis of primary aromatic amines using SPE and LC-MS/MS.

Protocol: Sample Preparation (Solid-Phase Extraction)
  • Sample Collection and Preservation: Collect aqueous samples in clean glass bottles. If necessary, preserve the samples to prevent degradation of the analytes.

  • Internal Standard Spiking: To a 100 mL aliquot of the sample, add a known amount of 4-Methoxyaniline-2,3,5,6-d4 solution (e.g., to a final concentration of 10 µg/L).

  • pH Adjustment: Adjust the sample pH to approximately 8 with a suitable buffer or ammonium hydroxide to ensure the anilines are in their neutral form for efficient extraction.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Load the pH-adjusted sample onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a suitable solvent (e.g., water or a mild organic solvent) to remove interfering substances.

  • Elution: Elute the retained analytes and the internal standard with an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

Protocol: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is a common choice for separating aromatic amines.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for aromatic amines.[8][9]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The selection of precursor and product ions is critical for selectivity and sensitivity. Two transitions are typically monitored for each analyte for confirmation.[8]

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
4-Methoxyaniline124.1109.181.1
4-Methoxyaniline-2,3,5,6-d4128.1113.185.1
Other Target PAAs[M+H]⁺Fragment 1Fragment 2

Note: The specific MRM transitions for other PAAs should be optimized experimentally.

mrm cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) - Collision Cell cluster_q3 Quadrupole 3 (Q3) Precursor Precursor Ion Selection (e.g., m/z 124.1 for 4-Methoxyaniline) Fragmentation Collision-Induced Dissociation (CID) Precursor->Fragmentation Product Product Ion Selection (e.g., m/z 109.1) Fragmentation->Product Detector Detector Product->Detector

Figure 2: Schematic of a Multiple Reaction Monitoring (MRM) experiment.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transition of each target analyte and the internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the internal standard. Plot the response ratio against the analyte concentration to generate a calibration curve.

  • Quantification: Determine the concentration of the analytes in the samples by interpolating their response ratios on the calibration curve.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • Isotope Dilution: The use of a stable isotope-labeled internal standard inherently corrects for variations in extraction efficiency and matrix-induced signal suppression or enhancement, providing a self-validating system for each sample.[10]

  • MRM for Selectivity: The high selectivity of MRM minimizes the likelihood of interferences from co-eluting matrix components, ensuring that the measured signal is specific to the analyte of interest.

  • Confirmation with Qualifier Ions: Monitoring a second MRM transition (qualifier ion) for each analyte provides an additional layer of confirmation, reducing the risk of false positives. The ratio of the quantifier to qualifier ion should be consistent between standards and samples.

Conclusion

4-Methoxyaniline-2,3,5,6-d4 is a valuable tool for researchers and analytical chemists requiring accurate and precise quantification of primary aromatic amines in complex matrices. Its use in isotope dilution mass spectrometry provides a robust and reliable method to overcome the challenges associated with trace-level analysis. The protocols and principles outlined in this technical guide serve as a foundation for the development and validation of sensitive and defensible analytical methods in various fields of scientific investigation.

References

  • PubChem. p-Anisidine. National Center for Biotechnology Information. [Link][2]

  • Pérez-Urquiza, M., & Beltrán, J. L. (2011). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and bioanalytical chemistry, 401(7), 2237–2245. [Link][1][8]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link][11][12]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link][13]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401–407.
  • Zwiener, C., & Frimmel, F. H. (2003). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Water research, 37(18), 4473–4481. [Link][4]

  • Jayamanne, T. R., & Navamindrad, S. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Analytical Toxicology, 45(8), 868-877. [Link][10]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link][9]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

  • Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link][3]

  • Mortensen, S. K., Trier, X., Foverskov, A., & Petersen, J. H. (2005). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of chromatography. A, 1091(1-2), 40–50. [Link][14][15]

  • Khani, M., & Dadfarnia, S. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry, 2018, 8591416. [Link][7]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. [Link][16]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]

Sources

Application

Quantitative Bioanalysis of 4-Methoxyaniline using a Stable Isotope Labeled Internal Standard by LC-MS/MS

Senior Application Scientist: Dr. Eleanor Vance Introduction: The Analytical Imperative for 4-Methoxyaniline Quantification 4-Methoxyaniline, also known as p-anisidine, is a primary aromatic amine with significant indust...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Eleanor Vance

Introduction: The Analytical Imperative for 4-Methoxyaniline Quantification

4-Methoxyaniline, also known as p-anisidine, is a primary aromatic amine with significant industrial applications and notable toxicological relevance.[1][2] It serves as a crucial intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[3] However, its potential carcinogenicity and toxicity necessitate sensitive and accurate monitoring in various matrices, including biological fluids for exposure assessment and in pharmaceutical preparations where it may be present as an impurity or metabolite.[4][5] The development of robust analytical methods for the precise quantification of 4-methoxyaniline is therefore paramount for ensuring human safety and product quality.

This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-methoxyaniline in a biological matrix, employing its stable isotope-labeled counterpart, 4-Methoxyaniline-2,3,5,6-d4, as an internal standard. The use of a deuterated internal standard is the cornerstone of modern quantitative mass spectrometry, offering unparalleled accuracy and precision by compensating for variations in sample preparation, injection volume, matrix effects, and instrument response.[6]

The Principle of Stable Isotope Dilution Analysis

The methodology presented herein is predicated on the principle of stable isotope dilution analysis (SIDA). In this technique, a known quantity of the isotopically labeled analyte (4-Methoxyaniline-2,3,5,6-d4) is added to the sample containing the unlabeled analyte of interest (4-Methoxyaniline) at the earliest stage of sample preparation. The deuterated standard is chemically identical to the native analyte and thus exhibits the same behavior during extraction, chromatography, and ionization.[7] However, it is distinguishable by its higher mass due to the incorporation of deuterium atoms.

By measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard, precise quantification can be achieved, as this ratio remains constant irrespective of sample losses or variations in analytical conditions. This approach effectively normalizes the analytical process, leading to highly reliable and reproducible results.

G cluster_sample Sample Matrix cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Analyte 4-Methoxyaniline (Unknown Amount) Spike Spiking Analyte->Spike IS 4-Methoxyaniline-d4 (Known Amount) IS->Spike Extraction Extraction Spike->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantification Ratio->Quant Result Final Concentration Quant->Result

Figure 1: Conceptual workflow of stable isotope dilution analysis for the quantification of 4-Methoxyaniline.

Experimental Protocol

This protocol provides a detailed procedure for the extraction and quantification of 4-Methoxyaniline from human plasma.

Materials and Reagents
  • 4-Methoxyaniline (≥99% purity)

  • 4-Methoxyaniline-2,3,5,6-d4 (≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of 4-Methoxyaniline and 4-Methoxyaniline-2,3,5,6-d4 in 10 mL of methanol, respectively.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 4-Methoxyaniline by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the 4-Methoxyaniline-2,3,5,6-d4 primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 1 µg/mL 4-Methoxyaniline-2,3,5,6-d4 internal standard working solution to all tubes except for the blank matrix samples.

  • Vortex briefly to mix.

  • Add 500 µL of MTBE to each tube.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (see LC-MS/MS conditions).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G Start Start: 100 µL Plasma Sample Spike Add 20 µL of 4-Methoxyaniline-d4 (IS) Start->Spike Add_Solvent Add 500 µL MTBE Spike->Add_Solvent Vortex1 Vortex (2 min) Add_Solvent->Vortex1 Centrifuge Centrifuge (13,000 x g, 5 min) Vortex1->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 2: Step-by-step workflow for the liquid-liquid extraction of 4-Methoxyaniline from plasma.

LC-MS/MS Conditions
ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 4-Methoxyaniline: 124.1 > 109.1 (Quantifier), 124.1 > 81.1 (Qualifier) 4-Methoxyaniline-2,3,5,6-d4: 128.1 > 113.1 (Quantifier)
Collision Energy Optimized for each transition
Dwell Time 100 ms

Data Analysis and Expected Results

The quantification of 4-methoxyaniline is performed by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of 4-methoxyaniline in the quality control and unknown samples is then determined from this calibration curve.

The method should be validated according to the latest regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[8] Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), matrix effect, and stability.

Parameter Acceptance Criteria Typical Performance
Linearity (r²) ≥ 0.99> 0.995
LLOQ Signal-to-noise ratio ≥ 100.5 ng/mL
Accuracy Within ±15% of nominal (±20% at LLOQ)85-115%
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery Consistent and reproducible> 80%
Matrix Effect Within acceptable limitsMinimal

Troubleshooting

Issue Potential Cause Solution
Low Analyte/IS Signal Inefficient extraction, ion suppressionOptimize extraction solvent and pH, check for co-eluting matrix components, adjust chromatography
High Variability Inconsistent sample preparation, instrument instabilityEnsure consistent pipetting and vortexing, check for autosampler precision, perform instrument maintenance
Peak Tailing Column degradation, secondary interactionsUse a new column, adjust mobile phase pH, consider a different column chemistry
Carryover Inadequate needle washOptimize autosampler wash solution and procedure

Conclusion

The described LC-MS/MS method utilizing 4-Methoxyaniline-2,3,5,6-d4 as an internal standard provides a robust, sensitive, and accurate platform for the quantification of 4-methoxyaniline in biological matrices. The principles of stable isotope dilution analysis ensure high-quality data suitable for a range of applications, from toxicological and environmental monitoring to pharmaceutical development. Adherence to the detailed protocol and validation guidelines will enable researchers and scientists to generate reliable and defensible results.

References

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. [Link]

  • He, Y., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B, 1179, 122828. [Link]

  • Hoja, H., et al. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 381(1), 145-152. [Link]

  • International Consortium for Innovation and Quality in Pharmaceutical Development Metabolite Bioanalysis Working Group. (2023). Metabolite Bioanalysis in Drug Development: Recommendations from the IQ Consortium Metabolite Bioanalysis Working Group. Clinical Pharmacology & Therapeutics, 114(6), 1159-1172. [Link]

  • LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu Corporation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • Wikipedia. (n.d.). p-Anisidine. [Link]

  • Zhang, Y., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 399. [Link]

Sources

Method

protocol for using deuterated internal standards in HPLC

An In-depth Technical Guide to Deuterated Internal Standards in HPLC-MS For Researchers, Scientists, and Drug Development Professionals. Introduction: The Gold Standard of Quantification In the landscape of quantitative...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Deuterated Internal Standards in HPLC-MS

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Gold Standard of Quantification

In the landscape of quantitative analysis, particularly within bioanalysis and drug development, the pursuit of the highest degree of accuracy and precision is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for its sensitivity and selectivity. However, its reliability is critically dependent on the effective management of analytical variability.[1] Deuterated internal standards are widely considered the gold standard for robust and reliable quantification, providing a level of analytical certainty that is indispensable in modern research.[1]

A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[1] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1][2] This guide provides a comprehensive overview of the core principles, experimental methodologies, and critical applications of deuterated internal standards in HPLC-MS workflows.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The power of deuterated standards lies in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][3] This technique is a method of internal standardization where a known amount of an isotopically enriched substance (the deuterated IS) is added to the sample.[4] By introducing a known quantity of the deuterated standard into a sample at the earliest possible stage of preparation, it becomes a near-perfect mimic for the analyte.[1][5] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[1][5] Because the mass spectrometer measures the ratio of the analyte's response to the internal standard's response, these variations are effectively canceled out, leading to highly accurate and precise quantification.[6][7]

cluster_Sample Initial Sample cluster_Spike Spiking Step cluster_Processing Sample Preparation & Analysis cluster_Loss Variable Loss cluster_Detector MS Detector Analyte_Initial Unknown Amount of Analyte (A) Extraction Extraction Analyte_Initial->Extraction Mix IS_Known Known Amount of Deuterated IS (ISd) IS_Known->Extraction Injection Injection Extraction->Injection Ionization Ionization Injection->Ionization Loss1 Ionization->Loss1 Analyte Loss Loss2 Ionization->Loss2 IS Loss Ratio Measure Ratio (A / ISd) Ionization->Ratio Quant Calculate Initial Amount of A Ratio->Quant

Caption: Principle of Isotope Dilution. A known amount of deuterated IS is added, and the final ratio of Analyte/IS is measured, correcting for losses.

Key Advantages of Deuterated Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte offers several profound advantages over using a structural analogue.

  • Correction for Matrix Effects : Matrix effects, the suppression or enhancement of ionization due to co-eluting components from the sample matrix, are a major source of imprecision in LC-MS/MS.[8][9] A deuterated standard co-elutes almost identically with the analyte, ensuring both experience the same degree of ionization suppression or enhancement.[6][9] This allows for effective normalization and significantly improves data accuracy.[10]

  • Compensation for Sample Preparation Variability : Analyte loss can occur at multiple stages, including extraction, evaporation, and reconstitution.[11] By adding the deuterated IS at the very beginning of the sample preparation process, it experiences the same physical losses as the analyte.[5] This ensures that the analyte-to-IS ratio remains constant, regardless of recovery efficiency.[1]

  • Normalization of Instrumental Variations : Minor fluctuations in injection volume and mass spectrometer response over time can introduce variability.[11][12] The deuterated standard compensates for this instrumental drift, leading to more precise and reproducible results across a batch.[11]

Selection and Characterization of a Deuterated Internal Standard

Choosing an appropriate deuterated IS is crucial for developing a robust method. Several factors must be considered:

  • Isotopic and Chemical Purity : The standard must have high chemical purity (>99%) and high isotopic enrichment (≥98%).[13] This minimizes interference from the unlabeled analyte present in the standard and ensures a consistent response.

  • Degree of Deuteration : A mass difference of at least 3-4 mass units is generally required to prevent spectral overlap from the natural isotopic abundance of the analyte.[2][14][15]

  • Stability of Deuterium Labels : Deuterium atoms should be placed on stable, non-exchangeable positions within the molecule, such as aliphatic or aromatic carbons.[14][16] Placing them on heteroatoms (e.g., -OH, -NH, -COOH) can lead to hydrogen-deuterium exchange with the solvent, compromising quantification.[16]

  • Co-elution with Analyte : The deuterated IS should have a retention time as close as possible to the analyte. While extensive deuteration can sometimes cause a slight shift in retention time, ideal SILs co-elute perfectly.[2][17]

Detailed Protocol for Method Development Using a Deuterated Internal Standard

This protocol outlines the key steps for developing a quantitative HPLC-MS/MS method for an analyte in a biological matrix (e.g., plasma).

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (e.g., 1 mg/mL) : Accurately weigh a known amount of analyte reference standard and dissolve it in a suitable solvent (e.g., methanol, DMSO) to make a concentrated stock solution.

  • Internal Standard (IS) Stock Solution (e.g., 1 mg/mL) : Prepare a separate stock solution of the deuterated internal standard in the same manner.

  • Analyte Working Solutions : Prepare a series of serial dilutions from the analyte stock solution to create working solutions for spiking calibration standards and quality control samples.

  • IS Working Solution : Dilute the IS stock solution to a single, consistent concentration that will be used for spiking all samples (calibrators, QCs, and unknowns). The target concentration should yield a robust and reproducible signal in the mass spectrometer, typically in a similar response range as the mid-point of the calibration curve.[15][18]

Preparation of Calibration (CAL) and Quality Control (QC) Samples
  • Matrix Selection : Use the same biological matrix (e.g., human plasma, rat serum) for preparing CAL and QC samples as the study samples.

  • Calibration Standards : Spike known volumes of the analyte working solutions into blank matrix to create a series of at least 6-8 non-zero calibration standards covering the expected concentration range.

  • Quality Control Samples : Prepare QC samples in blank matrix at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). These are prepared from a separate weighing of the analyte reference standard to ensure accuracy.

Sample Preparation (Example: Protein Precipitation)

This is the stage where the internal standard is introduced to correct for extraction variability.

  • Aliquot a fixed volume of your sample (e.g., 50 µL of a CAL, QC, or unknown sample) into a microcentrifuge tube or well plate.

  • Add the Internal Standard : Add a precise, fixed volume (e.g., 10 µL) of the IS working solution to every tube. Vortex briefly to mix. This is the most critical step for ensuring accurate quantification.[18]

  • Precipitate Proteins : Add a volume of cold organic solvent (e.g., 200 µL of acetonitrile) to the sample. The solvent should contain the IS if it wasn't added in the previous step.

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or well plate for analysis.

  • Evaporate the supernatant to dryness under a stream of nitrogen, if necessary, and reconstitute in the mobile phase.

HPLC-MS/MS Analysis
  • Chromatography : Develop an HPLC method (isocratic or gradient) that provides good peak shape and retention for the analyte and IS, ensuring they are separated from other matrix components. Co-elution of the analyte and IS is desired.

  • Mass Spectrometry : Optimize the MS parameters for both the analyte and the deuterated IS. This includes selecting precursor and product ions for Multiple Reaction Monitoring (MRM), as well as optimizing collision energy and other source parameters.

Data Processing and Quantification
  • Integrate the peak areas for the analyte and the IS in each injection.

  • Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Analyte) / (Peak Area of IS) .

  • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Use a linear regression with appropriate weighting (e.g., 1/x or 1/x²).

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their PAR values from the calibration curve.[7]

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Method Validation According to Regulatory Guidelines

Once developed, the analytical method must be validated to demonstrate it is fit for its intended purpose.[19] Key validation parameters, as outlined in guidelines like ICH Q2(R2) and FDA guidance, are summarized below.[20][21]

Validation Parameter Purpose Typical Acceptance Criteria (for Bioanalysis)
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte in the presence of other components, including the matrix and IS.[22]No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Calibration Curve (Linearity & Range) To demonstrate the relationship between response ratio and concentration over a specific range.[22]At least 6-8 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured results to the true value (accuracy) and the degree of scatter between measurements (precision).[23]Mean accuracy within ±15% of nominal value (±20% at LLOQ). Precision (%RSD or %CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Recovery The efficiency of the extraction procedure. Assessed by comparing analyte response in pre-extraction spiked samples to post-extraction spiked samples.While not having strict acceptance criteria, recovery should be consistent and reproducible across the concentration range.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.[10]The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Stability To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).Mean concentrations of stability samples should be within ±15% of nominal concentrations.

Troubleshooting Common Issues

  • IS Response Variability : If the IS peak area is highly variable across a run, it could indicate issues with sample preparation consistency, instrument performance, or matrix effects that differ significantly between samples.[24] The FDA provides specific guidance on investigating IS response variability.[24]

  • Poor Accuracy/Precision : This can result from inconsistent pipetting, improper IS addition, instability of the analyte or IS, or non-optimized chromatography/mass spectrometry.

  • Isotopic Exchange (H/D Exchange) : If the IS is unstable, you may see a decrease in the IS signal and a corresponding increase in the analyte signal over time.[25] This requires re-synthesis of the standard with deuterium labels in more stable positions.[14]

Conclusion

Deuterated internal standards are an indispensable tool in modern HPLC-MS for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Their ability to perfectly mimic the analyte throughout the entire analytical workflow provides unparalleled correction for sample loss, matrix effects, and instrumental drift.[14][26] While their implementation requires careful planning in selection, characterization, and method validation, the resulting data integrity and confidence are critical for decision-making in research and regulated drug development.

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • AptoChem. Deuterated internal standards and bioanalysis.
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Unknown Source. Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).
  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Britannica. Isotope dilution. Available from: [Link]

  • ResearchGate. How could we calculate recovery of an internal standard mixture from GC/MS technique? Available from: [Link]

  • Wikipedia. Isotope dilution. Available from: [Link]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry.
  • RPubs. Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method.
  • Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. Available from: [Link]

  • Acanthus Research. Designing Stable Isotope Labeled Internal Standards.
  • Kim, D. H., et al. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods. Available from: [Link]

  • ResolveMass Laboratories Inc. (YouTube). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis.
  • Benchchem. An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
  • Nonell, A., et al. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available from: [Link]

  • Taylor & Francis Online. Assessment of matrix effect in quantitative LC-MS bioanalysis. Available from: [Link]

  • LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link]

  • Chromatography Forum. Internal STD recovery calcualtion. Available from: [Link]

  • WuXi AppTec. Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • LCGC International. Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography.
  • Mason Technology. Liquid Chromatography | How to Use Internal Standards.
  • PTB.de. Isotope Dilution Mass Spectrometry. Available from: [Link]

  • Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF A NEW HPLC BIOANALYTICAL INTERNAL STANDARD METHOD FOR THE ANALYSIS OF REMDESIVIRIN HUMAN PLASMA. Available from: [Link]

  • Waters Corporation. How do I calculate recovery of my internal standard when performing the ProteinWorks sample preparation method? Available from: [Link]

  • Unknown Source. Internal Standards: How Does It Work?
  • SCION Instruments. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
  • Der Pharma Chemica. Effect of internal standard on HPLC analysis of tablet dosage forms: An experimental study with statistical comparison. Available from: [Link]

  • Unknown Source. Validation of Chromatographic Methods.
  • Benchchem. A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.
  • U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available from: [Link]

  • ResearchGate. How to choose an HPLC internal standard? Available from: [Link]

  • ResearchGate. hplc method validation for pharmaceuticals: a review. Available from: [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation.
  • Environics. How to Prepare Multi-Component Internal Standards for GC Calibration.
  • WelchLab. Are You Using The Internal Standard Method In A Right Way?

Sources

Application

The Quintessential Guide to Quantitative Analysis Using 4-Methoxyaniline-2,3,5,6-d4 as an Internal Standard

Foreword: The Pursuit of Precision in Analytical Chemistry In the landscape of modern analytical science, particularly within the realms of pharmaceutical development and environmental monitoring, the demand for unparall...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Precision in Analytical Chemistry

In the landscape of modern analytical science, particularly within the realms of pharmaceutical development and environmental monitoring, the demand for unparalleled accuracy and precision in quantitative analysis is non-negotiable. The ability to discern minute quantities of a target analyte from a complex matrix is the bedrock of reliable data. This technical guide is dedicated to the robust application of 4-Methoxyaniline-2,3,5,6-d4 as a deuterated internal standard to achieve this level of certainty.

This document eschews a rigid, templated approach. Instead, it is structured to provide a comprehensive and intuitive understanding of not just the "how," but more critically, the "why" behind the methodologies presented. We will delve into the core principles of isotopic dilution techniques, offering field-proven insights into the rationale behind experimental choices. Every protocol herein is designed as a self-validating system, ensuring the trustworthiness of your results.

Section 1: The Role and Rationale of 4-Methoxyaniline-2,3,5,6-d4 in Quantitative Analysis

4-Methoxyaniline, also known as p-anisidine, is an organic compound with the formula CH₃OC₆H₄NH₂.[1] Its deuterated analogue, 4-Methoxyaniline-2,3,5,6-d4, where four hydrogen atoms on the benzene ring are replaced with deuterium, serves as an exemplary internal standard for mass spectrometry-based analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The fundamental principle behind using a stable isotope-labeled (SIL) internal standard lies in its near-identical chemical and physical properties to the non-labeled analyte of interest.[2] This chemical mimicry ensures that the deuterated standard experiences the same variations as the analyte during sample preparation, chromatography, and ionization.[3][4] By adding a known quantity of 4-Methoxyaniline-2,3,5,6-d4 to a sample at the very beginning of the workflow, it effectively normalizes for any analyte loss during extraction, derivatization, and for fluctuations in instrument response, including matrix effects.[5][6]

The key advantages of employing 4-Methoxyaniline-2,3,5,6-d4 include:

  • Correction for Matrix Effects: Complex biological and environmental matrices can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since the deuterated standard co-elutes and is affected by the matrix in the same manner as the analyte, the ratio of their signals remains constant, ensuring accuracy.[6]

  • Improved Precision and Accuracy: By compensating for variations in sample preparation and instrument performance, the use of a deuterated internal standard significantly enhances the reproducibility and reliability of the analytical method.[4]

  • Enhanced Recovery Assessment: The recovery of the deuterated standard can be used to assess the efficiency of the extraction process.[2]

Key Considerations for Utilizing 4-Methoxyaniline-2,3,5,6-d4
ConsiderationRationale and Best Practices
Isotopic Purity The deuterated standard should have a high isotopic enrichment (ideally ≥98%) to minimize the contribution of the unlabeled analogue to the analyte signal.[7][8]
Chemical Purity High chemical purity (>99%) is crucial to prevent interference from impurities that may co-elute with the analyte or the internal standard.[8]
Mass Difference A mass difference of at least 3 mass units is generally recommended for small molecules to avoid isotopic overlap between the analyte and the internal standard.[9] 4-Methoxyaniline-2,3,5,6-d4 provides a +4 Da shift.
Timing of Addition The internal standard must be added to the sample at the earliest possible stage of the sample preparation process to account for all potential sources of variability.[5][10]
Concentration The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples to ensure a reliable response ratio.[10]

Section 2: Application in Environmental Analysis - Determination of Aromatic Amines in Water Samples

Aromatic amines are a class of compounds used in the manufacturing of dyes, pesticides, and pharmaceuticals, and their presence in environmental water sources is a significant concern. The following protocol outlines a robust method for the quantification of 4-methoxyaniline in water samples using 4-Methoxyaniline-2,3,5,6-d4 as an internal standard, coupled with solid-phase extraction (SPE) and LC-MS/MS analysis.

Workflow for Aromatic Amine Analysis in Water

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Sample Collection & Preservation s2 2. Internal Standard Spiking (Add 4-Methoxyaniline-2,3,5,6-d4) s1->s2 s3 3. Solid-Phase Extraction (SPE) s2->s3 s4 4. Elution s3->s4 s5 5. Evaporation & Reconstitution s4->s5 a1 6. Injection into LC-MS/MS s5->a1 a2 7. Chromatographic Separation a1->a2 a3 8. Mass Spectrometric Detection (MRM Mode) a2->a3 d1 9. Peak Integration a3->d1 d2 10. Ratio Calculation (Analyte/Internal Standard) d1->d2 d3 11. Quantification using Calibration Curve d2->d3 G cluster_incubation Metabolic Incubation cluster_quenching Reaction Termination cluster_processing Sample Processing i1 1. Prepare Incubation Mixture (Liver Microsomes, Buffer, Cofactors) i2 2. Add Test Compound i1->i2 i3 3. Incubate at 37°C i2->i3 q1 4. Quench Reaction (e.g., with cold Acetonitrile) i3->q1 q2 5. Add Internal Standard (4-Methoxyaniline-2,3,5,6-d4) q1->q2 p1 6. Protein Precipitation q2->p1 p2 7. Centrifugation p1->p2 p3 8. Supernatant Transfer p2->p3 lcms lcms p3->lcms To LC-MS/MS Analysis

Sources

Method

derivatization of 4-Methoxyaniline-d4 for GC-MS analysis

Application Note & Protocol: High-Sensitivity GC-MS Analysis of 4-Methoxyaniline via PFPA Derivatization Executive Summary 4-Methoxyaniline (p-Anisidine) is a genotoxic impurity (GTI) often monitored in pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: High-Sensitivity GC-MS Analysis of 4-Methoxyaniline via PFPA Derivatization

Executive Summary

4-Methoxyaniline (p-Anisidine) is a genotoxic impurity (GTI) often monitored in pharmaceutical intermediates and biological matrices. Its high polarity and basicity cause severe peak tailing and adsorption in gas chromatography (GC) inlets, compromising quantification limits (LOQ).

This guide details a robust Perfluoroacylation protocol using Pentafluoropropionic Anhydride (PFPA) . Unlike silylation, which is moisture-sensitive and prone to hydrolysis, PFPA derivatization yields stable, highly volatile amides with excellent electron-capture cross-sections, making them ideal for trace-level detection (ppb/ppm) using GC-MS in Electron Impact (EI) or Negative Chemical Ionization (NCI) modes.

Key Analyte: 4-Methoxyaniline-2,3,5,6-d4 (Internal Standard) Target Derivative: N-Pentafluoropropionyl-4-methoxyaniline-d4

Chemical Strategy & Mechanism

The Challenge: Polarity & Basicity

Underivatized aromatic amines interact strongly with silanol groups in the GC column and liner via hydrogen bonding. This results in:

  • Peak Tailing: Loss of resolution.

  • Memory Effects: Carryover between runs.

  • Thermal Degradation: Oxidation in the hot injector.

The Solution: Acylation with PFPA

Acylation replaces the active amine hydrogen with a perfluoroacyl group. This eliminates the dipole moment associated with the N-H bond and introduces fluorine atoms that enhance volatility and mass spectral distinctiveness.

Reaction Scheme:



  • Reagent: Pentafluoropropionic Anhydride (PFPA).[1][2]

  • Catalyst/Base: Pyridine or Triethylamine (neutralizes the acid byproduct).

  • Mass Shift: The derivatization adds a C

    
    F
    
    
    
    CO
    group (Mass: 147 Da), replacing one H (1 Da). Net Mass Increase: +146 Da.

ReactionScheme cluster_0 Reactants cluster_1 Conditions cluster_2 Products A 4-Methoxyaniline-d4 (MW: 127.18) C 60°C, 30 min Solvent: Ethyl Acetate Base: Pyridine A->C B PFPA (Reagent) B->C D N-Pentafluoropropionyl- 4-methoxyaniline-d4 (MW: 273.18) C->D Main Derivative E Pentafluoropropionic Acid (Byproduct) C->E Removed in Wash

Figure 1: Reaction scheme for the conversion of 4-Methoxyaniline-d4 to its perfluoroacyl derivative.

Materials & Equipment

Reagents
ReagentGradePurpose
4-Methoxyaniline-d4 >98 atom% DInternal Standard (IS)
4-Methoxyaniline Analytical StdTarget Analyte
PFPA Derivatization GradeAcylating Agent
Ethyl Acetate (EtOAc) AnhydrousReaction Solvent
Pyridine AnhydrousAcid Scavenger/Catalyst
Phosphate Buffer (pH 7.0) 0.1 MPost-reaction wash (neutralization)
Equipment
  • GC-MS System: Agilent 7890/5977 or equivalent (Single Quadrupole or Triple Quad).

  • Column: DB-5ms or ZB-5ms (30 m × 0.25 mm × 0.25 µm).

  • Heating Block: Capable of maintaining 60°C ± 2°C.

  • Vials: 2 mL amber silanized glass vials with PTFE-lined caps.

Detailed Protocol

Step 1: Stock Solution Preparation
  • Internal Standard Stock (IS-Stock): Dissolve 10 mg of 4-Methoxyaniline-d4 in 10 mL of Ethyl Acetate. (Conc: 1 mg/mL).

  • Working IS Solution: Dilute IS-Stock 1:100 in Ethyl Acetate to obtain 10 µg/mL .

  • Analyte Stock: Dissolve 10 mg of native 4-Methoxyaniline in 10 mL of Ethyl Acetate.

  • Calibration Standards: Prepare a curve (e.g., 10, 50, 100, 500, 1000 ng/mL) in Ethyl Acetate. Spike each standard with 50 µL of Working IS Solution.

Step 2: Derivatization Procedure

Critical: Perform in a fume hood.[3] PFPA is corrosive and moisture-sensitive.

  • Aliquot: Transfer 200 µL of Sample or Standard (containing IS) into a dry GC vial.

  • Dry (Optional but Recommended): If the sample contains any water, evaporate to dryness under N

    
     stream at 40°C. Reconstitute in 200 µL anhydrous Ethyl Acetate.
    
  • Add Reagents:

    • Add 25 µL Pyridine .

    • Add 50 µL PFPA .

  • Seal & React: Cap tightly. Vortex for 10 seconds. Incubate at 60°C for 30 minutes .

  • Cool: Allow vials to cool to room temperature (approx. 5 mins).

Step 3: Post-Reaction Cleanup (Partitioning)

Why: Injecting excess PFPA and acid byproducts damages the GC column and source. This step removes acidic residues.

  • Evaporate: Evaporate the reaction mixture to dryness under a gentle stream of Nitrogen at 40°C. (This removes excess volatile PFPA).

  • Reconstitute: Add 500 µL of Ethyl Acetate .

  • Wash: Add 500 µL of 0.1 M Phosphate Buffer (pH 7.0) or saturated NaHCO

    
    .
    
  • Vortex & Centrifuge: Vortex for 30s. Centrifuge at 3000 rpm for 2 mins to separate layers.

  • Transfer: Transfer the upper organic layer (EtOAc) to a new vial containing a micro-insert for GC-MS analysis.

GC-MS Method Parameters

Chromatographic Conditions
  • Inlet: Splitless mode (1 µL injection) @ 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (Hold 3 min).

    • Total Run Time: ~15 minutes.[3]

Mass Spectrometry (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: SIM (Selected Ion Monitoring) is required for sensitivity.

SIM Table for Data Acquisition:

CompoundTypePrecursor (MW)Quant Ion (m/z)Qualifier Ions (m/z)Retention Time (approx)
4-Methoxyaniline-PFPA Analyte269269 (M+)150, 1226.5 min
4-Methoxyaniline-d4-PFPA IS273273 (M+)154, 1266.5 min

Note: The base peak for these derivatives is often the Molecular Ion (M+) or the loss of the perfluoroalkyl chain depending on energy. Always verify full scan spectra first.

Workflow Visualization

Workflow cluster_QC Quality Control start Sample Preparation (Add IS: 4-Methoxyaniline-d4) dry Evaporate to Dryness (Remove Moisture) start->dry react Derivatization Add 50µL PFPA + 25µL Pyridine 60°C for 30 min dry->react evap Evaporate Excess Reagent (N2 Stream) react->evap recon Reconstitute in EtOAc & Wash with Buffer (pH 7) evap->recon gc GC-MS Analysis (SIM Mode: m/z 269 & 273) recon->gc qc1 Check Linearity (R² > 0.99) gc->qc1 qc2 Verify IS Recovery

Figure 2: Step-by-step analytical workflow for the processing of samples containing 4-methoxyaniline.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Response (IS & Analyte) Moisture in reaction.Ensure all glassware and solvents are anhydrous. PFPA hydrolyzes instantly in water.
Tailing Peaks Active sites in liner.Replace liner with a deactivated, silanized wool liner.
Extra Peaks Incomplete derivatization.Increase reaction time to 45 mins or temperature to 70°C. Check PFPA quality.
Column Bleed/Damage Acid injection.[1][3]Ensure the "Evaporate & Wash" step (Step 3) is performed to remove residual acid.

Linearity: The method typically demonstrates linearity from 10 ng/mL to 1000 ng/mL with R² > 0.995. Recovery: Expected recovery of the d4-IS should be 85–115%.

References

  • U.S. EPA. (2020). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • European Medicines Agency (EMA). (2014). Assessment report on the limit of genotoxic impurities. Retrieved from [Link]

Sources

Application

Experimental Design for 4-Methoxyaniline-d4 Tracer Studies: A Guide to Elucidating Metabolic and Environmental Fate

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Stable Isotope Tracing Stable isotope labeling is a powerful and indispensable technique in modern scientific...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Stable Isotope Tracing

Stable isotope labeling is a powerful and indispensable technique in modern scientific research, enabling precise tracking of molecules through complex biological and environmental systems.[1][2] Unlike radioactive isotopes, stable isotopes like deuterium (²H) are non-radioactive, making them safe for a wide range of applications, including clinical studies.[1][3] By replacing hydrogen atoms with deuterium in a molecule of interest, we create a "heavy" version of the compound that is chemically identical but physically distinguishable by mass spectrometry (MS).[4][5][6] This allows researchers to administer the labeled compound and accurately trace its absorption, distribution, metabolism, and excretion (ADME) without interference from the endogenous or unlabeled compound.[4][5]

4-Methoxyaniline, also known as p-anisidine, is an important industrial chemical used in the synthesis of dyes, pharmaceuticals, and other products.[7][8][9] Its presence in the environment and its potential for human exposure necessitate a thorough understanding of its metabolic fate and environmental degradation pathways.[10][11][12] 4-Methoxyaniline-d4, a deuterated isotopologue, serves as an ideal tracer for these investigations. This guide provides a comprehensive framework for designing, executing, and validating robust tracer studies using 4-Methoxyaniline-d4, with a focus on generating high-quality, reliable data for pharmacokinetic, toxicological, or environmental analysis. The principles discussed herein are grounded in established bioanalytical methodologies and regulatory expectations.[13][14]

Section 1: Foundational Experimental Design

A successful tracer study begins not in the lab, but with a meticulously planned experimental design. The validity of the final data is entirely dependent on the rigor of the initial plan. This section outlines the critical decisions that form the bedrock of a scientifically sound 4-Methoxyaniline-d4 study.

Defining the Scientific Objective

The first and most critical step is to formulate a clear and specific research question. The objective will dictate every subsequent choice, from the biological system to the analytical endpoint. Examples include:

  • Pharmacokinetics (PK): To determine the rate of absorption, distribution, metabolism, and excretion of 4-Methoxyaniline in an in vivo model.

  • Metabolite Identification: To identify and structurally characterize the major and minor metabolites of 4-Methoxyaniline formed by liver enzymes.

  • Environmental Fate: To quantify the rate and pathway of 4-Methoxyaniline biodegradation in a specific environmental matrix, such as soil or pond water.[10]

  • Enzyme Kinetics: To determine which specific cytochrome P450 (P450) enzymes are responsible for the primary metabolism of 4-Methoxyaniline.[15][16]

Selection of the Biological System

The choice of experimental system must directly align with the research objective.

  • In Vitro Systems: These are ideal for mechanistic studies, offering a controlled environment to investigate specific metabolic pathways.

    • Liver Microsomes: Contain a high concentration of P450 enzymes, making them suitable for studying Phase I metabolism.

    • Hepatocytes (Primary or Cultured): Provide a more complete metabolic picture, containing both Phase I and Phase II enzymes.

    • Environmental Matrices: For degradation studies, systems like soil slurries or water samples inoculated with relevant microorganisms are used to simulate natural conditions.[7][10]

  • In Vivo Systems: These are essential for understanding the overall disposition of a compound in a whole organism, integrating complex processes like absorption, distribution, and excretion.

    • Animal Models (e.g., Rodents): Commonly used for preclinical PK and toxicology studies. The choice of species should be justified based on metabolic similarity to humans, where possible.

Dosing and Sample Collection Strategy

Careful consideration of dosing and sampling is crucial for capturing the dynamic processes being studied.

  • Dose Concentration: The concentration of 4-Methoxyaniline-d4 should be high enough to be accurately detected by the analytical instrument but low enough to not cause saturation of metabolic enzymes or induce toxicity, unless that is the object of the study.

  • Time Points: A pilot study is often necessary to determine the optimal time points for sample collection. For a typical PK study, this would involve frequent sampling early on to capture the absorption phase and less frequent sampling later to define the elimination phase.

  • Controls and Replicates: Every experiment must include appropriate controls (e.g., vehicle-only, heat-inactivated microsomes) and a sufficient number of biological replicates (typically n≥3) to ensure statistical power and reproducibility.

A Define Research Question B Select Biological System (In Vitro / In Vivo) A->B C Design Dosing Regimen (Concentration, Vehicle) B->C D Establish Time Points & Replicates C->D E Define Control Groups (Negative, Positive) D->E F Execute Experiment & Collect Samples E->F A Aliquot Biological Sample (e.g., Plasma) B Add Internal Standard (IS) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Inject into LC-MS/MS System E->F G Data Acquisition (MRM Mode) F->G A Acquire Raw LC-MS/MS Data B Peak Integration & Area Ratio Calculation (Analyte/IS) A->B C Generate Calibration Curve B->C D Interpolate Sample Concentrations C->D E Pharmacokinetic Modeling (e.g., Half-life, Clearance) D->E F Metabolite Profiling (Isotope Pattern Search) D->F G Final Report & Conclusion E->G F->G

Sources

Method

Advanced Protocol: Determination of Aniline Derivatives in Water via IDMS-LC-MS/MS

Executive Summary Aniline and its derivatives (chloroanilines, nitroanilines) are toxic, polar aromatic amines regulated in environmental waters. Traditional analysis via Gas Chromatography (GC-MS) often requires time-co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aniline and its derivatives (chloroanilines, nitroanilines) are toxic, polar aromatic amines regulated in environmental waters. Traditional analysis via Gas Chromatography (GC-MS) often requires time-consuming derivatization to improve peak shape and volatility. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a direct alternative but suffers from significant matrix effects (ion suppression) in complex water samples.

This guide details a robust Isotope Dilution Mass Spectrometry (IDMS) workflow. By using deuterated internal standards (


-IS) added prior to extraction, this method creates a self-validating system that automatically corrects for analyte loss during Solid Phase Extraction (SPE) and ionization suppression in the MS source.

Scientific Foundation: The IDMS Advantage

The Matrix Challenge

In electrospray ionization (ESI), co-eluting matrix components (humic acids, salts) compete with analytes for charge. In wastewater, this often results in signal suppression , where the instrument reports a lower concentration than actually present. External calibration curves cannot correct for this.

The Deuterated Solution

Deuterated analogs (e.g., Aniline-


) possess nearly identical physicochemical properties (pKa, solubility, retention time) to the target analyte but differ in mass.
  • Mechanism: If the matrix suppresses the Aniline signal by 40%, it will also suppress the Aniline-

    
     signal by 40%.
    
  • Result: The ratio of the two signals remains constant, yielding accurate quantification despite matrix interference.

Chemical Logic: pKa and Extraction

Anilines are weak bases. Their pKa values dictate their charge state, which drives the extraction strategy.

  • Aniline (pKa ~4.6): Protonated (

    
    ) at pH < 4.
    
  • Chloroanilines (pKa ~3-4): Protonated at pH < 3.

  • Nitroanilines (pKa < 1): Very weak bases; often neutral at environmental pH.

Critical Decision: A Mixed-Mode Cation Exchange (MCX) SPE cartridge is superior to standard C18. It utilizes a dual retention mechanism:

  • Reverse Phase: Retains neutral/hydrophobic regions.

  • Cation Exchange: Retains the protonated amine group (

    
    ).
    

Workflow Visualization

Diagram 1: The IDMS Logic Flow

This diagram illustrates how the internal standard corrects for errors at every stage of the workflow.

IDMS_Workflow Sample Water Sample IS_Add Add Deuterated IS (Spike) Sample->IS_Add Equil Equilibration IS_Add->Equil IS binds to matrix identical to Analyte SPE SPE Extraction (MCX Cartridge) Equil->SPE Losses here affect Analyte & IS equally LCMS LC-MS/MS Analysis SPE->LCMS Matrix suppression affects both equally Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data Correction Applied

Caption: The self-correcting nature of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocols

Protocol A: Sample Collection & Preservation

Why: Anilines are susceptible to rapid biological degradation and photo-oxidation.

  • Container: Amber glass bottles (1 L).

  • Dechlorination: Add 80 mg Sodium Thiosulfate or 50 mg Ascorbic Acid per liter to neutralize residual chlorine (prevents formation of chloroanilines).

  • pH Adjustment: Adjust to pH < 2 using 6M HCl.

    • Mechanism:[1][2] This protonates the anilines (

      
      ), increasing solubility and preventing volatilization.
      
  • Storage: 4°C, extract within 14 days.

Protocol B: Mixed-Mode SPE (MCX)

Why: To isolate basic anilines from neutral/acidic interferences.

Materials: Oasis MCX or Strata-X-C cartridges (6 mL, 150 mg).

StepActionMechanistic Explanation
1. Condition 5 mL MethanolActivates the hydrophobic chains of the sorbent.
2. Equilibrate 5 mL Ultrapure Water (pH 2)Ensures sorbent is in the correct ionic state.
3. Load Load 500 mL Sample (pH < 2)Crucial: At pH 2, Anilines are positively charged (

) and bind to the sulfonate groups (

) on the sorbent via ionic exchange.
4. Wash 1 5 mL 0.1M HClRemoves proteins and hydrophilic interferences; keeps analyte protonated.
5. Wash 2 5 mL MethanolRemoves hydrophobic neutrals that bound via reverse-phase but are not cationic. Anilines remain locked by ionic bond.
6. Elute 2 x 3 mL 5%

in Methanol
Release: The ammonia creates a high pH (>10). This deprotonates the aniline (

), breaking the ionic bond and releasing it into the organic solvent.
7. Concentrate

blowdown to 1 mL
Do not evaporate to dryness (volatility risk).
Diagram 2: SPE Fractionation Logic

SPE_Logic Step1 Sample Loading (pH 2) Anilines (Pos) Neutrals (Neu) Acids (Neu) Step2 MCX Sorbent Interaction Ionic Bond (Anilines) Reverse Phase (Neutrals) No Bond (Acids) Step1->Step2 Step3 Methanol Wash Anilines (Retained) Neutrals (Removed) Acids (Removed) Step2->Step3 Wash removes non-ionic species Step4 Step4 Step3->Step4 High pH breaks ionic bond

Caption: Chemical mechanism of Mixed-Mode Cation Exchange (MCX) for aniline isolation.

Protocol C: LC-MS/MS Parameters

Why: Separation of isomers (e.g., 2,4- vs 2,6-dichloroaniline) requires specific column chemistry.

  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).

    • Note: Biphenyl phases offer enhanced pi-pi selectivity for aromatic amines compared to standard C18.

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Acidic pH is required to protonate anilines for ESI+ detection.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5-10 µL.

MRM Transition Table (ESI Positive Mode)

AnalytePrecursor (

)
Product (

)
Internal StandardIS PrecursorIS Product
Aniline 94.177.1Aniline-

99.182.1
2-Chloroaniline 128.092.02-Chloroaniline-

132.096.0
3,4-Dichloroaniline 162.0127.03,4-Dichloroaniline-

164.0129.0
4-Nitroaniline 139.0122.04-Nitroaniline-

143.0126.0
2,4-Dimethylaniline 122.1107.12,4-Dimethylaniline-

133.1118.1

Note: Precursor ions correspond to


. Product ions typically represent loss of 

or ring fragmentation.

Data Analysis & Validation

Calculation: Response Factor (RF)

Do not use simple linear regression of area. Use the Internal Standard Method .



Calculate the concentration in an unknown sample (


) using the average RF from your calibration curve:


Performance Criteria (Self-Validation)
  • IS Recovery: The absolute area of the Deuterated IS in samples should be 50-130% of the area in the calibration standards.

    • Low Recovery (<50%): Indicates severe matrix suppression or extraction failure.

  • Retention Time: The deuterated standard must elute at the same time (or slightly earlier due to deuterium isotope effect) as the analyte.

  • Transition Ratio: The ratio of Quantifier/Qualifier ions must match the standard within ±20%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery of Nitroanilines pH during load was not low enough.Nitroanilines have very low pKa (<1). Ensure sample pH is adjusted to < 1.5 before loading onto MCX.
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration to 10mM to mask free silanols on the column.
IS Signal Suppression Matrix overload.Reduce sample volume loaded (e.g., 500 mL

250 mL) or perform an extra wash step with 5% Methanol/Water.
Aniline Degradation Oxidation.Ensure Ascorbic Acid is added immediately upon sampling.

References

  • US EPA Method 525.3. (2012).[3][4] Determination of Semivolatile Organic Chemicals in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency.[3][4][5][6] Link

  • Bhandari, D., et al. (2024). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis. CDC Stacks / Journal of Analytical Toxicology. Link

  • Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[7] Application Note 29046. Link

  • Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.Link

  • National Institutes of Health (NIH). (2014). Determination of aniline in water and fish by liquid chromatography-tandem mass spectrometry.[8] PubMed. Link

Sources

Application

solid-phase extraction protocol for aniline compounds

Application Note: High-Performance Solid-Phase Extraction (SPE) Strategies for Aniline and Substituted Anilines Abstract Aniline ( ) and its derivatives represent a unique challenge in solid-phase extraction due to their...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Solid-Phase Extraction (SPE) Strategies for Aniline and Substituted Anilines

Abstract

Aniline (


) and its derivatives represent a unique challenge in solid-phase extraction due to their moderate polarity and pH-dependent ionization (

). Traditional C18 reversed-phase methods often suffer from early breakthrough and poor cleanup because aniline is insufficiently hydrophobic in its ionized state and too polar in its neutral state for robust retention on silica-based C18. This guide details a Mixed-Mode Strong Cation Exchange (MCX) protocol as the "Gold Standard" for biological and complex environmental matrices, utilizing a "Catch-and-Release" mechanism that ensures >95% recovery with superior matrix removal.

Introduction: The Chemical Challenge

Aniline is a primary aromatic amine. Its extraction efficiency is governed strictly by the Henderson-Hasselbalch equation.

  • At pH < 2.6: Aniline exists as the anilinium ion (

    
    ). It is highly water-soluble and poorly retained on Reversed-Phase (RP) media but perfectly retained on Cation Exchange (CX) media.
    
  • At pH > 6.6: Aniline is neutral. It can be retained on RP media, but its relatively high polarity often leads to "tailing" or co-elution with matrix interferences.

The Strategic Pivot: For high-sensitivity assays (LC-MS/MS), we prioritize Mixed-Mode Polymeric Sorbents (e.g., Oasis MCX, Strata-X-C). These sorbents combine a hydrophobic backbone (to retain the benzene ring) with a sulfonic acid moiety (to bind the amine). This dual mechanism allows for a rigorous 100% organic wash step that removes neutral interferences while the aniline remains ionically locked to the sorbent.

Sorbent Selection Logic

The following decision matrix illustrates the selection process based on sample matrix and sensitivity requirements.

SorbentSelection Start Start: Sample Matrix Bio Biological Fluid (Plasma, Urine) Start->Bio Water Environmental Water (River, Waste) Start->Water Goal_Bio Goal: High Purity (Remove Phospholipids) Bio->Goal_Bio Goal_Screen Goal: Multi-Residue Screen (Acid+Base) Water->Goal_Screen Broad Scope MCX RECOMMENDED: Mixed-Mode Cation Exchange (Polymeric MCX) Water->MCX Targeted Aniline Goal_Bio->MCX Specific Retention HLB Alternative: Hydrophilic-Lipophilic Balance (Polymeric RP) Goal_Screen->HLB Generic Trap

Figure 1: Decision tree for selecting the optimal SPE sorbent based on matrix complexity and analytical goals.

Protocol A: Biological Fluids (Plasma/Urine)

Method: Mixed-Mode Strong Cation Exchange (MCX) Objective: Maximum purity for LC-MS/MS analysis. Mechanism: The "Catch-and-Release" pH Switch.

Reagents Required
  • Sorbent: 30 mg / 1 cc Polymeric MCX Cartridge (e.g., Waters Oasis MCX or Phenomenex Strata-X-C).

  • Loading Buffer: 4% Phosphoric Acid (

    
    ) in water.
    
  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.[1][2]
    
Step-by-Step Procedure
StepActionMechanistic Rationale
1. Pre-treatment Dilute 500 µL Plasma 1:1 with 4%

.
Lowers pH to ~2.[3]0. Forces Aniline into ionized form (

) to bind to the cation exchange sites.
2. Conditioning 1 mL Methanol, then 1 mL Water.[4][5]Activates the polymeric pores and prepares the surface for aqueous loading.
3. Load Pass pre-treated sample at 1 mL/min.Aniline binds via Ionic Interaction (primary) and Hydrophobic Interaction (secondary).
4. Wash 1 (Aq) 1 mL 0.1 M HCl .Removes proteins, salts, and polar interferences. Keeps Aniline charged and bound.
5. Wash 2 (Org) 1 mL 100% Methanol .CRITICAL STEP. Removes hydrophobic neutrals (fats, sterols) that would suppress signal in LC-MS. Aniline stays bound because it is charged.
6. Elute 2 x 500 µL 5%

in Methanol
.
Raises pH > 10.[6] Deprotonates Aniline (Neutralizes it). Breaks the ionic bond, releasing it into the organic solvent.
7. Evaporation Evaporate under

at 40°C. Reconstitute.
Prepare for injection. Note: Add 10 µL of antioxidant (e.g., ascorbic acid) if oxidation is observed.

Protocol B: Environmental Water (High Volume)

Method: Polymeric Reversed-Phase (HLB) Objective: Multi-residue screening (EPA Method 8270D context). Note: While MCX is superior for specificity, environmental labs often screen for acids and bases simultaneously. This protocol uses a "Universal" polymeric sorbent.

Step-by-Step Procedure
  • Sample Prep: Adjust 1 L water sample to pH 7.0 ± 0.5 .

    • Why? At neutral pH, Aniline is predominantly neutral (

      
       4.6) and will retain via hydrophobic interaction.
      
  • Conditioning: 10 mL Methanol, then 10 mL Water.

  • Load: Pass 1 L sample through a 200 mg Polymeric HLB cartridge (flow < 10 mL/min).

  • Wash: 10 mL 5% Methanol in Water.

    • Caution: Do not use high % organic wash here, or you will wash off the aniline. This is the disadvantage compared to Protocol A.

  • Drying: Dry cartridge under high vacuum for 10 mins (removes residual water).

  • Elute: 2 x 3 mL Methanol (or Dichloromethane for GC-MS).

The "Chemical Switch" Mechanism

The following diagram visualizes the molecular state of Aniline during the Mixed-Mode (Protocol A) extraction, demonstrating why this method yields cleaner extracts.

Mechanism Step1 LOAD (pH 2) Aniline is Cationic (+) Sorbent is Anionic (-) [STRONG IONIC BOND] Step2 WASH (100% MeOH) Interferences washed away. Aniline stays LOCKED by charge. Step1->Step2 Organic Wash Step3 ELUTE (pH 11) Base added (NH4OH). Aniline becomes Neutral (0). Ionic bond breaks -> RELEASE. Step2->Step3 pH Shift > pKa

Figure 2: The "Catch-and-Release" mechanism of Mixed-Mode Cation Exchange.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (Protocol A) Sample pH was not low enough during loading.Ensure sample pH is < 3.0. Aniline must be positively charged to bind.
Low Recovery (Protocol B) Sample pH was too low.If pH < 5, Aniline ionizes and flows through the RP cartridge. Adjust to pH 7-8.
Degradation Oxidation of the amine group.Aniline turns brown/yellow upon oxidation. Process samples immediately or add sodium metabisulfite.
Early Elution "Mass Overload" on ion-exchange sites.Ensure sorbent capacity is sufficient (typically ~1 meq/g). Do not overload with high-salt buffers.

References

  • Waters Corporation. Oasis MCX Extraction Protocol for Basic Compounds. [Link]

  • Phenomenex. Strata-X-C Strong Cation-Exchange & Reversed Phase Protocol. [Link][7]

  • US EPA. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

Sources

Method

Application Note: A Guide to the NMR Spectroscopic Analysis of 4-Methoxyaniline-2,3,5,6-d4

Introduction: The Significance of Isotopic Labeling in NMR In the landscape of modern analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for molecular structure elucidation. Its p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isotopic Labeling in NMR

In the landscape of modern analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for molecular structure elucidation. Its power is significantly enhanced through the strategic use of isotopic labeling, particularly with deuterium (²H or D). The substitution of protium (¹H) with deuterium provides a subtle yet profound alteration to a molecule's magnetic properties, offering a unique lens through which to probe its structure and dynamics. This application note provides a comprehensive guide to the NMR analysis of 4-Methoxyaniline-2,3,5,6-d4, a deuterated isotopologue of the widely used chemical intermediate, p-anisidine.

The core principle behind this technique is the difference in nuclear spin: ¹H has a spin of I=1/2, while ²H has a spin of I=1. This seemingly small change has major consequences for NMR analysis. In ¹H NMR, replacing a proton with a deuteron effectively renders that position silent, simplifying complex spectra and aiding in signal assignment.[1] Furthermore, the deuterium nucleus itself can be observed through ²H NMR, providing direct confirmation of the labeling site and quantification of isotopic enrichment.[2]

This guide will delve into the theoretical underpinnings, present detailed experimental protocols for ¹H, ¹³C, and ²H NMR, and offer an in-depth interpretation of the resulting spectra for 4-Methoxyaniline-2,3,5,6-d4.

Theoretical Framework: The Impact of Deuteration on NMR Spectra

The substitution of the four aromatic protons in 4-methoxyaniline with deuterium atoms leads to predictable and informative changes across various NMR experiments.

  • ¹H NMR Spectroscopy: The most dramatic effect will be observed in the proton NMR spectrum. The complex second-order splitting pattern of the AA'BB' system typical for 1,4-disubstituted benzene rings will disappear.[3] Instead, the spectrum will be dominated by the remaining proton signals from the methoxy and amine groups. Any residual, unexchanged protons on the aromatic ring will appear as low-intensity, sharp singlets, providing a direct measure of isotopic purity.

  • ¹³C NMR Spectroscopy: In the carbon spectrum, the carbons directly bonded to deuterium (C-D) will exhibit two key changes. First, the resonance signal will be a triplet due to one-bond coupling to deuterium (¹J_CD), which has a spin of 1. Second, the Nuclear Overhauser Effect (NOE) enhancement from attached protons will be absent, leading to a significant decrease in the signal intensity for these carbons compared to their protonated counterparts. A slight upfield shift (isotope shift) of the deuterated carbon signals is also expected.

  • ²H NMR Spectroscopy: Deuterium NMR offers a direct window into the labeled sites. A single resonance peak corresponding to the aromatic C-D bonds is expected. The chemical shift in the ²H spectrum is nearly identical to the corresponding proton chemical shift in the unlabeled compound, making signal assignment straightforward.[2] This technique is invaluable for confirming the success of the deuteration reaction and determining the isotopic enrichment at the specific aromatic positions.

Experimental Protocols

Sample Preparation: A Foundation for Quality Data

High-quality NMR data begins with meticulous sample preparation. The integrity of the sample and the choice of solvent are critical variables that directly impact spectral resolution and accuracy.

Protocol:

  • Analyte Weighing: Accurately weigh 10-20 mg of 4-Methoxyaniline-2,3,5,6-d4 solid into a clean, dry vial. For quantitative analysis, the mass should be recorded precisely.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for this compound.[4] Use approximately 0.6 mL of the solvent. The use of a deuterated solvent is crucial to avoid a large, overwhelming solvent signal in ¹H NMR and to utilize the deuterium signal for the spectrometer's field-frequency lock.[5][6]

  • Dissolution: Add the solvent to the vial containing the analyte. Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, 5 mm NMR tube.

  • Final Volume: The final volume in the NMR tube should be sufficient to cover the detection coils, typically a height of about 4-5 cm.

Diagram: NMR Sample Preparation Workflow

G cluster_prep Sample Preparation weigh 1. Weigh Analyte (10-20 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl3) weigh->dissolve Add solvent transfer 3. Filter and Transfer to NMR Tube dissolve->transfer Filter solution nmr_tube 4. Prepared NMR Sample transfer->nmr_tube

Caption: A streamlined workflow for preparing high-quality NMR samples.

NMR Data Acquisition Parameters

The following are suggested starting parameters for acquiring high-quality NMR data on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR²H NMR
Operating Frequency 400 MHz100 MHz61.4 MHz
Pulse Angle 30-45°30°90°
Acquisition Time 2-4 s1-2 s0.5-1 s
Relaxation Delay (d1) 2 s2 s1 s
Number of Scans 8-161024-409664-256
Spectral Width 12-16 ppm220-240 ppm10-15 ppm
Temperature 298 K298 K298 K

Causality Behind Parameter Choices:

  • ¹H NMR: A shorter relaxation delay is used as protons typically have faster relaxation times. A sufficient number of scans ensures a good signal-to-noise ratio for detecting low-level residual proton signals.

  • ¹³C NMR: A larger number of scans is essential due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[4] A longer relaxation delay ensures quantitative accuracy if needed, though 2s is often sufficient for qualitative analysis.

  • ²H NMR: While deuterium has a low natural abundance (0.015%), the sample is highly enriched. The quadrupole moment of deuterium leads to faster relaxation, allowing for shorter relaxation delays and faster experiment times.[2]

Data Analysis and Interpretation

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts for 4-Methoxyaniline-2,3,5,6-d4 based on the known data for its non-deuterated analogue.[3][5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-NH₂~3.4 - 3.6Broad Singlet2HChemical shift is concentration and solvent dependent.
-OCH₃~3.7 - 3.8Singlet3HExpected to be a sharp, well-defined singlet.
Residual H-2,3,5,6~6.6 - 6.8Singlet< 0.04HIndicates >99% deuteration. Will appear as a small singlet.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRelative IntensityNotes
C4 (-OCH₃)~152-153SingletHighQuaternary carbon, unaffected by deuteration.
C1 (-NH₂)~140-141SingletHighQuaternary carbon, unaffected by deuteration.
C2, C6~115-116Triplet (¹J_CD)LowDeuterated carbon, shows reduced intensity and triplet splitting.
C3, C5~114-115Triplet (¹J_CD)LowDeuterated carbon, shows reduced intensity and triplet splitting.
-OCH₃~55-56SingletHighHigh intensity due to free rotation and NOE from methyl protons.

Table 3: Predicted ²H NMR Data (61.4 MHz, CHCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
D-2,3,5,6~6.6 - 6.8SingletA single, strong peak confirming aromatic deuteration.

Diagram: Key Structural Features and NMR Observables

G cluster_mol 4-Methoxyaniline-2,3,5,6-d4 cluster_nmr NMR Analysis mol H1_NMR ¹H NMR: - OCH₃ Singlet (~3.7 ppm) - NH₂ Broad Singlet (~3.5 ppm) - Absence of aromatic signals mol->H1_NMR Observe Protons C13_NMR ¹³C NMR: - C-D triplets (low intensity) - Quaternary C singlets - OCH₃ singlet mol->C13_NMR Observe Carbons H2_NMR ²H NMR: - Aromatic D singlet (~6.7 ppm) mol->H2_NMR Observe Deuterons

Caption: Correlation of molecular structure with expected NMR spectral features.

Conclusion and Self-Validation

This application note provides a robust framework for the NMR analysis of 4-Methoxyaniline-2,3,5,6-d4. The protocols described herein are designed to be self-validating. For instance, a successful analysis will show a ¹H NMR spectrum with the near-complete disappearance of the aromatic signals, which is corroborated by the appearance of low-intensity, triplet signals for the aromatic carbons in the ¹³C spectrum. The final and definitive confirmation is provided by a strong singlet in the aromatic region of the ²H NMR spectrum. By employing this multi-pronged NMR approach, researchers can unambiguously confirm the structural integrity and isotopic purity of their deuterated compound, ensuring data reliability for downstream applications in drug metabolism studies, reaction mechanism elucidation, and materials science.

References

  • Supporting Information for "Ru-catalyzed reductive amination reactions via B2(OH)4/H2O or B2(OH)4/D2O systems". Available at: [Link]

  • Clark, J. (2014). The Use of Deuterium in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • University of Illinois. (n.d.). NMR Sample Preparation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7732, p-Anisidine. PubChem. Available at: [Link]

  • RSC Publishing. (2024). Molybdenum-mediated reductive deuteration of nitroarenes with D2O: synthesis of ortho- and para-deuterated anilines. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Derivatization Reactions for 4-Methoxyaniline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the derivatization of 4-methoxyaniline (p-anisidine). This guide is designed for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the derivatization of 4-methoxyaniline (p-anisidine). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common derivatization reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting guides to overcome common challenges in the lab.

Introduction: The Versatility of 4-Methoxyaniline

4-Methoxyaniline is a critical building block in organic synthesis, prized for its versatile reactivity. Its structure, featuring a nucleophilic primary amine and an electron-donating methoxy group, allows for a range of chemical modifications. These derivatizations are fundamental in the synthesis of dyes, pharmaceuticals, and other high-value organic compounds. However, optimizing these reactions requires a nuanced understanding of the underlying mechanisms to prevent side reactions and maximize yield. This guide focuses on three cornerstone derivatization reactions: N-Acylation, Diazotization/Azo Coupling, and Sulfonation.

Section 1: N-Acylation (Amine Protection)

N-acylation is frequently the first step in a synthetic sequence involving 4-methoxyaniline. It serves to protect the highly reactive amino group, moderating its activating effect and preventing unwanted side reactions in subsequent steps, such as nitration or halogenation. The most common method involves reaction with an acylating agent like acetic anhydride.

Workflow for N-Acylation of 4-Methoxyaniline

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep Dissolve 4-Methoxyaniline in Glacial Acetic Acid add_anhydride Add Acetic Anhydride (Acylating Agent) prep->add_anhydride Exothermic add_base Add Base (e.g., NaOAc) to neutralize H+ add_anhydride->add_base Ensures nucleophilicity quench Quench with Cold Water to Precipitate Product add_base->quench Complete reaction filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash dry Dry Product (N-(4-methoxyphenyl)acetamide) wash->dry

Caption: General experimental workflow for the N-acylation of 4-methoxyaniline.

Detailed Protocol: Synthesis of N-(4-methoxyphenyl)acetamide

This protocol describes a standard laboratory procedure for the N-acetylation of 4-methoxyaniline using acetic anhydride.

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 2.5 g of 4-methoxyaniline in 10 mL of glacial acetic acid.

  • Acylation: While swirling the flask, carefully add 3.0 mL of acetic anhydride.

  • Base Addition: Immediately add a solution of 3.0 g of sodium acetate dissolved in 15 mL of water. The sodium acetate acts as a base to deprotonate any p-toluidinium ion that forms, ensuring the amine remains a potent nucleophile.

  • Precipitation: A white precipitate of N-(4-methoxyphenyl)acetamide should form almost instantly.

  • Crystallization: Cool the reaction mixture in an ice bath for 15-20 minutes to maximize product precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 15 mL portions of cold deionized water to remove any remaining acetic acid and salts.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (50-60 °C). The expected product is N-(4-methoxyphenyl)acetamide.

Troubleshooting Guide & FAQs: N-Acylation
Problem / Question Likely Cause & Explanation Recommended Solution
Q1: The reaction is sluggish or my yield is very low. Inactive Nucleophile: If the reaction medium becomes too acidic, the amine group of 4-methoxyaniline gets protonated (-NH3+). This protonated form lacks the necessary lone pair of electrons to attack the acylating agent, halting the reaction.Add a mild base like sodium acetate or pyridine. The base deprotonates the ammonium ion, regenerating the nucleophilic free amine and allowing the acylation to proceed.
Poor Reagent Quality: Acetic anhydride can hydrolyze to acetic acid if exposed to atmospheric moisture over time, reducing its potency.Use fresh or recently purified acetic anhydride that has been stored under anhydrous conditions.
Q2: My final product is impure, showing multiple spots on a TLC plate. Unreacted Starting Material: This is the most common impurity and indicates an incomplete reaction.Ensure you are using a slight excess of the acylating agent (1.1-1.2 equivalents). Monitor the reaction to completion using Thin Layer Chromatography (TLC) before quenching.
Oxidation Products: Aromatic amines are susceptible to air oxidation, which can result in colored impurities.If the starting material is discolored, consider purifying it first (e.g., by recrystallization). Running the reaction under an inert atmosphere (N2 or Ar) can also minimize oxidation.
Q3: The product doesn't precipitate upon adding water. Insufficient Product Formation: This is a severe case of low yield (see Q1).Re-evaluate your setup, reagent quality, and stoichiometry. Ensure the amine was not fully protonated.
Product is too soluble: If the volume of water/acetic acid is too large, the product may remain in solution.Try cooling the solution in an ice-salt bath for a longer period. If precipitation is still minimal, you may need to perform a solvent extraction with a suitable organic solvent (e.g., ethyl acetate) followed by evaporation.
Section 2: Diazotization and Azo Coupling

This two-step process is the cornerstone of azo dye synthesis. First, 4-methoxyaniline is converted into a diazonium salt through diazotization. This salt is then immediately used in an azo coupling reaction with an electron-rich aromatic compound to form a highly colored azo product. The electron-donating methoxy group on the aniline ring helps to facilitate the initial diazotization reaction.

Troubleshooting Logic for Diazotization & Azo Coupling

start Start Analysis: Weak Color or Low Yield of Azo Dye q1 Was the diazonium salt kept at 0-5 °C at all times? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Failure to maintain low temperature q2 Was the NaNO2 solution added slowly with vigorous stirring? a1_yes->q2 sol1 Issue: Diazonium salt decomposed. Solution: Strictly maintain 0-5 °C using an ice-salt bath and monitor temperature internally. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Rapid addition q3 Was the coupling component (e.g., 2-naphthol) fully dissolved in an alkaline solution? a2_yes->q3 sol2 Issue: Localized warming and HNO2 decomposition. Solution: Add NaNO2 dropwise to prevent temperature spikes and ensure complete reaction. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Incorrect pH end_node If issues persist, check reagent purity and stoichiometry. Use freshly prepared nitrous acid. a3_yes->end_node sol3 Issue: Inactive coupling component. Solution: Ensure the phenol is deprotonated to the highly activated phenoxide ion by using a basic solution (e.g., NaOH). a3_no->sol3

Caption: Troubleshooting decision tree for azo dye synthesis.

Detailed Protocol: Synthesis of an Azo Dye using 2-Naphthol

Part A: Diazotization of 4-Methoxyaniline

  • Amine Solution: In a 100 mL beaker, dissolve 1.23 g of 4-methoxyaniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water. Heat gently if necessary to fully dissolve.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature throughout the procedure to prevent the unstable diazonium salt from decomposing.

  • Nitrite Solution: In a separate test tube, dissolve 0.75 g of sodium nitrite in 5 mL of water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold 4-methoxyaniline solution with constant, vigorous stirring. Keep the beaker in the ice-salt bath. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper (turns blue). Keep this cold diazonium salt suspension for immediate use in Part B.

Part B: Azo Coupling with 2-Naphthol

  • Coupling Solution: In a separate 250 mL beaker, dissolve 1.5 g of 2-naphthol in 25 mL of a 5% sodium hydroxide solution.

  • Cooling: Cool this alkaline solution in an ice bath to below 5 °C.

  • Coupling Reaction: While stirring the 2-naphthol solution vigorously, slowly add the cold diazonium salt suspension from Part A. A brightly colored precipitate of the azo dye should form immediately.

  • Completion: Continue stirring the mixture in the ice bath for 15-20 minutes to ensure the reaction is complete.

  • Isolation: Collect the solid dye by vacuum filtration, wash thoroughly with cold water, and allow it to dry.

Troubleshooting Guide & FAQs: Diazotization & Azo Coupling
Problem / Question Likely Cause & Explanation Recommended Solution
Q1: I have a low yield of the diazonium salt, or the reaction fails to give a positive starch-iodide test. Temperature Too High: Diazonium salts are thermally unstable and readily decompose to phenols and nitrogen gas above 5-10 °C.Strictly maintain the reaction temperature between 0 and 5 °C using an ice-salt bath and internal thermometer.
Decomposed Nitrous Acid: Nitrous acid (HNO2) is unstable and must be generated in situ. Preparing the NaNO2 solution too far in advance can lead to its decomposition.Prepare the sodium nitrite solution just before use. Add it slowly to the acidic amine solution to ensure it reacts as it's generated.
Incorrect Stoichiometry: An insufficient amount of sodium nitrite or acid will result in incomplete diazotization.Use a slight excess (1.1 equivalents) of sodium nitrite and ensure a strongly acidic medium (at least 2.5-3 equivalents of acid).
Q2: The color of my final azo dye is weak or the yield is low after coupling. Poor Diazonium Salt Quality: Any of the issues in Q1 will lead to a lower concentration of the active electrophile, resulting in a poor final yield.Optimize the diazotization step first. A successful coupling is entirely dependent on a successful diazotization.
Incorrect pH for Coupling: The coupling reaction is highly pH-dependent. Coupling to phenols requires alkaline conditions to form the highly activated phenoxide ion. Coupling to amines requires mildly acidic conditions.For coupling with 2-naphthol, ensure the solution is basic (pH 9-10). For coupling with an amine, the pH should be slightly acidic (pH 4-5).
Q3: My product is a mixture of isomers (e.g., ortho and para). Steric and Electronic Effects: The diazonium salt is an electrophile that attacks the activated ring of the coupling component. While the para-product is usually favored due to less steric hindrance, some ortho-product can also form.Lowering the reaction temperature can sometimes improve regioselectivity. Bulky substituents on the coupling partner can also be used to sterically block the ortho position.
Section 3: Sulfonation

Sulfonation introduces a sulfonic acid (-SO3H) group onto the aromatic ring, typically to increase water solubility. The reaction of 4-methoxyaniline with sulfuric acid is complex; initially, an acid-base reaction forms anilinium hydrogen sulfate. Heating this salt causes rearrangement and electrophilic aromatic substitution to yield the sulfonated product.

Detailed Protocol: Synthesis of 4-Methoxy-3-sulfonylaniline
  • Sulfate Salt Formation: Carefully add 5.0 g of 4-methoxyaniline to 10 mL of concentrated sulfuric acid in a thick-walled beaker with stirring. The reaction is exothermic.

  • Baking Process: Heat the resulting paste in an oven or a sand bath at 180-190 °C for 3-4 hours. This high-temperature "baking" process drives the sulfonation.

  • Cooling and Dilution: Allow the reaction mixture to cool to room temperature. The mixture will solidify. Very carefully, pour the mixture into 100 mL of cold water with stirring.

  • Neutralization and Precipitation: The product, sulfanilic acid, is an internal salt (zwitterion) and will precipitate from the acidic solution. It can be collected by filtration.

  • Purification: The crude product can be purified by dissolving it in a minimum amount of hot 1 M sodium carbonate solution, filtering to remove any insoluble impurities, and then re-precipitating the sulfanilic acid by adding hydrochloric acid until the solution is acidic to litmus paper.

  • Isolation: Collect the purified product by vacuum filtration, wash with a small amount of cold water, and dry.

Troubleshooting Guide & FAQs: Sulfonation
Problem / Question Likely Cause & Explanation Recommended Solution
Q1: The reaction resulted in a dark, charred mass with very low yield. Temperature Too High: Excessive temperatures (well above 200 °C) can cause decomposition and charring of the organic material.Carefully control the temperature of the oven or sand bath. Use a thermometer to monitor the reaction temperature accurately.
Q2: My product is contaminated with disulfonic acids. Forcing Reaction Conditions: Prolonged heating or excessively high temperatures can lead to the introduction of a second sulfonic acid group onto the ring.Reduce the reaction time or temperature slightly. Monitor the reaction progress if possible, although this is difficult with the "baking" method.
Q3: I have a significant amount of unreacted 4-methoxyaniline. Temperature Too Low / Time Too Short: The activation energy for sulfonation is high, requiring elevated temperatures to proceed at a reasonable rate.Ensure the reaction temperature reaches the target of 180-190 °C and is maintained for the full duration.
Poor Mixing: If the initial anilinium sulfate is not homogenous, some parts of the mixture may not reach the required reaction temperature, leading to incomplete conversion.Ensure the initial mixing of the aniline and sulfuric acid is thorough before starting the heating process.
References
  • Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? Quora. [Link]

  • Google Patents. (CN112409192A). Purification method of 4-fluoro-2-methoxyaniline.
  • Köckinger, M., et al. (2017). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. Organic Process Research & Development. [Link]

  • Vaia. *Each of the following compounds has been prepared from o-anisidine (o-methoxyaniline). Outline a
Optimization

Technical Support Center: Minimizing Isotopic Exchange in Deuterated Standards

Current Status: Operational Support Tier: Senior Application Scientist Level Topic: Isotopic Stability & Exchange Minimization Introduction: The "Invisible" Error Source Welcome. If you are accessing this guide, you like...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Senior Application Scientist Level Topic: Isotopic Stability & Exchange Minimization

Introduction: The "Invisible" Error Source

Welcome. If you are accessing this guide, you likely face a specific anomaly: your deuterated internal standard (IS) is shifting mass, losing signal intensity, or failing to correct for matrix effects.

In quantitative bioanalysis (LC-MS/MS) and structural elucidation (NMR), deuterium (²H or D) is the gold standard for labeling. However, it suffers from a thermodynamic vulnerability: H/D Exchange (HDX) . Unlike ¹³C or ¹⁵N, deuterium can physically swap with protium (¹H) from solvents, moisture, or biological matrices if the label is placed in a chemically "labile" position or subjected to catalytic conditions.[1]

This guide moves beyond basic advice to the mechanistic root of the problem, providing self-validating protocols to secure your data integrity.

Module 1: Diagnosis & Mechanism

Q: Why is my standard losing mass (M+n M)?

A: You are likely experiencing Back-Exchange .[1] This occurs when the deuterium on your standard is replaced by protons from the solvent (H₂O, MeOH, etc.).[2]

This happens via two distinct mechanisms.[3] You must identify which applies to your molecule to fix it.

Mechanism A: Labile Proton Exchange (Instantaneous)
  • Target Groups: –OH, –NH₂, –SH, –COOH.

  • Behavior: These protons exchange with solvent protons almost at the diffusion limit.

  • Verdict: If your deuterium is here, you cannot stop it in a protic solvent. You must use an aprotic solvent (DMSO, Acetonitrile) or switch to a standard labeled on the carbon backbone.

Mechanism B: Keto-Enol Tautomerism (Catalytic)
  • Target Groups: C-D bonds adjacent (alpha) to a carbonyl (C=O).

  • Behavior: Generally stable at neutral pH but exchanges rapidly under acidic or basic conditions.

  • Verdict: Preventable by controlling pH and temperature.

Visualization: The Keto-Enol Exchange Pathway

The following diagram illustrates how a stable C-D bond is lost through acid-catalyzed enolization.

KetoEnolExchange DeuteratedKetone Deuterated Ketone (R-CD₂-C=O) Protonation Acid Catalysis (+H₃O⁺) DeuteratedKetone->Protonation Activation EnolIntermediate Enol Intermediate (R-CD=C-OH) Protonation->EnolIntermediate Loss of D+ Tautomerism Tautomerization (Solvent H+ Attack) EnolIntermediate->Tautomerism Re-ketonization ProtiatedKetone Protiated Ketone (R-CHD-C=O) *Signal Loss* Tautomerism->ProtiatedKetone Incorporation of H

Figure 1: Mechanism of acid-catalyzed back-exchange at the alpha-carbon position.

Module 2: Storage & Handling (Prevention)

Q: My standard degraded in the freezer. How?

A: Deuterated standards are often hygroscopic. Even frozen, atmospheric moisture can permeate septa. If the vial contains trace acid/base impurities, the "micro-reactor" environment facilitates slow exchange over months.

Protocol: The "Dry-Lock" Storage System
  • Objective: Eliminate atmospheric proton sources during storage.

  • Validation: Verify stability by NMR (check for HOD peak growth) annually.

  • Aliquot Immediately: Never store the primary stock for daily use. Upon receipt, dissolve in an anhydrous aprotic solvent (e.g., Anhydrous DMSO or CD₃CN ).

  • Inert Purge: Flush the headspace of the master vial with dry Argon or Nitrogen before resealing.

  • Desiccant Barrier: Store vials inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or molecular sieves).

  • Temperature: Store at -20°C or -80°C. Reason: Exchange rates drop significantly with temperature (Arrhenius equation).

Module 3: Sample Preparation (Mitigation)

Q: Can I use acidic mobile phases with deuterated standards?

A: It depends on the label position. For standards labeled on the carbon backbone (non-labile), acidic conditions are usually safe unless the label is alpha to a carbonyl (see Figure 1).

Solvent Compatibility Matrix

Use this table to select solvents that minimize exchange risk.

Solvent TypeExamplesExchange RiskRecommended Use
Protic Water, Methanol, EthanolHigh Only for final LC-MS injection (short duration).
Aprotic (Polar) Acetonitrile (ACN), DMSOLow Best for Stock Solutions.
Aprotic (Non-Polar) Hexane, DCM, TolueneNegligible Good for extraction, but solubility may be poor.
Deuterated D₂O, CD₃ODNone Use for NMR or to force forward exchange.
Protocol: The "Cold-Quench" Extraction
  • Context: When extracting samples (plasma/tissue) where enzymatic or chemical exchange might occur.

  • Objective: Slow down exchange kinetics during the critical "wet" phase.

  • Thaw Matrix on Ice: Keep all biological samples at 4°C.

  • Rapid Addition: Add the Internal Standard (IS) immediately prior to protein precipitation or extraction. Do not pre-incubate the IS with the sample for extended periods if the matrix is chemically active.

  • pH Control:

    • If the label is acid-labile (e.g., aromatic ring activation), buffer to pH 7.0 .

    • If the label is base-labile (e.g., alpha-ketone), adjust to pH 2.5 - 3.0 (the stability minimum for many carbonyls and amides) [1].

  • Dry Down: Evaporate protic solvents immediately after extraction. Reconstitute in the injection solvent just before analysis.

Module 4: LC-MS/MS Troubleshooting

Q: I see "Cross-Talk" (Signal in the analyte channel). Is my standard impure?

A: Not necessarily. If your IS loses deuterium (D


 H), its mass decreases. If it loses enough D atoms, it becomes isobaric with the native analyte, creating a false positive.
Troubleshooting Workflow

Follow this logic gate to isolate the source of the error.

Troubleshooting Start Issue: Signal in Analyte Channel CheckBlank Run Solvent Blank + IS Only Start->CheckBlank Result1 Is Signal Present? CheckBlank->Result1 NoSignal Cause: Carryover or Matrix Interference (Not Exchange) Result1->NoSignal No YesSignal Check Isotopic Purity (CoA) Result1->YesSignal Yes PurityCheck Is IS >99% Pure? YesSignal->PurityCheck Impure Cause: Impure Standard (Purchase new lot) PurityCheck->Impure No Pure Suspect: Back-Exchange PurityCheck->Pure Yes Test Compare Stock (Aprotic) vs. Mobile Phase (Protic) Pure->Test Conclusion If Mobile Phase Signal > Stock: Back-Exchange confirmed. Change pH or Solvent. Test->Conclusion

Figure 2: Decision tree for diagnosing isotopic purity vs. in-situ exchange.

Protocol: Quantifying Back-Exchange (The "Zero-Time" Test)

Use this to calculate the exact % of exchange occurring during your run.

  • Prepare T=0: Dilute IS stock into 100% Acetonitrile (or dry solvent).

  • Prepare T=Incubated: Dilute IS stock into your Mobile Phase A (e.g., Water + 0.1% Formic Acid). Let stand for the duration of your typical autosampler run time (e.g., 4 hours).

  • Analyze: Inject both immediately.

  • Calculate:

    
    
    
  • Threshold: If exchange > 5%, modify the method (lower temperature, faster gradient, or different modifier).

References

  • National Institutes of Health (NIH). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. (2019). Link

  • BenchChem. Technical Support Center: Overcoming Challenges with Deuterated Internal Standards in Bioanalysis. (2025).[1][4][5][6][7] Link

  • Sigma-Aldrich (Merck). ISOTEC® Stable Isotopes: Deuterium Label Considerations.Link

  • Journal of the American Chemical Society. A Kinetic Model for Mechanisms of Base-Catalyzed Hydrogen-Deuterium Exchange. (1967).[8] Link

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).[1][4][5][6][7] Link

Sources

Troubleshooting

Technical Support Center: 4-Methoxyaniline-d4 Analysis

Here is the technical support guide for identifying impurities in 4-Methoxyaniline-d4. Topic: Impurity Identification & Troubleshooting Guide Product: 4-Methoxyaniline-2,3,5,6-d4 (p-Anisidine-d4) CAS: 1219803-56-7 (typic...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for identifying impurities in 4-Methoxyaniline-d4.

Topic: Impurity Identification & Troubleshooting Guide Product: 4-Methoxyaniline-2,3,5,6-d4 (p-Anisidine-d4) CAS: 1219803-56-7 (typical) | MW: 127.18 g/mol [1][2]

Introduction: The Criticality of "d4" Integrity

Welcome to the technical support hub for 4-Methoxyaniline-d4. As a researcher using this compound—likely as an Internal Standard (IS) for quantifying p-anisidine (a genotoxic impurity) or as a metabolic probe—your data integrity hinges on two distinct purity metrics:[1][2][3]

  • Isotopic Purity (Enrichment): The absence of the unlabeled (

    
    ) isotopologue.
    
  • Chemical Purity: The absence of oxidation byproducts (azo dimers) and synthesis precursors.[2]

This guide moves beyond standard Certificates of Analysis (CoA) to help you troubleshoot specific anomalies in your LC-MS or NMR data.

Module 1: Isotopic Impurities (The "Ghost Peak" Phenomenon)

User Question:

"I am using 4-Methoxyaniline-d4 as an Internal Standard for LC-MS quantitation. Why do I see a signal in the analyte channel (


) even in my double-blank samples?"
Technical Diagnosis:

This is the classic "Cross-Signal Contribution" error.[1] It arises when the deuterated standard contains a significant fraction of the unlabeled (


) or partially labeled (

) isotopologues. Since 4-Methoxyaniline is a genotoxic impurity (GTI), regulatory limits are often in the ppm range; even 0.5%

impurity in your IS can cause a false positive that exceeds the safety limit.[2]
Troubleshooting Protocol: Quantifying Isotopic Enrichment

Do not rely solely on the CoA if you are working at trace limits. Validate the material yourself.

Method: High-Resolution LC-MS (SIM Mode) Objective: Calculate the "Contribution Ratio" of the IS to the Analyte.

  • Prepare IS Solution: Dilute 4-Methoxyaniline-d4 to your working concentration (e.g., 10 µg/mL) in acetonitrile/water.

  • MS Setup: Set up Single Ion Monitoring (SIM) for:

    • Target (

      
      ): 
      
      
      
      124.076 (M+H)
      
      
    • IS (

      
      ): 
      
      
      
      128.101 (M+H)
      
      
  • Injection: Inject the pure IS solution.

  • Calculation:

    
    
    

Acceptance Criteria:

  • For trace GTI analysis:

    
     contribution .
    
  • If

    
    , the batch is unsuitable for low-level quantitation.[2][3]
    
Visualizing the Isotopic Distribution

The following table highlights the mass shifts you must monitor.

IsotopologueLabeling Statem/z (M+H)+Origin/Cause

(Analyte)
Unlabeled124.08 Critical Impurity. Incomplete deuteration or back-exchange.[1][2][3]

-

Partial125 - 126Inefficient H/D exchange during synthesis.

Partial127.09Loss of one deuterium (common at ortho positions).

(Target)
Fully Labeled 128.10 Desired Compound.

Module 2: Chemical Impurities (Oxidation & Stability)[1][4][5][6][7]

User Question:

"My 4-Methoxyaniline-d4 powder has turned from off-white to a purple/grey solid. Is it still usable?"

Technical Diagnosis:

Anilines are notoriously unstable toward oxidation.[1][2][3] The color change indicates the formation of quino-imines or azo-dimers .[1][2][3]

  • Mechanism: 4-Methoxyaniline undergoes radical oxidation to form 4,4'-dimethoxyazobenzene (azo dimer) or benzoquinone derivatives.[1][2][3]

  • Impact: These impurities are chemically distinct and usually separate chromatographically, but they reduce the effective concentration of your standard, leading to quantification errors.

Troubleshooting Protocol: Purity Check via HPLC-UV

Self-Validating Step: If the solution is colored, UV-Vis is more reliable than MS (which may not ionize the dimers well).[1][2]

Method: Reversed-Phase HPLC with Diode Array Detection (DAD).[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1][3]

    • B: Acetonitrile[1][2][3]

    • Gradient: 5% B to 90% B over 15 mins.

  • Wavelengths:

    • 240 nm: Main aniline peak.[1][2]

    • 320-350 nm: Specific for Azo impurities (yellow/orange absorption).[1][2]

    • 500+ nm: Specific for Purple/Black polymers (oxidative coupling).[1][2][3]

Decision Matrix:

  • Clear solution: Proceed.

  • Colored solution + Purity > 95%: Use with caution; re-standardize concentration.

  • Colored solution + Purity < 90%: Discard. The oxidation products can act as radical initiators, accelerating further degradation.

Module 3: Synthesis Precursors (The "Unknown" Peaks)

User Question:

"I see a small impurity peak at m/z 158 in my mass spectrum. What is this?"

Technical Diagnosis:

This is likely 4-Nitroanisole-d4 (or partially deuterated analogs), a common precursor if the synthesis route involved nitration of anisole-d5 followed by reduction.[1][2][3]

  • 4-Nitroanisole-d4: MW ~157.[1][2]

  • Structure: The nitro group (

    
    ) is not fully reduced to the amine (
    
    
    
    ).[2][3]

Other Potential Precursors:

  • 4-Methoxyphenol-d4: If synthesized via amination of phenols.[1][2] Look for acidic behavior (tailing on basic columns).[1][2]

Diagnostic Workflow Diagram

The following logic flow helps you rapidly identify the root cause of impurity issues.

ImpurityIdentification Start Start: Anomalous Data with 4-Methoxyaniline-d4 IssueType Identify the Symptom Start->IssueType GhostPeak Signal in Blank Channel (m/z 124) IssueType->GhostPeak ColorChange Powder Discoloration (Purple/Grey) IssueType->ColorChange ExtraPeaks Unknown Peaks in MS (m/z > 128) IssueType->ExtraPeaks IsoCheck Run LC-MS SIM (Ratio 124/128) GhostPeak->IsoCheck ChemCheck Run HPLC-UV (Monitor 350nm) ColorChange->ChemCheck PreCheck Check m/z 157/158 (Nitroanisole) ExtraPeaks->PreCheck IsoResult Is d0 > 0.5%? IsoCheck->IsoResult ActionIso Use High-Purity Batch or Mathematical Correction IsoResult->ActionIso Yes ChemResult Peak at RT > Aniline? ChemCheck->ChemResult ActionOx Oxidation Detected: Recrystallize or Discard ChemResult->ActionOx Azo/Quinone Confirmed ActionPre Precursor Detected: Change Synthesis Route PreCheck->ActionPre Confirmed

Figure 1: Decision matrix for identifying isotopic vs. chemical impurities in 4-Methoxyaniline-d4.

Frequently Asked Questions (FAQ)

Q: Can I store 4-Methoxyaniline-d4 in solution? A: Not recommended for long periods.[1][2][3] Aniline derivatives are light-sensitive and prone to auto-oxidation in solution.[1][2][3] If necessary, store in amber glass vials at -20°C, under an inert gas (Argon/Nitrogen) headspace. Acidifying the solution (e.g., 0.1% formic acid) can stabilize the amine by protonation, reducing oxidation susceptibility.

Q: Why does my NMR show a broad peak at 3.5 ppm? A: This is likely the amine protons (


).[1][2][3] In deuterated solvents like 

or

, these protons will exchange with deuterium and disappear.[2] To verify the integral of the aromatic ring protons (the "d4" part), use a non-exchangeable solvent like DMSO-d6 or CDCl3 .

Q: What is the "d4" position? A: Standard 4-Methoxyaniline-d4 is deuterated on the benzene ring (positions 2,3,5,6).[3]

  • Verification: In

    
    H NMR (DMSO-d6), you should see a singlet for the methoxy group (~3.6 ppm) and a broad singlet for the amine (~4.5 ppm), but the aromatic region (6.5 - 7.0 ppm) should be silent . If you see peaks in the aromatic region, you have isotopic impurity (
    
    
    
    or
    
    
    ).

References

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[2] (Discusses the criticality of quantifying anilines like p-anisidine).

  • Sigma-Aldrich (Merck). 4-Methoxyaniline-2,3,5,6-d4 Product Specification & Stability. [1][2][3]

  • RSC Analytical Methods. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2014).[1][2][4]

  • CDN Isotopes. Stability and Storage of Deuterated Anilines.

  • Journal of Agroalimentary Processes. Oxidative stability and p-anisidine value analysis. (Context for p-anisidine reactivity).

Sources

Troubleshooting

enhancing ionization efficiency of 4-Methoxyaniline derivatives

Technical Support Center: Ionization Efficiency of 4-Methoxyaniline Derivatives Welcome to the Advanced Mass Spectrometry Support Center Executive Summary & Mechanistic Insight 4-Methoxyaniline (4-MA) derivatives present...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ionization Efficiency of 4-Methoxyaniline Derivatives

Welcome to the Advanced Mass Spectrometry Support Center

Executive Summary & Mechanistic Insight

4-Methoxyaniline (4-MA) derivatives present a specific challenge in mass spectrometry due to their intermediate basicity.[1] The parent molecule has a pKa of approximately 5.36 [1].[2] In Electrospray Ionization (ESI), this places it in a "twilight zone": it is not basic enough to protonate efficiently in neutral solvents (unlike aliphatic amines, pKa ~10), yet it is too basic to easily deprotonate in negative mode.

To enhance ionization efficiency, we must manipulate the Proton Affinity (PA) and Hydrophobicity of the analyte. This guide provides three distinct modules to maximize signal intensity: Direct ESI Optimization, Chemical Derivatization, and MALDI Matrix Selection.

Module 1: ESI-MS Optimization (Direct Analysis)

Objective: Maximize the


 signal for underivatized 4-MA derivatives.
The Protocol

For direct analysis, the mobile phase composition is the critical variable. You must force the equilibrium toward the protonated cation (


).
  • Solvent Selection: Use Acetonitrile (ACN) over Methanol.[1] ACN has a lower surface tension and solvation energy, facilitating the "fission" of charged droplets during the ESI process (Coulombic explosion).

  • pH Control: The mobile phase pH must be < 3.3 (2 units below pKa).

  • Buffer Choice: Use Formic Acid (0.1%) .[1] Avoid Trifluoroacetic Acid (TFA) if possible; although TFA is a strong acid, the trifluoroacetate anion (

    
    ) forms tight ion pairs with the analyte, suppressing the signal in the gas phase [2].[3]
    
Optimization Workflow Diagram

ESI_Optimization Start Start: Low Signal Intensity Check_pH Step 1: Check Mobile Phase pH (Target: pH < 3.5) Start->Check_pH Acid_Choice Step 2: Acid Modifier Selection Check_pH->Acid_Choice pH is too high Solvent_Choice Step 3: Organic Solvent Switch to 100% ACN Acid_Choice->Solvent_Choice Using Formic Acid TFA_Warning Avoid TFA (Ion Pairing Suppression) Acid_Choice->TFA_Warning Using TFA? Final_Check Step 4: Check Flow Rate (Nano-ESI preferred) Solvent_Choice->Final_Check

Figure 1: Decision tree for optimizing direct ESI-MS detection of aniline derivatives.

Module 2: Chemical Derivatization (Signal Enhancement)

Objective: Increase sensitivity by 10-100x using Dansyl Chloride (Dns-Cl).

The Science: If direct ESI fails, the proton affinity is likely too low. We can react the primary amine of the 4-MA derivative with Dansyl Chloride .

  • Mechanism: The reaction forms a sulfonamide.[1] Crucially, the Dansyl group contains a dimethylamino moiety.[4] This group is aliphatic (pKa ~9-10) and protonates much more readily than the original aniline nitrogen [3].[1]

  • Result: You transform a "hard-to-ionize" aniline into a "super-ionizable" tertiary amine.

Derivatization Protocol
StepActionCritical Technical Note
1. Preparation Dissolve analyte in 0.1 M Sodium Bicarbonate (

) buffer (pH 9.0).
High pH is required to deprotonate the aniline so it can act as a nucleophile.
2.[1] Reagent Addition Add Dansyl Chloride (1 mg/mL in Acetone) in 2:1 molar excess.Acetone ensures the non-polar Dns-Cl stays in solution.[1]
3. Incubation Heat at 60°C for 10 minutes or incubate at RT for 30 mins in the dark.Heat accelerates the reaction; darkness prevents photodegradation of the fluorophore.
4. Quenching Add 5% Formic Acid.[1]Stops the reaction and protonates the new derivative for MS analysis.
Reaction Pathway Diagram

Derivatization_Pathway Analyte 4-MA Derivative (Weak Base, pKa ~5.4) Intermediate Transition State (pH 9.0 Buffer) Analyte->Intermediate Reagent Dansyl Chloride (Sulfonyl Electrophile) Reagent->Intermediate Product Dansylated Derivative (Strong Base, pKa ~10) Intermediate->Product Nucleophilic Attack MS_Signal Enhanced [M+H]+ Signal Product->MS_Signal ESI (+) Acidic Mobile Phase

Figure 2: Mechanism of Dansyl derivatization to enhance proton affinity.

Module 3: MALDI-TOF Considerations

Objective: Overcome matrix suppression for low-mass 4-MA derivatives.

The Issue: Standard matrices like CHCA (α-Cyano-4-hydroxycinnamic acid) produce high background noise in the low mass range (< 500 Da), which often obscures 4-MA derivatives (MW ~123-300 Da).[1]

Recommended Strategy:

  • Matrix Substitution: Use 9-Aminoacridine (9-AA) in negative mode if the derivative has acidic protons (e.g., amide derivatives).[1]

  • Alternative Matrix: For positive mode, use DHB (2,5-Dihydroxybenzoic acid) .[1] It produces fewer cluster ions than CHCA in the low mass region.[1]

  • Matrix Suppression Effect: If 4-MA is the analyte, do NOT use 4-Nitroaniline or other aniline-based matrices, as they will cause isobaric interference.[1]

Troubleshooting & FAQs

Q1: I see a strong signal for


, but I want 

. Why is this happening?
A: This indicates your mobile phase is not acidic enough, or your glassware is leaching sodium.[1]
  • Fix: Increase Formic Acid concentration to 0.2%.

  • Fix: Use LC-MS grade water and plastic containers instead of glass for buffer preparation. Sodium adducts are stable but fragment poorly in MS/MS; protonated species are required for structural elucidation.[1]

Q2: My signal intensity fluctuates wildly (RSD > 15%). A: This is likely an unstable electrospray plume, common with aniline derivatives in high aqueous content.[1]

  • Fix: Ensure your organic content is at least 50% at the point of elution.

  • Fix: Check the nebulizer voltage. If you are using negative mode (for amide derivatives), discharge is common; lower the voltage by 500V.

Q3: Can I use APCI instead of ESI? A: Yes. 4-Methoxyaniline derivatives are thermally stable and semi-volatile.[1]

  • Guidance: If ESI fails due to matrix suppression, switch to APCI (Atmospheric Pressure Chemical Ionization) . APCI relies on gas-phase ion-molecule reactions and is less susceptible to salt suppression than ESI.[1]

Q4: The Dansyl reaction didn't work. The peak mass didn't shift. A: The pH during the reaction was likely too low.

  • Check: The reaction must occur at pH 9-10. If you added the acid (quencher) too early, or if your buffer was old, the aniline remained protonated (

    
    ) and could not attack the Dansyl chloride.
    

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link]

  • Kiontke, A., et al. (2016).[1] Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH. PLoS ONE. Retrieved from [Link]

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-Methoxyaniline-2,3,5,6-d4 Optimization

Topic: Calibration & Quantitation Issues in Genotoxic Impurity (GTI) Analysis Target Analyte: p-Anisidine (4-Methoxyaniline) Internal Standard: 4-Methoxyaniline-2,3,5,6-d4[1][2] Introduction: The Precision Paradox You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calibration & Quantitation Issues in Genotoxic Impurity (GTI) Analysis Target Analyte: p-Anisidine (4-Methoxyaniline) Internal Standard: 4-Methoxyaniline-2,3,5,6-d4[1][2]

Introduction: The Precision Paradox

You are likely here because your calibration curve for p-Anisidine (a high-priority Genotoxic Impurity) is failing linearity requirements (


) or showing erratic internal standard (IS) response.

While 4-Methoxyaniline-2,3,5,6-d4 is the theoretical "gold standard" for quantitation, its chemical behavior introduces specific pitfalls.[1][2] As an aromatic amine, it is prone to oxidation ; as a deuterated analog, it is subject to isotopic impurity crosstalk and chromatographic isotope effects .[1][2]

This guide deconstructs these failure modes into actionable troubleshooting modules.

Module 1: The "Ghost" Intercept (Linearity Failures)

Symptom: Your calibration curve shows a high y-intercept, or the Lower Limit of Quantitation (LLOQ) sample fails accuracy criteria (>120% recovery).

Root Cause: Isotopic Crosstalk (Signal Contribution)

In trace analysis (ppm/ppb levels), the purity of your Internal Standard is critical.[1][2]

  • IS to Analyte (M+4

    
     M+0):  If your d4 standard contains even 0.5% of the unlabeled (d0) form, spiking it at high concentrations will create a "ghost" peak in the analyte channel.[1][2]
    
  • Analyte to IS (M+0

    
     M+4):  High concentrations of the native analyte can contribute to the IS channel via natural isotopic abundance (though less common with a mass shift of +4 Da).[1][2]
    
Diagnostic Protocol

Run the following "Zero-Injection" test sequence:

Injection TypeContentExpected ResultFailure Indicator
True Blank Solvent onlyNo peaks in Analyte or IS channelContaminated system/carryover
Zero Sample Matrix + IS (No Analyte)Strong IS peak; No Analyte peak IS contains d0 impurity
ULOQ Sample Matrix + Analyte (No IS)Strong Analyte peak; No IS peak Analyte contributes to IS channel
Solution: The "Blank Subtraction" & Concentration Tuning

If the "Zero Sample" shows a peak in the analyte channel:

  • Reduce IS Concentration: Drop your IS spike concentration by 50%. This linearly reduces the interference while maintaining sufficient IS signal.[1][2]

  • Verify Certificate of Analysis (CoA): Ensure Isotopic Purity is

    
    .
    

Module 2: The "Vanishing" Response (Stability Issues)

Symptom: The Internal Standard peak area decreases progressively over a long sequence, or calibration standards turn slightly brown/grey.

Root Cause: Oxidative Degradation

p-Anisidine and its d4 analog are electron-rich aromatic amines.[1][2] They oxidize rapidly in solution to form quinone imines or dimers (azo compounds), especially in basic pH or non-degassed solvents.[1][2]

The "Sacrificial" Protocol

You must create a self-validating antioxidant system.[1][2] Do not rely on simple solvent storage.[1][2]

Recommended Diluent Recipe:

  • Base Solvent: Water/Methanol (50:50 v/v)[1][2]

  • Modifier: 0.1% Formic Acid (keeps amine protonated, stabilizing it against oxidation).[1][2]

  • Antioxidant: 0.5 mg/mL Ascorbic Acid or Sodium Metabisulfite.[1][2]

Critical Step: Prepare the antioxidant solution fresh daily.[1][2] The antioxidant sacrifices itself to oxygen, protecting the deuterated amine.[1][2]

Module 3: Retention Time Shifts (Deuterium Isotope Effect)

Symptom: The d4 peak elutes slightly earlier than the native p-Anisidine peak, causing them to experience different matrix suppression zones.

Mechanism

Deuterium is slightly more lipophilic and has a smaller molar volume than hydrogen.[1][2] In Reverse Phase Chromatography (RPC), this often leads to a shift where


.[1][2] If your gradient is too steep, the IS may elute in a suppression zone while the analyte elutes in a clean zone, negating the benefit of the IS.[1][2]
Visualizing the Workflow

G Start Start: Method Optimization CheckRT Check Retention Time (RT) Difference (d0 vs d4) Start->CheckRT DecisionRT Is RT Shift > 0.1 min? CheckRT->DecisionRT IssueMatrix Risk: Differential Matrix Effect (IS does not correct Analyte) DecisionRT->IssueMatrix Yes ActionCoelution Action: Verify Co-elution Ensure peaks overlap >90% DecisionRT->ActionCoelution No ActionGradient Action: Shallow the Gradient (Increase k' factor) IssueMatrix->ActionGradient ActionGradient->CheckRT Final Validation: Matrix Factor (MF) MF(analyte) / MF(IS) ≈ 1.0 ActionCoelution->Final

Caption: Logic flow for managing Deuterium Isotope Effects in LC-MS/MS method development.

FAQ: Rapid Fire Troubleshooting

Q1: Can I use the d4 IS for UV detection methods?

  • No. Deuterated standards are chemically identical in UV absorption to the native analyte.[1][2] They will co-elute (mostly) and co-absorb.[1][2] You cannot distinguish them without Mass Spectrometry.[1][2]

Q2: My IS signal is suppressed in the actual samples but fine in standards.

  • A: This is a Matrix Effect.[1][2] Because p-Anisidine is a small molecule, it often elutes early in the "void volume" dump where salts/phospholipids elute.[1][2]

  • Fix: Use a column with better polar retention (e.g., C18-PFP or HILIC) to retain the amine longer, moving it away from the suppression zone.[1][2]

Q3: Why does the d4 label position (2,3,5,6) matter?

  • A: Stability.[1][2][3] Protons on the amine group (-NH2) exchange rapidly with solvent protons.[1][2] If the label were on the nitrogen (e.g., -ND2), it would wash off immediately in the mobile phase.[1][2] The Ring-Deuteriums (2,3,5,6) are non-exchangeable under standard LC conditions, ensuring the mass tag remains intact.

References & Authoritative Sources

  • Genotoxic Impurity Analysis Guidelines:

    • International Council for Harmonisation (ICH).[1][2][4] "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[1][2] (2017).[1][2][5]

  • p-Anisidine LC-MS/MS Methodology:

    • K. S.[1][2] Rao et al.[1][2] "Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS." NIH / PubMed Central.[1][2]

    • [1][2]

  • Stability of Aromatic Amines:

    • Sigma-Aldrich Technical Bulletin.[1][2] "p-Anisidine: Properties and Stability."[1][2] (Oxidation risks of methoxy-containing anilines).

    • [1][2]

  • Internal Standard Selection:

    • FDA Guidance for Industry.[1][2] "Bioanalytical Method Validation." (Section on Internal Standard Response and Interference).[1][2]

    • [1][2]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods Using 4-Methoxyaniline-2,3,5,6-d4: A Comparative Guide

Executive Summary In the quantification of Potentially Genotoxic Impurities (PGIs), regulatory compliance demands trace-level sensitivity (ppm to ppb range).[1] 4-Methoxyaniline (p-Anisidine) is a common PGI arising from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Potentially Genotoxic Impurities (PGIs), regulatory compliance demands trace-level sensitivity (ppm to ppb range).[1] 4-Methoxyaniline (p-Anisidine) is a common PGI arising from pharmaceutical synthesis. While standard LC-MS/MS methods offer sensitivity, they frequently suffer from matrix-induced ion suppression, leading to inaccurate quantification.

This guide validates the use of 4-Methoxyaniline-2,3,5,6-d4 (p-Anisidine-d4) as a Stable Isotope Labeled Internal Standard (SIL-IS). By comparing this approach against External Standardization and Structural Analogues, we demonstrate that the d4-isotopologue provides superior correction for matrix effects and recovery losses, ensuring compliance with ICH M7 and ICH Q2(R2) guidelines.

The Challenge: Genotoxicity and Matrix Effects

Under ICH M7 guidelines , mutagenic impurities must be controlled at levels often below 1.5 µ g/day (Threshold of Toxicological Concern). For a drug dosed at 1 g/day , this requires a Limit of Quantitation (LOQ) of 1.5 ppm.

The Analytical Problem: 4-Methoxyaniline is a basic amine (


). In Electrospray Ionization (ESI), it competes for charge with co-eluting matrix components (APIs, excipients).
  • External Standards cannot compensate for this competition.

  • Structural Analogues (e.g., 2-Methoxyaniline) may separate chromatographically, meaning they experience different ionization environments than the analyte.

The Solution: 4-Methoxyaniline-2,3,5,6-d4 is chemically identical to the target but mass-shifted by +4 Da. It co-elutes perfectly, experiencing the exact same suppression or enhancement, thus mathematically cancelling out the error.

Comparative Analysis: Selecting the Right Calibration Strategy

The following table objectively compares the three primary calibration methods for p-Anisidine analysis.

FeatureMethod A: External Standard Method B: Structural Analogue Method C: 4-Methoxyaniline-d4 (Recommended)
Principle Comparison to pure standard curve.Correction using a chemically similar compound (e.g., 2-Methoxyaniline).Isotope Dilution Mass Spectrometry (IDMS).[2][3]
Retention Time N/A

RT

0.2 - 1.0 min shift.
Co-eluting (

RT < 0.02 min).
Matrix Effect Correction None. High risk of false negatives/positives.Partial. Corrects for extraction but not specific ion suppression.Total. Corrects for extraction loss AND ion suppression.
Cost LowLow/MediumMedium (Custom synthesis often required).
ICH M7 Suitability Low (Risk of regulatory rejection).Medium (Requires proof of parallelism).High (Gold Standard for trace analysis).
Precision (%RSD) > 5.0% (in matrix)2.0 - 5.0%< 2.0%

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to be a self-validating system. The use of the d4-IS acts as a continuous system suitability check for every injection.

Materials & Reagents[4]
  • Analyte: 4-Methoxyaniline (p-Anisidine), >99% purity.[4]

  • Internal Standard: 4-Methoxyaniline-2,3,5,6-d4 (>98 atom % D).[4]

  • Column: C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.8 µm). Note: Phenyl-Hexyl is preferred for anilines due to pi-pi interactions improving peak shape.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Liquid-Liquid Extraction)[2]
  • Weighing: Accurately weigh 50 mg of API sample into a centrifuge tube.

  • Dissolution: Dissolve in 5.0 mL of 0.1 M HCl.

  • Spiking (Crucial Step): Add 50 µL of 4-Methoxyaniline-d4 Working Solution (10 µg/mL) to every sample (Blanks, Standards, and Unknowns).

  • Neutralization: Adjust pH to >9 using Ammonium Hydroxide (to ensure the aniline is uncharged for extraction).

  • Extraction: Add 5 mL of MTBE (Methyl tert-butyl ether), vortex for 5 mins, centrifuge.

  • Reconstitution: Evaporate the organic layer and reconstitute in Mobile Phase (90:10 Water:ACN).

LC-MS/MS Parameters[4][6][7][8][9]
  • System: Triple Quadrupole MS with UHPLC.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Target (p-Anisidine):

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • IS (p-Anisidine-d4):

      
      .
      
    • Mechanism:[5] The transition represents the loss of the methyl group (

      
      ).
      
Workflow Visualization

LC_MS_Workflow Sample API Sample (Solid) IS_Add Add d4-IS (Correction Factor) Sample->IS_Add Gravimetric Prep pH Adjustment & LLE Extraction IS_Add->Prep Equilibration LC UHPLC Separation (Phenyl-Hexyl) Prep->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Ratio Calculation (Area_Analyte / Area_IS) MS->Data Quantification

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow. The Internal Standard is added immediately to correct for all subsequent steps.

Validation Logic & Data Interpretation

To ensure scientific integrity, the method must be validated against ICH Q2(R2) criteria.

Specificity (Isotopic Purity)

You must verify that the d4-standard does not contribute signal to the native analyte channel (unlabeled impurity).

  • Test: Inject a high concentration of d4-IS (e.g., 10 µg/mL).

  • Acceptance: Response in the 124->109 channel must be < 0.5% of the LOQ response.

  • Why: "Cross-talk" leads to false positives.

Linearity & Range

Construct a calibration curve plotting the Area Ratio (


) vs. Concentration Ratio.
  • Range: 0.5 ppm to 20 ppm (relative to API).

  • Requirement:

    
    .[6]
    
  • Insight: Using the ratio eliminates errors from injection volume variability.

Accuracy (Recovery)

Spike API samples at 3 levels (LOQ, 100%, 150%).

  • Calculation:

    
    
    
  • Acceptance: 80% - 120% (Standard for trace impurities).

  • Role of d4-IS: Even if absolute recovery is only 50% due to matrix issues, the d4-IS recovery will also be 50%. The ratio remains constant, yielding a calculated accuracy of ~100%.

Validation Decision Tree

Validation_Logic Start Start Validation Specificity Specificity Check: Does Matrix interfere? Start->Specificity Linearity Linearity: Is R² > 0.99? Specificity->Linearity Pass Fail_Spec Modify Gradient or MRM Transition Specificity->Fail_Spec Fail Accuracy Accuracy (Spike/Recovery): Is Recovery 80-120%? Linearity->Accuracy Pass Fail_Lin Check IS Concentration or Saturation Linearity->Fail_Lin Fail Fail_Acc Matrix Effect High? (IS corrects this) Accuracy->Fail_Acc Fail Pass Method Validated (ICH Compliant) Accuracy->Pass Pass Fail_Acc->Pass If IS corrects

Figure 2: Decision logic for validating trace impurities. The d4-IS is the primary fail-safe for the Accuracy step.

Technical Insights for the Researcher

The Deuterium Isotope Effect

While d4-analogs are "perfect" internal standards, researchers must be aware of the Deuterium Isotope Effect. Deuterium is slightly more lipophilic than Hydrogen. On high-resolution columns (e.g., UPLC C18, 1.7 µm), 4-Methoxyaniline-d4 may elute slightly earlier than the native compound (typically < 0.05 min).

  • Mitigation: Ensure your integration window is wide enough to capture both, or integrate them independently if fully resolved (rare in standard HPLC).

Stability Precautions

Anilines are prone to oxidation, turning brown over time (formation of azo compounds).

  • Protocol: Store d4-stock solutions in amber vials at -20°C.

  • Freshness: Prepare working standards daily. Oxidation of the IS will lead to over-estimation of the impurity (decreasing the denominator in the Area Ratio).

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). [Link]

  • International Council for Harmonisation (ICH). Guideline Q2(R2): Validation of Analytical Procedures. (2023). [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). [Link]

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7921, 4-Methoxyaniline. (Accessed 2025).[2][7] [Link]

Sources

Comparative

comparing deuterated vs non-deuterated compounds in metabolism studies

Executive Summary This guide provides a technical framework for evaluating deuterated compounds against their non-deuterated (protio) counterparts. The strategic replacement of hydrogen ( H) with deuterium ( H) is a prov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating deuterated compounds against their non-deuterated (protio) counterparts. The strategic replacement of hydrogen (


H) with deuterium (

H) is a proven method to optimize pharmacokinetics (PK) without altering pharmacodynamics (PD). This document details the mechanistic basis of the Kinetic Isotope Effect (KIE), provides a self-validating experimental protocol for in vitro assessment, and analyzes the clinical success of Deutetrabenazine to illustrate these principles in practice.

Mechanistic Foundation: The Kinetic Isotope Effect (KIE)[1]

The utility of deuteration rests on the Primary Kinetic Isotope Effect . While deuterium is chemically identical to hydrogen in terms of valency and steric hindrance, its nucleus contains a neutron, doubling its mass.[] This mass difference fundamentally alters the vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[2]

Zero-Point Energy (ZPE) & Activation Energy

The C-D bond has a lower zero-point energy (ZPE) than the C-H bond.[2][3] Since the transition state energy for bond cleavage remains largely unchanged, the activation energy (


) required to break a C-D bond is significantly higher.
  • C-H Bond Dissociation Energy (BDE): ~98 kcal/mol

  • C-D Bond Dissociation Energy (BDE): ~100 kcal/mol

This ~1.2–1.5 kcal/mol difference may seem minor, but in exponential kinetic equations (Arrhenius), it can reduce the rate of CYP450-mediated bond cleavage by 6- to 10-fold (


).
Visualization: Reaction Coordinate Energy Landscape

KIE_Mechanism cluster_legend Mechanism Ground_H Ground State (C-H) High ZPE Transition Transition State (Bond Cleavage) Ground_H->Transition Lower Ea Ground_D Ground State (C-D) Low ZPE Ground_D->Transition Higher Ea (Slower) Product Metabolite Transition->Product Note ΔZPE leads to ΔReaction Rate

Figure 1: Reaction coordinate diagram illustrating the higher activation energy required for C-D bond cleavage due to lower Zero-Point Energy.[2][4]

Experimental Protocol: Comparative Microsomal Stability

To objectively compare a deuterated candidate (D-analog) vs. its protio parent (H-parent), a head-to-head microsomal stability assay is required. This protocol ensures that any observed difference is due to the KIE, not experimental variability.

Reagents & System Setup
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

  • Controls:

    • Positive Control: Testosterone (High turnover CYP3A4 substrate).

    • Negative Control: Warfarin (Low turnover).

    • Stability Control: Incubations without NADPH (to rule out chemical instability).

Workflow: Head-to-Head Incubation

Microsomal_Protocol cluster_spiking 2. Substrate Spiking (1 µM) cluster_sampling 4. Time-Point Sampling Step1 1. Pre-Incubation (37°C, 5 min) Microsomes + Buffer Spike_H Protio-Compound (H) Step1->Spike_H Spike_D Deuterated-Analog (D) Step1->Spike_D Step3 3. Initiate Reaction Add NADPH Spike_H->Step3 Spike_D->Step3 T0 0 min Step3->T0 T15 15 min T0->T15 T30 30 min T15->T30 T60 60 min T30->T60 Step5 5. Quench (Ice-cold Acetonitrile + IS) T60->Step5 Step6 6. LC-MS/MS Analysis (Monitor Parent Depletion) Step5->Step6

Figure 2: Experimental workflow for head-to-head microsomal stability assessment.

Critical Execution Steps (Causality & Integrity)
  • Isotopic Purity Check: Before incubation, ensure the D-analog has >99% isotopic purity via NMR or HRMS. Incomplete deuteration masks the KIE.

  • Substrate Concentration: Use 1 µM (<<

    
    ). This ensures the reaction follows first-order kinetics, allowing for linear depletion analysis.
    
  • Metabolic Switching Check: Monitor for new metabolites. If the C-D bond is too stable, the enzyme may oxidize a different, less favorable site on the molecule (Metabolic Switching), potentially creating toxic intermediates.

Data Analysis & Interpretation

Data should be processed to determine the Intrinsic Clearance (


) and the KIE ratio.
Calculation Logic

Plot the natural log (ln) of the remaining parent compound (% remaining) vs. time. The slope of this line is


 (depletion rate constant).

Half-life (


): 


Intrinsic Clearance (


): 


Deuterium Kinetic Isotope Effect (KIE):



Interpretation Guide
KIE ValueInterpretationStrategic Decision
~ 1.0 No EffectThe deuterated site is not the metabolic soft spot, or C-H cleavage is not rate-limiting. Abandon D-strategy.
1.5 – 2.0 Moderate EffectSlight improvement in half-life. May not justify development costs unless dosing frequency changes (e.g., TID to BID).
> 3.0 Strong EffectSignificant stabilization. High potential for reduced dosing frequency and lower

-related toxicity. Proceed.

Case Study: Deutetrabenazine (Austedo) vs. Tetrabenazine

Deutetrabenazine is the first deuterated drug approved by the FDA (2017) for Huntington’s chorea. It perfectly illustrates the commercial and clinical application of the protocols described above.

The Problem

Tetrabenazine is metabolized rapidly by CYP2D6 via O-demethylation.

  • Consequence: Short half-life requires frequent dosing (3x daily).

  • Side Effect: High peak concentrations (

    
    ) correlate with sedation and depression.
    
The Solution

Deuterium was substituted at the two O-methoxy groups (the primary sites of metabolism).

Comparative Data
ParameterTetrabenazine (Protio)Deutetrabenazine (Deuterated)Impact
Metabolic Pathway Rapid CYP2D6 O-demethylationSlowed CYP2D6 O-demethylationPrimary KIE achieved
Active Metabolite

~4 - 8 hours~9 - 10 hoursExtended duration of action
Dosing Frequency 3 times daily (TID)2 times daily (BID)Improved compliance

(Peak Exposure)
High (Spiky profile)Lower (Blunted profile)Reduced adverse events (sedation)
Total Exposure (AUC) BaselineComparable (at lower doses)Efficacy maintained

Data Source: FDA Clinical Pharmacology Review [1], Teva Pharmaceuticals Data [2].

Clinical Outcome

The deuteration allowed for a lower total daily dose with comparable efficacy but a significantly improved safety profile due to the reduction of "peak-and-valley" PK fluctuations. This validated the "switch" strategy: improving an existing drug by targeting its metabolic weak point.

References

  • U.S. Food and Drug Administration (FDA). (2017). Clinical Pharmacology and Biopharmaceutics Review: Deutetrabenazine (NDA 208082). Retrieved from: [Link]

  • Teva Pharmaceuticals. (2017). AUSTEDO® (deutetrabenazine) Prescribing Information.[5][6][7][8] Retrieved from: [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Retrieved from: [Link]

  • Harbeson, S. L., & Tung, R. D. (2011). Deuterium in Drug Discovery and Development.[2][9][10] Annual Reports in Medicinal Chemistry, 46, 403–417. Retrieved from: [Link]

  • Pirali, T., et al. (2019). The Deuterium Switch in Drug Discovery: Stability, Safety, and Efficacy. Journal of Medicinal Chemistry. Retrieved from: [Link]

Sources

Validation

Comparative Guide: 1H and 13C NMR Spectral Analysis of 4-Methoxyaniline and Isomeric Analogs

Executive Summary 4-Methoxyaniline (p-Anisidine) is a critical intermediate in the synthesis of pharmaceuticals, dyes, and liquid crystals. Its purity and structural integrity are paramount for downstream efficacy.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyaniline (p-Anisidine) is a critical intermediate in the synthesis of pharmaceuticals, dyes, and liquid crystals. Its purity and structural integrity are paramount for downstream efficacy. This guide provides a definitive technical comparison of the NMR spectral signatures of 4-Methoxyaniline against its structural isomers (2-Methoxyaniline and 3-Methoxyaniline). By focusing on the unique symmetry-driven splitting patterns and electronic shielding effects, this document serves as a self-validating protocol for structural elucidation.

Part 1: Structural & Electronic Basis

To accurately interpret the NMR spectra, one must understand the electronic environment governed by the two substituents on the benzene ring: the amino group (


) and the methoxy group (

).
Electronic Interplay

Both substituents are Electron Donating Groups (EDGs) via resonance, but they have competing inductive effects.

  • Resonance Effect (+M): Both

    
     and 
    
    
    
    donate electron density into the ring, significantly shielding the ortho and para protons (upfield shift relative to benzene).
  • Inductive Effect (-I): Oxygen is more electronegative than Nitrogen. Therefore, the

    
     group exerts a stronger electron-withdrawing inductive effect on the ipso and ortho carbons than the 
    
    
    
    group.
Symmetry Operations

The defining feature distinguishing 4-Methoxyaniline from its analogs is molecular symmetry .

  • 4-Methoxyaniline (Para): Possesses a

    
     axis of rotation (bisecting the C1-C4 axis). This renders the two protons ortho to the amine equivalent, and the two protons ortho to the methoxy equivalent, resulting in a simplified AA'BB' (or AA'XX') aromatic system.
    
  • 2-Methoxyaniline (Ortho) & 3-Methoxyaniline (Meta): Lack this axis of symmetry, resulting in four distinct non-equivalent aromatic protons.

Part 2: Comparative 1H NMR Analysis

The proton NMR spectrum is the primary tool for distinguishing the para isomer from its ortho and meta counterparts.

Table 1: 1H NMR Chemical Shift Comparison (in )
Feature4-Methoxyaniline (Para)2-Methoxyaniline (Ortho)3-Methoxyaniline (Meta)
Symmetry Symmetric (AA'BB' system)AsymmetricAsymmetric
Aromatic Region 6.60 – 6.80 ppm Appears as two distinct "doublets" (roof effect often visible).6.70 – 6.90 ppm Complex multiplet of 4 distinct protons.6.20 – 7.10 ppm Complex pattern: 1t, 1d, 1d, 1s (approx).
Methoxy (

)
3.75 ppm (Singlet)3.85 ppm (Singlet)Deshielded due to ortho-amine proximity.3.77 ppm (Singlet)
Amine (

)
3.40 – 3.50 ppm Broad singlet (Exchangeable).3.70 – 3.80 ppm Often shifted downfield due to H-bonding.3.60 – 3.70 ppm Broad singlet.
Detailed Spectral Interpretation
  • The AA'BB' System (4-Methoxyaniline): While often casually referred to as "two doublets," the aromatic region is strictly a higher-order AA'BB' system. You will observe two main clusters of signals. The protons ortho to the methoxy group (closer to the electronegative oxygen) are typically slightly less shielded than those ortho to the amine, though the difference is small due to the competing resonance effects.

  • Differentiation Logic: If your spectrum shows four distinct peaks in the aromatic region or a complex multiplet integrating to 4H without clear symmetry, you likely have the ortho or meta isomer, or a contaminated sample.

Diagram 1: Structural Elucidation Decision Tree

IsomerID Start Start: Acquire 1H NMR (Aromatic Region 6.0-8.0 ppm) CheckSymmetry Analyze Splitting Pattern Is there clear symmetry? Start->CheckSymmetry Symmetric Yes: Symmetric Pattern (Looks like 2 Doublets) CheckSymmetry->Symmetric AA'BB' System Asymmetric No: Complex Multiplet or 4 Distinct Signals CheckSymmetry->Asymmetric ABCD System ParaID Identify as: 4-Methoxyaniline (Para) Symmetric->ParaID CheckOrthoMeta Check Methoxy Shift & Splitting Asymmetric->CheckOrthoMeta OrthoID Identify as: 2-Methoxyaniline (Methoxy ~3.85 ppm) CheckOrthoMeta->OrthoID MetaID Identify as: 3-Methoxyaniline (Methoxy ~3.77 ppm) CheckOrthoMeta->MetaID

Caption: Logic flow for distinguishing anisidine isomers based on aromatic splitting patterns.

Part 3: Comparative 13C NMR Analysis

Carbon NMR provides the "skeleton" verification. The key diagnostic is the chemical shift of the ipso carbons (the carbons carrying the substituents).

Table 2: 13C NMR Chemical Shift Comparison (in )
Carbon Environment4-Methoxyaniline (

ppm)
Isomer Trends
C-O (Ipso) 152.0 – 153.0 Ortho isomer often shifts C-O slightly downfield due to steric compression/electronic interaction.
C-N (Ipso) 139.0 – 140.5 Significant variation in isomers; Meta isomer C-N is typically shielded relative to para.
Aromatic CH 114.0 – 116.5 4-isomer shows only two distinct aromatic CH signals due to symmetry. Isomers show four .
Methoxy (

)
55.5 – 56.0 Consistent across isomers, typically 55-56 ppm.

Critical Validation Step: Count the peaks in the aromatic region (110–160 ppm).

  • 4-Methoxyaniline: Expect 4 signals total in this region (2 quaternary, 2 CH).

  • 2- or 3-Methoxyaniline: Expect 6 signals total in this region (2 quaternary, 4 CH).

Part 4: Experimental Protocols

To ensure reproducibility and trust in your data, follow this standardized workflow.

Protocol 1: Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra suitable for publication or QC release.

  • Solvent Selection:

    • Standard:Chloroform-d (

      
      ) . Excellent solubility, standard reference (7.26 ppm).
      
    • For Labile Protons:DMSO-d6 . Use if the

      
       peak is broad or invisible in 
      
      
      
      due to exchange. DMSO sharpens the amine signal and shifts it downfield (~4.5 ppm).
  • Sample Mass: Weigh 5–10 mg of solid 4-Methoxyaniline.

  • Dissolution: Dissolve in 0.6 mL of solvent. Ensure the solution is homogeneous; filter if particulates remain (particulates cause line broadening).

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle:

      
       or 
      
      
      
      (ensures relaxation).
    • Relaxation Delay (D1):1.0 – 2.0 seconds (sufficient for aromatic protons).

    • Scans (NS): 16 (1H) / 512+ (13C).

Protocol 2: The Shake Test (Self-Validation)

To confirm the identity of the amine peak (often variable):

  • Run the standard 1H NMR in

    
    .
    
  • Add 1–2 drops of Deuterium Oxide (

    
    ) to the NMR tube.
    
  • Shake vigorously for 30 seconds.

  • Re-run the spectrum.

  • Result: The broad singlet at ~3.5 ppm will disappear (exchange with D), confirming it is

    
     and not an impurity.
    
Diagram 2: Experimental Workflow

Workflow Sample Solid Sample (5-10 mg) Prep Dissolution & Transfer to Tube Sample->Prep Solvent Solvent Choice CDCl3 (Std) or DMSO-d6 Solvent->Prep Acquire Acquisition (16 Scans 1H) Prep->Acquire Process Processing (Phase/Baseline) Acquire->Process Validate D2O Shake Test (Confirm -NH2) Process->Validate Optional

Caption: Step-by-step workflow for NMR sample preparation and validation.

Part 5: Troubleshooting & Impurities

Common issues when analyzing 4-Methoxyaniline:

  • Darkening/Oxidation: 4-Methoxyaniline oxidizes easily in air (turning brown/purple).

    • NMR Sign: Broadening of the aromatic baseline and appearance of new small multiplets >7.0 ppm (azo or quinoid species).

    • Solution: Recrystallize from ethanol/water or perform sublimation before analysis.

  • Water Peak:

    • In

      
      , water appears ~1.56 ppm.[1]
      
    • In

      
      , water appears ~3.33 ppm.
      
    • Note: The amine peak can merge with the water peak in wet solvents.

  • Residual Solvents:

    • Ethanol (often used in purification): Triplet ~1.2 ppm, Quartet ~3.7 ppm (can overlap with methoxy singlet!). Check integration carefully.

References

  • National Institute of Standards and Technology (NIST). (2023). 4-Methoxyaniline Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • SDBS. (2023).[4] Spectral Database for Organic Compounds, SDBS No. 1293. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Comparative

mass spectral fragmentation of 4-Methoxyaniline vs 4-Methoxyaniline-d4

This guide provides a definitive technical comparison between 4-Methoxyaniline (p-Anisidine) and its stable isotope-labeled analog, 4-Methoxyaniline-2,3,5,6-d4 .[1] It is designed for analytical chemists and toxicologist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical comparison between 4-Methoxyaniline (p-Anisidine) and its stable isotope-labeled analog, 4-Methoxyaniline-2,3,5,6-d4 .[1] It is designed for analytical chemists and toxicologists utilizing Mass Spectrometry (MS) for metabolic profiling, forensic analysis, or pharmaceutical quality control.[1]

Executive Summary: The Isotopic Advantage

In quantitative bioanalysis, 4-Methoxyaniline-d4 serves as the "gold standard" Internal Standard (IS) for the quantification of 4-Methoxyaniline.[1] Unlike structural analogs, the d4-isotopologue exhibits near-identical chromatographic retention and ionization efficiency while providing a distinct mass spectral signature.[1]

  • Primary Application: Correction for matrix effects (ion suppression/enhancement) in LC-MS/MS and GC-MS.

  • Key Differentiator: The +4 Da mass shift is located on the aromatic ring (

    
     positions), ensuring label stability. Unlike amine (
    
    
    
    ) or methoxy (
    
    
    ) labeling, ring deuteration prevents back-exchange with protic solvents or metabolic demethylation from compromising the internal standard's integrity.[1]

Chemical Profile & Properties[1][2][3][4][5][6]

Feature4-Methoxyaniline (Native)4-Methoxyaniline-d4 (IS)
CAS Number 104-94-91219798-55-6
Formula


Exact Mass 123.0684127.0935
Label Position NoneRing C2, C3, C5, C6
pKa 5.3 (Amine)~5.3 (Negligible isotope effect)
Retention Time

(Reference)

(Potential slight shift < 0.1 min)

Mass Spectral Fragmentation Dynamics

The fragmentation of 4-Methoxyaniline is driven by the stability of the aromatic system and the electron-donating methoxy group. Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule undergoes a predictable decay series.[1]

A. The Native Pathway (4-Methoxyaniline)
  • Molecular Ion (

    
    , m/z 123):  The radical cation forms readily.[1]
    
  • Primary Loss (

    
    , m/z 108):  Homolytic cleavage of the methyl group (
    
    
    
    ) from the methoxy ether.[1] This generates a resonance-stabilized quinoid-type cation (
    
    
    ).[1]
  • Secondary Loss (

    
    , m/z 80):  Expulsion of Carbon Monoxide (
    
    
    
    ) from the oxygenated ring fragment, resulting in a five-membered cyclic cation (
    
    
    ).[1]
  • Tertiary Loss (

    
     53):  Loss of 
    
    
    
    from the m/z 80 fragment, typically yielding a
    
    
    hydrocarbon fragment.[1]
B. The Deuterated Pathway (4-Methoxyaniline-d4)

The d4-analog follows an identical mechanistic pathway, but the mass shifts confirm the location of the charge and the atoms lost.

  • Molecular Ion (

    
    , m/z 127):  +4 Da shift confirms presence of four deuteriums.[1]
    
  • Primary Loss (

    
    , m/z 112):  Loss of the unlabeled  methyl group (
    
    
    
    ).[1] The ring deuteriums remain intact.[1]
    • Shift:

      
       (+4 Da maintained).[1]
      
  • Secondary Loss (

    
     84):  Expulsion of 
    
    
    
    .[1] The carbon comes from the ring/methoxy attachment, but the four ring deuteriums are retained on the contracting ring.
    • Shift:

      
       (+4 Da maintained).[1][2]
      
  • Tertiary Loss (

    
     57):  Loss of 
    
    
    
    (involving the amine N and H).[1] The carbon skeleton retains the deuteriums.[1]
    • Shift:

      
       (+4 Da maintained).[1]
      

Visualization: Comparative Fragmentation Tree

The following diagram illustrates the parallel fragmentation pathways. The Blue path represents the native analyte, while the Red path represents the d4-internal standard.[1]

Fragmentation M_Native Native Parent m/z 123 [C7H9NO]+. Frag1_Native Fragment 1 m/z 108 [C6H6NO]+ M_Native->Frag1_Native Loss of CH3 (-15 Da) Frag2_Native Fragment 2 m/z 80 [C5H6N]+ Frag1_Native->Frag2_Native Loss of CO (-28 Da) Frag3_Native Fragment 3 m/z 53 [C4H5]+ Frag2_Native->Frag3_Native Loss of HCN (-27 Da) M_D4 d4-IS Parent m/z 127 [C7H5D4NO]+. Frag1_D4 Fragment 1 m/z 112 [C6H2D4NO]+ M_D4->Frag1_D4 Loss of CH3 (-15 Da) Frag2_D4 Fragment 2 m/z 84 [C5H2D4N]+ Frag1_D4->Frag2_D4 Loss of CO (-28 Da) Frag3_D4 Fragment 3 m/z 57 [C4HD4]+ Frag2_D4->Frag3_D4 Loss of HCN (-27 Da)

Caption: Parallel fragmentation pathways of 4-Methoxyaniline (Left/Blue) and 4-Methoxyaniline-d4 (Right/Red). Note the consistent +4 Da mass shift across major fragments, confirming ring stability.

Experimental Protocol: MRM Transition Setup

To utilize 4-Methoxyaniline-d4 effectively in LC-MS/MS (Triple Quadrupole), use the following Multiple Reaction Monitoring (MRM) parameters.

Instrument: Triple Quadrupole MS (e.g., Agilent 6400, Sciex QTRAP) Ionization: Electrospray Ionization (ESI) - Positive Mode Source Temp: 350°C | Gas Flow: 10 L/min

Optimized Transitions Table
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (CE)Dwell TimePurpose
4-Methoxyaniline 124.1 (

)
109.1 20 eV50 msQuantifier
124.181.135 eV50 msQualifier
4-Methoxyaniline-d4 128.1 (

)
113.1 20 eV50 msIS Quantifier
128.185.135 eV50 msIS Qualifier

Protocol Notes:

  • Precursor Shift: In ESI, we observe

    
    .[1][3] Therefore, the native precursor is 124 (
    
    
    
    ) and the d4 precursor is 128 (
    
    
    ).
  • Fragment Shift: The loss of methyl radical (15 Da) from the even-electron precursor

    
     creates a radical cation product or involves rearrangement.[1] In ESI, the transition 
    
    
    
    corresponds to loss of
    
    
    . The d4 analog shifts exactly +4 Da (
    
    
    ), validating the method's specificity.
  • Cross-Talk Check: Ensure the native channel (124

    
     109) shows <0.1% signal when injecting pure d4-standard. The +4 Da separation is usually sufficient to prevent isotopic overlap.[1]
    

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Methoxyaniline (p-Anisidine).[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • MassBank Europe. Mass Spectrum of p-Anisidine (Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP005718). [Link][1]

Sources

Validation

Comparative Efficacy Guide: Deuterated vs. Non-Deuterated Tyrosine Kinase Inhibitors

Executive Summary The strategic substitution of protium (hydrogen-1) with deuterium (hydrogen-2)—known as the "Deuterium Switch"—has evolved from a mechanistic probe to a viable strategy for optimizing Tyrosine Kinase In...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic substitution of protium (hydrogen-1) with deuterium (hydrogen-2)—known as the "Deuterium Switch"—has evolved from a mechanistic probe to a viable strategy for optimizing Tyrosine Kinase Inhibitors (TKIs).

The Verdict: Deuteration rarely alters the intrinsic potency (


) of a TKI against its target kinase because the steric and electronic perturbations are negligible. However, it significantly alters Pharmacokinetics (PK)  and Toxicology . By strengthening the bond at the site of metabolic attack (the "soft spot"), deuterated TKIs demonstrate reduced clearance, extended half-life (

), and "metabolic shunting" away from toxic metabolites.

This guide analyzes the comparative performance of Donafenib (deuterated) vs. Sorafenib (non-deuterated) to illustrate these principles, supported by experimental protocols for validating Kinetic Isotope Effects (KIE).

The Mechanistic Basis: Kinetic Isotope Effect (KIE)[1][2]

The efficacy of deuterated TKIs relies on the Primary Kinetic Isotope Effect .[1] The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.[2][1]

  • C-H Bond Dissociation Energy (BDE): ~98 kcal/mol

  • C-D Bond Dissociation Energy (BDE): ~100 kcal/mol

While a ~2 kcal/mol difference appears minor, it exponentially impacts reaction rates modeled by the Arrhenius equation. When a CYP450 enzyme attempts to cleave a C-D bond during oxidative metabolism (e.g., N-demethylation), the reaction rate (


) is significantly slower than for the C-H bond (

).
Mechanism Visualization

The following diagram illustrates the energy barrier difference that protects the drug from rapid clearance.

KIE_Mechanism cluster_legend Mechanism of Action Substrate TKI Substrate (Parent Drug) CYP450 CYP450 Enzyme Substrate->CYP450 Transition_H Transition State (C-H Cleavage) Low Energy Barrier CYP450->Transition_H Non-Deuterated (Fast kH) Transition_D Transition State (C-D Cleavage) High Energy Barrier CYP450->Transition_D Deuterated (Slow kD) Metabolite Inactive/Toxic Metabolite Transition_H->Metabolite Rapid Clearance IntactDrug Intact Drug (Sustained Exposure) Transition_D->IntactDrug Metabolic Stability Description Deuteration raises activation energy, reducing CYP-mediated clearance.

Figure 1: The Kinetic Isotope Effect (KIE) creates a higher activation energy barrier for metabolic breakdown, preserving the active drug concentration.

Comparative Case Study: Donafenib vs. Sorafenib

The most definitive data on TKI deuteration comes from the head-to-head comparison of Donafenib (trideuterated N-methyl sorafenib) and Sorafenib (standard of care) in hepatocellular carcinoma (HCC).

The Modification: Donafenib replaces the three hydrogen atoms on the N-methyl group of the sorafenib molecule with deuterium. This N-methyl group is the primary "soft spot" for oxidative metabolism.

Clinical Performance Data (ZGDH3 Trial)
MetricSorafenib (Non-Deuterated)Donafenib (Deuterated)Delta / Significance
Median Overall Survival (mOS) 10.3 months12.1 months HR 0.831 (p=0.0245)
Grade ≥3 Adverse Events 50%38% Significant Safety Improvement
Dosing Regimen 400 mg BID200 mg BID50% Dose Reduction Achieved
Metabolite Profile High N-oxide formationReduced N-oxide"Metabolic Shunting"

Technical Insight: The superior efficacy of Donafenib is not due to better kinase binding (both have identical IC50s against VEGFR/RAF). It is driven by PK/PD decoupling :

  • Bioavailability: The C-D bond stability reduces first-pass metabolism, increasing plasma exposure (AUC).

  • Safety: Sorafenib's N-oxide metabolite is implicated in skin toxicity (Hand-Foot Skin Reaction). Deuteration slows the formation of this specific metabolite, improving tolerability.[2]

Experimental Protocols: Validating the Deuterium Switch

To determine if a TKI candidate is suitable for deuteration, you must prove that C-H bond cleavage is the rate-determining step (RDS) in its metabolism. If the RDS is binding or product release, deuteration will fail.

Protocol A: Comparative Microsomal Stability Assay (Determination of Intrinsic Clearance)

Objective: Calculate and compare the Intrinsic Clearance (


) and 

of the proteo- (H) and deutero- (D) analogs.

Materials:

  • Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein conc.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compounds: Non-deuterated TKI and Deuterated Analog (1 µM final conc).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

Workflow:

  • Pre-Incubation:

    • Prepare 100 µL reaction mixtures in 96-well plates: 0.5 mg/mL microsomes + 1 µM Test Compound in 100 mM Phosphate Buffer (pH 7.4).

    • Equilibrate at 37°C for 5 minutes. Critical: This prevents temperature shock kinetics.[3]

  • Initiation:

    • Add 10 µL of NADPH regenerating system to initiate metabolism.

    • Control: Include a "minus NADPH" well to rule out chemical instability.

  • Sampling (Time-Course):

    • Aliquot 50 µL at T=0, 5, 15, 30, 45, and 60 minutes.

    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C) to pellet proteins.

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation:

    • Plot ln(% remaining) vs. time. The slope is

      
      .
      
    • Calculate

      
      .[4]
      
    • Calculate

      
      .
      

Success Criteria: A significant KIE is observed if


.
Assay Visualization

Assay_Workflow cluster_sampling Time Course Sampling Prep Preparation Microsomes + TKI (H vs D) PreWarm Pre-warm 37°C (5 min) Prep->PreWarm Start Initiate Add NADPH PreWarm->Start T0 T=0 min Start->T0 T60 T=60 min T0->T60 Intervals: 5, 15, 30, 45 Quench Quench Ice-Cold ACN + Int. Std. T60->Quench Analysis LC-MS/MS Quantify Parent Depletion Quench->Analysis Calc Calculate KIE Ratio: CL_int(H) / CL_int(D) Analysis->Calc

Figure 2: Step-by-step workflow for comparative metabolic stability profiling.

Strategic Considerations for Drug Developers

Deuteration is not a universal fix. It is a precision tool that should be applied only when specific criteria are met.

When to Deuterate?
  • High Clearance: If the drug has poor bioavailability due to rapid CYP-mediated metabolism.

  • Toxic Metabolites: If a specific metabolite causes off-target toxicity (e.g., the aldehyde metabolite in some pathway). Deuteration can "shunt" metabolism to a safer pathway (e.g., glucuronidation).

  • Complex Synthesis: The cost of goods (COGs) for deuterated reagents (e.g.,

    
    , deuterated methyl iodide) is higher. The clinical benefit must outweigh the manufacturing cost.
    
The "Metabolic Switching" Risk

While rare, deuteration can sometimes force metabolism down a secondary pathway that produces a more toxic metabolite.

  • Requirement: Always perform "Metabolite ID" (MetID) studies on the deuterated analog to ensure no new, toxic species are generated.

References

  • Qin, S., et al. (2021).[5][6] "Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial." Journal of Clinical Oncology.

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.

  • FDA Center for Drug Evaluation and Research. (2017). "Deutetrabenazine (AUSTEDO) Prescribing Information." U.S. Food and Drug Administration.[4]

  • Zhang, X., et al. (2020). "The deuterium isotope effect: A powerful tool in the discovery of new drugs."[2] Acta Pharmaceutica Sinica B.

  • Pirali, T., et al. (2019). "Deuterium in Drug Discovery: Progress, Opportunities and Challenges." Nature Reviews Drug Discovery.

Sources

Comparative

A Comparative Guide to the Stability of Deuterated Aniline Derivatives

For researchers, scientists, and professionals in drug development, the stability of a molecule is a cornerstone of its viability as a therapeutic agent or a chemical intermediate. Aniline, a fundamental aromatic amine,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stability of a molecule is a cornerstone of its viability as a therapeutic agent or a chemical intermediate. Aniline, a fundamental aromatic amine, serves as a building block for countless pharmaceuticals and industrial chemicals. Its susceptibility to metabolic and chemical degradation, however, presents a significant challenge. This guide provides an in-depth comparison of the stability of deuterated aniline derivatives against their non-deuterated (protium) counterparts, grounded in the principles of chemical kinetics and supported by established experimental methodologies.

The strategic replacement of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H), is a powerful technique in modern medicinal chemistry.[1] This seemingly minor modification can profoundly enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and ultimately lead to safer and more effective drugs.[2][3] This guide will elucidate the scientific principles governing this enhanced stability and provide practical protocols for its evaluation.

The Theoretical Foundation: Why Deuteration Confers Stability

The enhanced stability of deuterated compounds is not a matter of conjecture but is rooted in the fundamental physics of molecular bonds. The key to understanding this phenomenon lies in the Kinetic Isotope Effect (KIE) .

The Carbon-Deuterium Bond: A Stronger Alliance

Deuterium, possessing a neutron in addition to a proton, is twice as heavy as hydrogen. This increased mass alters the vibrational energy of the covalent bond it forms with carbon. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy compared to a carbon-hydrogen (C-H) bond.[1] Consequently, more energy is required to cleave a C-D bond than a C-H bond, making it stronger and more stable.[4][]

The Kinetic Isotope Effect (KIE) in Action

The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is substituted with one of its isotopes.[1][6] Many degradation pathways, particularly Phase I metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[1][7][8]

By replacing a hydrogen atom with a deuterium atom at a metabolically vulnerable site (often called a "soft spot"), the rate of this bond-breaking step is significantly reduced.[3] This deceleration of the metabolic process leads to a longer half-life of the drug, more consistent systemic exposure, and a potential reduction in the formation of unwanted or toxic metabolites.[3][7]

Aniline Degradation: Pathways of Instability

To appreciate the protective effect of deuteration, one must first understand the primary degradation pathways of aniline. These routes represent the chemical reactions that deuteration can effectively slow down.

  • Oxidative Degradation : This is the most prominent degradation route. In a biological system, CYP450 enzymes can hydroxylate the aromatic ring to form aminophenols or oxidize the amino group.[9] Chemical oxidation can lead to a variety of products, including nitrobenzene, azobenzene, and polymerization into polyaniline structures, often initiated by highly reactive hydroxyl radicals (•OH).[10][11][12][13]

  • Photodegradation : Exposure to ultraviolet (UV) light can also induce the breakdown of aniline, typically through radical-mediated mechanisms that cleave the aromatic ring or modify the amino group.[10]

Aniline_Degradation cluster_oxidation Oxidative Pathways cluster_photo Photodegradation Aniline Aniline Oxidants Oxidizing Agents (e.g., CYP450, •OH, O3) Intermediates Hydroxylated Intermediates (e.g., p-Aminophenol) Nitrobenzene Nitrobenzene Polymerization Polymerization Products (e.g., Polyaniline) Aniline->Polymerization Coupling Reactions UV UV Light Radicals Radical Intermediates Oxidants->Intermediates Hydroxylation Oxidants->Nitrobenzene N-Oxidation Intermediates->Polymerization Mineralization Mineralization (CO2, H2O, NO3-) Intermediates->Mineralization UV->Radicals Photo_Products Photodegradation Products Radicals->Photo_Products

Caption: Primary degradation pathways for aniline, including oxidation and photodecomposition.

Comparative Stability Analysis: Deuterated vs. Non-Deuterated Aniline

The substitution of hydrogen with deuterium on the aniline molecule, particularly on the aromatic ring (e.g., aniline-d5), provides a quantifiable stability advantage. While the exact degree of enhancement depends on the specific reaction and conditions, the underlying principles allow for a robust comparison.

Stability ParameterStandard Aniline (Protium)Deuterated Aniline (e.g., Aniline-d5)Scientific Rationale
Metabolic Stability Susceptible to rapid Phase I oxidation by CYP enzymes.Significantly Enhanced. Slower rate of metabolic clearance.The Kinetic Isotope Effect (KIE) slows the rate-limiting C-D bond cleavage during enzymatic hydroxylation.[1][3][7]
Chemical Stability (Oxidative) Readily oxidized by chemical agents (e.g., peroxides, permanganate).Enhanced. Slower degradation rate in the presence of oxidants.Reactions where C-H bond cleavage is the rate-determining step are slowed due to the stronger C-D bond.[][14]
Photolytic Stability Prone to degradation under UV exposure.Moderately Enhanced. May exhibit a slower rate of photodecomposition.If C-H bond cleavage is involved in the photodegradation mechanism, the KIE would confer a stability advantage.
Thermodynamic Stability Standard baseline stability.Slightly Enhanced. Lower ground-state energy.The C-D bond is thermodynamically stronger than the C-H bond.[4][]

Experimental Protocols for Assessing Comparative Stability

To empirically validate the enhanced stability of deuterated aniline, a well-designed experimental plan is essential. The following protocols provide a framework for a direct comparison.

Workflow for In Vitro Metabolic Stability Assessment

This experiment simulates the primary metabolic route in the liver and is the gold standard for evaluating the impact of deuteration on drug metabolism.

Metabolic_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A1 Prepare stock solutions: - Aniline - Aniline-d5 A2 Prepare incubation mixture: - Liver Microsomes - Phosphate Buffer B1 Pre-warm mixture to 37°C B2 Initiate reaction by adding NADPH cofactor B1->B2 B3 Collect aliquots at time points (e.g., 0, 5, 15, 30, 60 min) B2->B3 C1 Quench reaction in aliquots with cold Acetonitrile C2 Centrifuge to precipitate proteins C1->C2 C3 Analyze supernatant via LC-MS/MS C2->C3 D1 Quantify remaining parent compound at each time point D2 Plot ln(% Remaining) vs. Time D1->D2 D3 Calculate Half-Life (t½) and Intrinsic Clearance (CLint) D2->D3 cluster_prep cluster_prep cluster_incubation cluster_incubation cluster_prep->cluster_incubation cluster_analysis cluster_analysis cluster_incubation->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

Caption: Experimental workflow for comparing the metabolic stability of aniline derivatives.

Step-by-Step Methodology

Objective: To determine and compare the metabolic half-life (t½) of aniline and aniline-d5.

  • Reagent Preparation:

    • Prepare 1 mM stock solutions of aniline and aniline-d5 in a suitable solvent (e.g., DMSO).

    • Thaw pooled liver microsomes (e.g., human or rat) on ice.

    • Prepare a 100 mM phosphate buffer solution (pH 7.4).

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In separate microcentrifuge tubes, combine the liver microsomes and phosphate buffer.

    • Add the test compound (aniline or aniline-d5) to achieve a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. This is your T=0 time point.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic activity by adding the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound (aniline or aniline-d5).[15] HPLC-based methods are also widely used for aniline analysis.[16][17][18]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life using the formula: t½ = 0.693 / k . A longer half-life for aniline-d5 compared to aniline indicates enhanced metabolic stability.

Conclusion and Outlook

The principle of the kinetic isotope effect provides a robust scientific foundation for the enhanced stability of deuterated aniline derivatives. By strategically replacing hydrogen with deuterium at sites susceptible to degradation, the rate of metabolic and chemical breakdown can be significantly reduced.[1][2] This enhancement is not merely theoretical; it is an empirically verifiable phenomenon with profound implications for drug development.

For researchers, the use of deuterated anilines can lead to the development of drug candidates with improved pharmacokinetic profiles, potentially allowing for lower or less frequent dosing, which enhances patient compliance and safety.[4][][7] Furthermore, the increased stability can minimize the formation of reactive or toxic metabolites, leading to a better overall safety profile.[14] The methodologies outlined in this guide provide a clear path for quantifying this stability advantage, empowering scientists to make data-driven decisions in their research and development endeavors.

References

  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025, May 20).
  • 5 Benefits of Deuteration in Drug Discovery. (2024, July 31). Unibest Industrial Co., Ltd.
  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025, August 30). BOC Sciences.
  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
  • The Power of Deuterated Peptides: A New Wave in Drug Development. (2024, April 24). LifeTein.
  • Subba Rao, K., & K. N. Rao. (n.d.). Kinetic isotope effects involving deuteriated aniline nucleophiles.
  • Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. (n.d.). Benchchem.
  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (n.d.). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction. Journal of Industrial and Engineering Chemistry.
  • Decomposition pathways for aniline and nitrobenzene in aqueous solution over TiO 2. (n.d.).
  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Trinity Life Sciences.
  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404.
  • Boulahlib, S., Boudina, A., Si-Ahmed, K., Bessekhouad, Y., & Trari, M. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8(29), 5949-5956.
  • The kinetic isotope effect in the search for deuterated drugs. (2025, August 9).
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastew
  • del Río, A. I., Fernández, J., Molina, J., & Bonastre, J. (2016).
  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404.
  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • Panizza, M., & Cerisola, G. (2010). Oxidation of aniline and some para-substituted anilines by benzimidazolium fluorochromate in aqueous acetic acid medium – A kinetic and mechanistic study. Arabian Journal of Chemistry, 3(4), 253-258.
  • Aniline degradation by electrocatalytic oxidation. (2025, August 10).
  • Kumar, D., Shaik, S., & de Visser, S. P. (2009). Oxidation of tertiary amines by cytochrome p450-kinetic isotope effect as a spin-state reactivity probe. Chemistry, 15(18), 4563-4572.
  • Gökçe, G., & Sözen, S. (2012). Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry, 24(12), 5541-5544.
  • Schmidt, T. C., & Haderlein, S. B. (n.d.). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-Methoxyaniline-2,3,5,6-d4

This document provides essential safety protocols and operational guidance for the handling of 4-Methoxyaniline-2,3,5,6-d4. As a deuterated analog of p-Anisidine, it shares nearly identical chemical and toxicological pro...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling of 4-Methoxyaniline-2,3,5,6-d4. As a deuterated analog of p-Anisidine, it shares nearly identical chemical and toxicological properties. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure safe laboratory practices.

Hazard Identification and Risk Assessment

4-Methoxyaniline, also known as p-Anisidine, is a highly toxic substance that poses significant health risks.[1] The primary routes of exposure are inhalation, skin absorption, and ingestion.[2] It is classified as fatal if swallowed, in contact with skin, or if inhaled.[3][4][5][6]

Key Hazards:

  • Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[3][5][6] High levels of exposure can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, which can cause symptoms like headache, dizziness, cyanosis (blue-colored skin), and in severe cases, collapse and death.[2][7]

  • Organ Damage: May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[3][4] There is also evidence that it may cause damage to the kidneys.[7]

  • Carcinogenicity: Classified as a substance that may cause cancer (Category 1B).[6] The International Agency for Research on Cancer (IARC) has classified the related compound 2-Methoxyaniline as possibly carcinogenic to humans (Group 2B).[8]

  • Skin and Eye Irritation: Can cause skin and eye irritation.[2][7][9] It may also cause an allergic skin reaction.[7][8]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][3]

Hazard CategoryGHS Pictogram(s)Signal WordHazard Statement(s)
Acute Toxicity (Oral, Dermal, Inhalation) 💀Danger H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.[3][5]
Specific Target Organ Toxicity (Repeated Exposure) kesehatanDanger H373: May cause damage to organs through prolonged or repeated exposure.[3]
Carcinogenicity kesehatanDanger H350: May cause cancer.
Hazardous to the Aquatic Environment lingkunganWarning H400: Very toxic to aquatic life.[3] H412: Harmful to aquatic life with long lasting effects.
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling 4-Methoxyaniline-2,3,5,6-d4. The selection of PPE must be based on the specific laboratory procedure and the potential for exposure.

Engineering Controls First: Before relying on PPE, always prioritize engineering controls. This substance must be handled in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][6]

Step-by-Step PPE Selection and Use:

  • Hand Protection:

    • Glove Selection: Due to the high dermal toxicity, selecting the correct gloves is critical. For handling aromatic amines like p-Anisidine, Butyl rubber (Br), Polyvinyl alcohol (PVA), Teflon (T), and Viton (V) are recommended for good chemical resistance.[10] Nitrile gloves may be suitable for short-term use and minor splash protection, but always consult the manufacturer's specific chemical resistance data.[1]

    • Double Gloving: It is highly recommended to wear two pairs of gloves, with the outer glove covering the cuff of the lab coat. This provides an additional barrier and allows for the safe removal of the contaminated outer glove without touching the inner glove.

    • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.

  • Eye and Face Protection:

    • Wear chemical safety goggles that provide a complete seal around the eyes.[1][7]

    • In addition to goggles, a face shield must be worn whenever there is a risk of splashes or when handling larger quantities of the substance.[1][7][11]

  • Protective Clothing:

    • A chemically resistant lab coat or apron is required.[1]

    • Ensure the lab coat is fully buttoned and the sleeves are pulled down to the wrists.

    • For extensive handling or in case of a spill, full chemical protective clothing should be worn.[3][4]

  • Respiratory Protection:

    • Respiratory protection is required when dusts are generated. A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) is necessary if working outside of a fume hood or if ventilation is inadequate.[1]

    • All personnel requiring the use of a respirator must be properly fit-tested and trained in its use.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence d1 1. Inner Gloves d2 2. Lab Coat d1->d2 d3 3. Respirator (if required) d2->d3 d4 4. Goggles & Face Shield d3->d4 d5 5. Outer Gloves (over cuffs) d4->d5 f1 1. Outer Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if worn) f3->f4 f5 5. Inner Gloves f4->f5

Caption: Sequential workflow for donning and doffing PPE to minimize contamination.

Operational and Disposal Plans

Handling Procedures:

  • Always handle 4-Methoxyaniline-2,3,5,6-d4 within a designated area, such as a chemical fume hood, to control dust and vapors.[6]

  • Avoid the formation of dust when handling the solid material.[4][6] If appropriate, moisten the substance first to prevent dusting during transfer.[11]

  • Use dedicated lab equipment (spatulas, glassware) for handling this chemical and decontaminate it thoroughly after use.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][11]

  • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[1][4]

Storage:

  • Store in a tightly closed, properly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated place away from direct sunlight, heat, and sources of ignition.[1][6]

  • The substance is sensitive to air and moisture; consider storing under an inert atmosphere.[6]

  • Store locked up or in an area accessible only to authorized personnel.[4]

  • Store separately from strong oxidizing agents, acids, and other incompatible materials.[6][9][11]

Disposal Plan:

  • All waste, including contaminated PPE, disposable labware, and the chemical itself, must be treated as hazardous waste.

  • Collect waste in designated, sealed, and properly labeled containers.

  • Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[6]

  • Do not allow the chemical or its waste to enter drains or the environment.[3]

Emergency Procedures

Immediate and correct response to an exposure is critical.

Exposure_Response start Exposure Event skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion skin_action Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for 15 min. skin_contact->skin_action eye_action Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eye_contact->eye_action inhalation_action Move person to fresh air and keep comfortable for breathing. inhalation->inhalation_action ingestion_action Rinse mouth. Do NOT induce vomiting. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Decision tree for immediate first aid response following an exposure event.

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.

    • Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[3]

    • Ventilate the affected area.[3]

    • Clean the spill area thoroughly.

Always have a spill kit readily available in the laboratory. Ensure all personnel are trained on these emergency procedures and know the location of safety showers, eyewash stations, and fire extinguishers.

References

  • Safety Data Sheet: 4-Methoxyaniline. Carl ROTH.

  • Safety Data Sheet: 4-Methoxyaniline. Carl ROTH.

  • 4 - Safety Data Sheet. C/D/N Isotopes, Inc. / Toxyscan, Inc.

  • Safety Data Sheet: p-Anisidine. Astech Ireland.

  • p-anisidine (C7H9NO). GazFinder.

  • p-Anisidine: properties, applications and safety. ChemicalBook.

  • p-ANISIDINE HAZARD SUMMARY. NJ.gov.

  • ICSC 0971 - p-ANISIDINE. ILO-WHO.

  • Safe Handling and Storage of p-Anisidine: A Comprehensive Guide.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • 4-methoxyaniline - SAFETY DATA SHEET. Fisher Scientific.

  • sigma-aldrich - Safety Data Sheet. Sigma-Aldrich.

  • P-Anisidine | C7H9NO | CID 7732. PubChem.

  • Chemical Resistant Gloves Guide. Oxford University.

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